molecular formula C11H18ClNO3 B1676409 Methoxamine Hydrochloride CAS No. 61-16-5

Methoxamine Hydrochloride

Katalognummer: B1676409
CAS-Nummer: 61-16-5
Molekulargewicht: 247.72 g/mol
InChI-Schlüssel: YGRFXPCHZBRUKP-WJRQTEJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

See also: Methoxamine (has active moiety).

Eigenschaften

Key on ui mechanism of action

ITS PHARMACOLOGICAL PROPERTIES ARE ALMOST EXCLUSIVELY THOSE CHARACTERISTIC OF ALPHA-RECEPTOR STIMULATION, SINCE IT ACTS DIRECTLY AT THESE SITES. ... THE OUTSTANDING EFFECT IS AN INCREASE IN BLOOD PRESSURE DUE ENTIRELY TO VASOCONSTRICTION.
METHOXAMINE, GIVEN INTRAVENOUSLY OR INTRAMUSCULARLY IN MAN, CAUSES A RISE IN SYSTOLIC & DIASTOLIC BLOOD PRESSURES THAT PERSISTS FOR 60 TO 90 MINUTES. THE PRESSOR EFFECT IS DUE ALMOST EXCLUSIVELY TO AN INCREASE IN PERIPHERAL RESISTANCE. CARDIAC OUTPUT IS DECREASED OR UNCHANGED. /METHOXAMINE/
METHOXAMINE HAS A RELATIVELY SELECTIVE ACTION ON POSTSYNAPTIC COMPARED WITH PRESYNAPTIC RECEPTOR OF PULMONARY ARTERY;  BOTH SYSTEMS WERE OF SIMILAR SENSITIVITY TO NOREPINEPHRINE & EPINEPHRINE.
TRITIUM-LABELED METHOXAMINE CROSSED THE BLOOD-BRAIN BARRIER IN RAT. THUS METHOXAMINE IS CENTRALLY ACTIVE ALPHA-ADRENERGIC AGONIST & CONCEPT THAT HYPOTHALAMIC ADRENERGIC MECHANISMS ARE INVOLVED IN ELECTROENCEPHALOGIC & BEHAVIORAL AROUSAL IS SUPPORTED.

CAS-Nummer

61-16-5

Molekularformel

C11H18ClNO3

Molekulargewicht

247.72 g/mol

IUPAC-Name

(1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7,11,13H,12H2,1-3H3;1H/t7-,11-;/m0./s1

InChI-Schlüssel

YGRFXPCHZBRUKP-WJRQTEJMSA-N

Kanonische SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)N.Cl

Aussehen

Solid powder

Color/Form

COLORLESS OR WHITE PLATE-LIKE CRYSTALS OR WHITE CRYSTALLINE POWDER
Crystals

melting_point

212-216 °C

Andere CAS-Nummern

61-16-5

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

390-28-3 (Parent)

Haltbarkeit

METHOXAMINE HYDROCHLORIDE & INJECTIONS CONTAINING DRUG ARE THERMOSTABLE BUT SENSITIVE TO LIGHT

Löslichkeit

1 g in 2.5 ml water;  1 g in 12 ml ethanol
Practically insoluble in ether, benzene, chloroform.
ALMOST INSOL IN CHLOROFORM & ETHER
Very soluble in water;  practically insoluble in ... benzene ...

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Methoxamine Hydrochloride;  METHOXAMINE HYDROCHLORIDE;  Methoxamine HCl;  Idasal;  Vasoxyl hydrochloride;  Vasylox hydrochloride;  Vasylox;  Wellcome Brand of Methoxamine Hydrochloride; Wellcome, Metoxamine; 

Herkunft des Produkts

United States

Foundational & Exploratory

Methoxamine Hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Methoxamine (B1676408) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxamine Hydrochloride is a synthetic sympathomimetic amine that functions as a potent and selective alpha-1 adrenergic receptor agonist.[1][2][3] Clinically, it is utilized as a vasopressor to treat hypotensive states, particularly those occurring during surgery or episodes of shock, where a rapid increase in blood pressure is required.[2][3] Its pharmacological action is characterized by prolonged peripheral vasoconstriction, leading to a significant elevation in both systolic and diastolic blood pressure.[2][3] Unlike many other sympathomimetics, Methoxamine has minimal to no direct effect on beta-adrenergic receptors, which allows it to increase vascular resistance without causing significant direct cardiac stimulation.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, including its interaction with its target receptor, the subsequent intracellular signaling cascade, relevant pharmacological data, and detailed experimental protocols for its study.

Molecular Target and Receptor Selectivity

The primary molecular target of Methoxamine is the alpha-1 adrenergic receptor (α1-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[2][4] Methoxamine exhibits high selectivity for α1-ARs, which are predominantly located on the postsynaptic membranes of smooth muscle cells, particularly those lining blood vessels.[2] Its action is direct, meaning it binds to and activates the receptor itself, rather than inducing the release of endogenous catecholamines.[3] This selectivity is crucial to its clinical profile, as the lack of significant beta-receptor agonism avoids direct increases in heart rate or contractility.[3]

Core Signaling Pathway: The Gq Cascade

The activation of α1-adrenergic receptors by Methoxamine initiates a well-defined intracellular signaling cascade mediated by the heterotrimeric G protein, Gq.[2] This pathway culminates in an increase in intracellular calcium concentration, the final trigger for smooth muscle contraction.

  • Receptor Binding and Gq Protein Activation : Methoxamine binds to the α1-AR, inducing a conformational change in the receptor. This change facilitates the coupling and activation of the Gq protein. The Gαq subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing its dissociation from the Gβγ dimer.[2]

  • Phospholipase C (PLC) Activation : The activated Gαq-GTP subunit then binds to and activates the enzyme Phospholipase C (PLC).[2][5]

  • Second Messenger Generation : Activated PLC catalyzes the hydrolysis of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).[2]

  • IP3-Mediated Calcium Release : IP3, being a soluble molecule, diffuses through the cytoplasm to the sarcoplasmic reticulum (SR). There, it binds to IP3 receptors, which are ligand-gated Ca2+ channels.[2][6] This binding triggers the release of stored calcium ions from the SR into the cytoplasm.[6]

  • Smooth Muscle Contraction : The resulting sharp increase in cytosolic Ca2+ concentration is the critical event leading to vasoconstriction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates Myosin Light-Chain Kinase (MLCK).[2] MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and causing smooth muscle contraction.[2]

Methoxamine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Methoxamine Methoxamine HCl Receptor α1-Adrenergic Receptor Methoxamine->Receptor Binds Gq_inactive Gq (GDP) Receptor->Gq_inactive Activates Gq_active Gq (GTP) Gq_inactive->Gq_active GDP→GTP PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: Methoxamine's core signaling cascade via the Gq pathway.

Pharmacological Data

Quantitative analysis of Methoxamine's interaction with α1-adrenergic receptor subtypes provides insight into its potency and efficacy. The following data have been compiled from bioactivity assays.[1]

ParameterReceptor SubtypeValueUnitDescriptionSource
EC₅₀ Alpha-1A Adrenergic7.94µMHalf-maximal effective concentration for agonist activity.[1]
EC₅₀ Alpha-1D Adrenergic12.6µMHalf-maximal effective concentration for agonist activity.[1]
Kᵢ Alpha-1B Adrenergic4.0nMInhibitor constant, indicating binding affinity.[1]

Physiological Effects and Logical Relationships

The molecular mechanism of Methoxamine translates into distinct physiological outcomes. The primary therapeutic effect is an increase in systemic vascular resistance, which elevates blood pressure. A significant secondary effect is reflex bradycardia.

  • Primary Effect (Vasoconstriction) : As described, activation of α1-ARs on vascular smooth muscle leads to contraction, narrowing of blood vessels, and an increase in total peripheral resistance.[2]

  • Therapeutic Outcome (Increased Blood Pressure) : The rise in peripheral resistance directly causes an increase in mean arterial pressure.[2][3]

  • Side Effect (Reflex Bradycardia) : The rapid increase in blood pressure is detected by baroreceptors in the aortic arch and carotid sinuses. This triggers a compensatory reflex arc via the vagus nerve, leading to a decrease in heart rate.[2]

Methoxamine_Physiological_Effects Methoxamine Methoxamine Admin. Alpha1_Activation α1-AR Activation (Vascular Smooth Muscle) Methoxamine->Alpha1_Activation Vasoconstriction Peripheral Vasoconstriction Alpha1_Activation->Vasoconstriction Causes BP_Increase Increased Blood Pressure (Therapeutic Effect) Vasoconstriction->BP_Increase Leads to Baroreceptor Baroreceptor Activation BP_Increase->Baroreceptor Stimulates Bradycardia Reflex Bradycardia (Side Effect) Baroreceptor->Bradycardia Triggers

Caption: Logical flow from drug action to therapeutic and side effects.

Experimental Protocols

The study of Methoxamine's mechanism of action relies on specific in vitro and cell-based assays.

Protocol: In Vitro Vasoconstriction using Aortic Ring Assay

This ex vivo method directly measures the contractile response of vascular tissue to Methoxamine.[7]

  • Tissue Preparation : Euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.[7][8] Carefully remove adherent connective and fatty tissue. Section the aorta into rings of 2-4 mm in width.[7]

  • Mounting : Suspend each aortic ring in an organ bath chamber filled with PSS, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[7] The rings are mounted between two L-shaped stainless-steel hooks. One hook is fixed to the chamber, and the other is connected to an isometric force transducer.[7]

  • Equilibration : Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 2.0 g), with PSS changed every 15-20 minutes.

  • Viability Check : Test tissue viability by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). After washout and return to baseline, verify endothelial integrity by assessing relaxation to acetylcholine (B1216132) after pre-contraction with an alpha-agonist like phenylephrine.

  • Drug Administration : Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM). Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.

  • Data Acquisition : Record the isometric tension generated by the aortic ring using the force transducer. Data is typically expressed as a percentage of the maximum contraction induced by KCl.

  • Analysis : Plot the concentration-response curve and calculate the EC₅₀ value to determine the potency of Methoxamine.

Aortic_Ring_Workflow Start Start Dissect Dissect Thoracic Aorta and Cut into Rings Start->Dissect Mount Mount Rings in Organ Bath Dissect->Mount Equilibrate Equilibrate Under Resting Tension Mount->Equilibrate Viability Check Tissue Viability (KCl, ACh) Equilibrate->Viability Administer Cumulative Addition of Methoxamine Viability->Administer Record Record Isometric Force Transduction Administer->Record Analyze Plot Concentration- Response Curve & Calc EC₅₀ Record->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Pharmacology of Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxamine (B1676408) Hydrochloride is a potent and selective α1-adrenergic receptor agonist that has historically been used as a vasopressor to treat hypotensive states, particularly during anesthesia.[1][2] This technical guide provides a comprehensive overview of the pharmacology of Methoxamine Hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development.

Mechanism of Action

This compound is a direct-acting sympathomimetic amine that selectively binds to and activates α1-adrenergic receptors.[1] It has little to no affinity for β-adrenergic receptors.[3] The activation of α1-adrenergic receptors on vascular smooth muscle cells initiates a well-defined signaling cascade, leading to vasoconstriction and a subsequent increase in systemic blood pressure.[1]

Signaling Pathway

The binding of Methoxamine to the α1-adrenergic receptor, a Gq protein-coupled receptor, triggers a conformational change that activates the associated heterotrimeric Gq protein.[1] This initiates the following sequence of events:

  • Gq Protein Activation: The activated Gq protein exchanges GDP for GTP, causing the dissociation of its α-subunit.

  • Phospholipase C (PLC) Activation: The Gαq subunit activates phospholipase C.[1]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[1]

  • Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[1]

Methoxamine_Signaling_Pathway Methoxamine Methoxamine HCl Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 MLCK Myosin Light-Chain Kinase (MLCK) Ca2->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Leads to

Caption: this compound Signaling Pathway

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a dose-dependent increase in systolic and diastolic blood pressure due to peripheral vasoconstriction.[1] This is a direct result of its agonist activity at α1-adrenergic receptors.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data on the interaction of Methoxamine with α1-adrenergic receptor subtypes.

ParameterReceptor SubtypeValueSpecies/TissueReference
Ki α1B-Adrenergic4 µMHuman[3]
EC50 α1A-Adrenergic5.10 µMHuman[3]
EC50 α1D-Adrenergic4.90 µMHuman[3]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a rapid onset and a relatively short duration of action, particularly when administered intravenously.

Quantitative Pharmacokinetic Data
ParameterValueRoute of AdministrationReference
Elimination Half-life (t½) ~3 hoursN/A[3]
Onset of Action 0.5 - 2 minutesIntravenous (IV)[2]
Onset of Action 15 - 20 minutesIntramuscular (IM)[2]
Duration of Action 10 - 15 minutesIntravenous (IV)[2]
Duration of Action ~1.5 hoursIntramuscular (IM)[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is adapted for determining the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing α1-receptor subtypes Incubate Incubate membranes, radioligand, and Methoxamine HCl at 25°C Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]-prazosin) Radioligand_Prep->Incubate Methoxamine_Prep Prepare serial dilutions of Methoxamine HCl Methoxamine_Prep->Incubate Filter Rapidly filter the mixture to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count IC50_Calc Calculate IC50 value from competition binding curve Count->IC50_Calc Ki_Calc Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for Radioligand Binding Assay

Protocol Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing the α1-adrenergic receptor subtype of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Incubation: In a reaction tube, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin), and varying concentrations of unlabeled this compound. Incubate at room temperature to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of Methoxamine that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay using Wire Myography

This protocol details the measurement of Methoxamine-induced vasoconstriction in isolated small arteries.[4][5]

Wire_Myography_Workflow cluster_prep Vessel Preparation cluster_equilibration Equilibration & Viability cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect and isolate a small artery segment (e.g., mesenteric artery) Mount Mount the artery segment on a wire myograph Dissect->Mount Equilibrate Equilibrate in physiological salt solution (PSS) at 37°C Mount->Equilibrate Viability_Test Assess viability with high potassium solution (KPSS) Equilibrate->Viability_Test Add_Methoxamine Add cumulative concentrations of Methoxamine HCl Viability_Test->Add_Methoxamine Record_Tension Record changes in isometric tension Add_Methoxamine->Record_Tension CRC Construct a concentration- response curve Record_Tension->CRC EC50_Calc Determine the EC50 value CRC->EC50_Calc

Caption: Workflow for Wire Myography Vasoconstriction Assay

Protocol Steps:

  • Vessel Isolation: Dissect a small resistance artery (e.g., from rat mesentery) in cold physiological salt solution (PSS).[4]

  • Mounting: Mount a 2 mm segment of the artery onto a wire myograph in a chamber filled with PSS maintained at 37°C and aerated with 95% O2 and 5% CO2.[4]

  • Equilibration and Normalization: Allow the vessel to equilibrate for approximately 40 minutes. Stretch the vessel to a physiologically relevant preload.[4]

  • Viability Testing: Assess the viability of the tissue by inducing contraction with a high potassium physiological salt solution (KPSS). Check endothelium integrity with acetylcholine.[4]

  • Drug Application: After washing out the KPSS and allowing the vessel to return to baseline tension, add cumulative concentrations of this compound to the tissue bath.

  • Data Recording: Record the isometric tension generated by the arterial segment in response to each concentration of Methoxamine.

  • Data Analysis: Construct a concentration-response curve by plotting the increase in tension against the logarithm of the Methoxamine concentration. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response).

Intracellular Calcium Measurement

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to Methoxamine.

Protocol Steps:

  • Cell Culture: Culture vascular smooth muscle cells on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

  • Baseline Fluorescence Measurement: Place the coverslip in a perfusion chamber on a fluorescence microscope and measure the baseline fluorescence intensity.

  • Stimulation with Methoxamine: Perfuse the cells with a solution containing this compound.

  • Fluorescence Imaging: Continuously record the fluorescence intensity of the cells before, during, and after the application of Methoxamine. For ratiometric dyes like Fura-2, alternate excitation wavelengths and record the emission intensity.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the change in fluorescence intensity or the ratio of fluorescence at the different excitation wavelengths.

Clinical Applications and Adverse Effects

This compound has been used clinically for the treatment of acute hypotension, particularly in the context of spinal anesthesia.[6] Its vasoconstrictive effect helps to restore and maintain adequate blood pressure.

Common adverse effects include:

  • Hypertension: An excessive increase in blood pressure can occur.[7]

  • Reflex Bradycardia: The rise in blood pressure can trigger a baroreceptor-mediated reflex that slows the heart rate.[7]

  • Headache and Dizziness [7]

  • Nausea and Vomiting [7]

  • Urinary Retention [7]

Conclusion

This compound is a selective α1-adrenergic receptor agonist with well-characterized pharmacodynamic effects. Its ability to induce vasoconstriction through the Gq-PLC-IP3 signaling pathway makes it an effective agent for managing hypotension. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation into the therapeutic potential and applications of this and similar compounds.

References

Methoxamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Methoxamine (B1676408) Hydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Chemical Structure and Properties

Methoxamine Hydrochloride is a synthetic sympathomimetic amine, structurally related to phenylephrine (B352888). It is a selective agonist for α1-adrenergic receptors.

Chemical Structure:

  • IUPAC Name: (1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride[1]

  • CAS Number: 61-16-5[1]

  • Molecular Formula: C₁₁H₁₈ClNO₃[1]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 247.72 g/mol [1]
Melting Point 212-216 °C[1]
Solubility 1 g in 2.5 mL water; 1 g in 12 mL ethanol[1]
pKa 9.2 @ 25 °C[1]
Appearance Colorless or white plate-like crystals or white crystalline powder[1]
Odor Odorless or slight odor[1]

Mechanism of Action: Selective α1-Adrenergic Agonism

This compound exerts its pharmacological effects primarily through its selective agonist activity at α1-adrenergic receptors located on the smooth muscle cells of blood vessels.[2][3][4] This interaction initiates a well-defined signaling cascade, leading to vasoconstriction and a subsequent increase in systemic blood pressure.[2][3][4]

The binding of Methoxamine to the α1-adrenergic receptor, a G-protein-coupled receptor (GPCR), activates the Gq alpha subunit.[2] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration leads to the activation of calcium-dependent signaling pathways that ultimately result in smooth muscle contraction and vasoconstriction.[2]

Methoxamine_Signaling_Pathway Methoxamine Methoxamine Hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP₃ Receptor Ca_Release Ca²⁺ Release SR->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Induces

Caption: this compound Signaling Pathway.

Pharmacological Properties

The primary pharmacodynamic effect of this compound is an increase in peripheral vascular resistance, leading to a rise in both systolic and diastolic blood pressure.[5] It has minimal to no direct effect on β-adrenergic receptors, and therefore does not typically cause direct cardiac stimulation.[5]

Pharmacokinetics

The onset of action of this compound is rapid following intravenous administration.

ParameterRoute of AdministrationValueReference
Onset of Action Intravenous (IV)0.5 - 2 minutes[6]
Intramuscular (IM)15 - 20 minutes[6]
Duration of Action Intravenous (IV)10 - 15 minutes[6]
Intramuscular (IM)Approximately 1.5 hours[6]
Protein Binding Low[5]
Pharmacodynamics

The vasoconstrictive effects of this compound have been demonstrated in various animal models.

Animal ModelDoseEffectReference
Rabbit4 mg (IV)Increased mean arterial pressure by 50 ± 12%[7]
Dog500 µg (intracoronary)Induced vasoconstriction in coronary arteries[8]
Rat0.025 mg/kg (femoral vein)Greater effect on peripheral resistance vessels than on Winkessel vessels[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for α1-Adrenergic Receptor

This protocol is a standard method for determining the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the α1-adrenergic receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human α1-adrenergic receptor.

  • Radioligand: [³H]-Prazosin (a selective α1-adrenergic antagonist).

  • Non-specific binding control: Phentolamine or unlabeled Prazosin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the α1-adrenergic receptor through homogenization and differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of non-specific binding control (e.g., 10 µM Phentolamine).

    • 50 µL of various concentrations of this compound (the competitor).

    • 50 µL of [³H]-Prazosin at a concentration near its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

This ex vivo protocol directly measures the contractile response of blood vessels to a test compound.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in inducing vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g).

  • Krebs-Henseleit solution (KHS) containing (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1.

  • Carbogen gas (95% O₂ / 5% CO₂).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Euthanize a rat and excise the thoracic aorta.

    • Carefully remove adherent connective and adipose tissue in a petri dish filled with cold KHS.

    • Cut the aorta into rings of approximately 3-4 mm in length.

  • Mounting:

    • Mount each aortic ring between two stainless steel hooks in an organ bath chamber filled with KHS, maintained at 37°C, and continuously bubbled with carbogen.

    • Connect the upper hook to an isometric force transducer.

  • Equilibration:

    • Apply an optimal resting tension of 2 g to each ring and allow it to equilibrate for at least 60 minutes, with washes of fresh KHS every 15 minutes.

  • Viability Check:

    • After equilibration, contract the rings with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure tissue viability. Wash the rings and allow them to return to baseline tension.

  • Concentration-Response Curve:

    • Cumulatively add this compound to the organ bath in increasing concentrations (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

    • Record the contractile force generated at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the percentage of maximal contraction against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum contractile response).

Experimental Workflow

The preclinical evaluation of a selective α1-adrenergic agonist like this compound typically follows a structured workflow to characterize its pharmacological profile.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Safety Pharmacology Receptor_Binding Receptor Binding Assay (Affinity & Selectivity) Signaling_Assay Second Messenger Assay (e.g., IP₃ Accumulation) Receptor_Binding->Signaling_Assay Vasoconstriction_Assay Isolated Tissue Assay (e.g., Aortic Rings) Signaling_Assay->Vasoconstriction_Assay PK_Studies Pharmacokinetic Studies (Animal Models) Vasoconstriction_Assay->PK_Studies PD_Studies Hemodynamic Studies (Blood Pressure, Heart Rate) PK_Studies->PD_Studies Dose_Response Dose-Response Relationship PD_Studies->Dose_Response Cardiovascular_Safety Cardiovascular Safety (ECG, Arrhythmia) PD_Studies->Cardiovascular_Safety CNS_Effects Central Nervous System (Behavioral Tests) Cardiovascular_Safety->CNS_Effects

Caption: Preclinical Evaluation Workflow for an α1-Adrenergic Agonist.

References

An In-Depth Technical Guide to the Synthesis of Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Methoxamine (B1676408) Hydrochloride ((±)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride), a potent α1-adrenergic receptor agonist used as a vasopressor. The document outlines key synthetic strategies, provides detailed experimental protocols for cited reactions, presents quantitative data in structured tables, and includes process diagrams for clarity.

Introduction

Methoxamine Hydrochloride is a sympathomimetic amine structurally related to phenylethanolamine. Its synthesis involves the construction of a substituted phenylpropanolamine backbone. The primary challenge in its synthesis lies in the efficient introduction of the amine and hydroxyl functionalities with the correct substitution pattern on the aromatic ring. This guide details two prominent and well-documented pathways: one starting from p-dimethoxybenzene via Friedel-Crafts acylation and a subsequent oximation route, and a second pathway proceeding through a nitroalkene intermediate derived from 2,5-dimethoxybenzaldehyde (B135726).

Pathway 1: Synthesis from p-Dimethoxybenzene via Friedel-Crafts Acylation and Oximation

This route is a classical multi-step synthesis that builds the molecule sequentially from a readily available substituted benzene (B151609) ring. The key steps involve acylation to create the carbon skeleton, followed by functional group transformations to introduce the required amine and alcohol groups.

Experimental Protocols

Step 1: Friedel-Crafts Acylation - Preparation of 2',5'-Dimethoxypropiophenone (B1360061)

  • Procedure: 116 g of p-dimethoxybenzene is dissolved in 160 ml of tetrachloroethane at room temperature. The solution is cooled to -10°C. To this, 96 g of propionyl chloride is added. Under vigorous stirring, 150 g of aluminum trichloride (B1173362) is added slowly, maintaining the temperature between -7°C and 5°C over a period of 30 minutes. The reaction is allowed to proceed at -5°C to 0°C for 6 hours, and then left to stand at 0°C for 24 hours. During this period, the pressure is reduced every 2 hours to remove HCl gas and drive the reaction.[1]

  • Work-up: The reaction mixture is poured into 800 ml of ice water containing 20 ml of hydrochloric acid. The organic layer is separated, washed with water until neutral, and then washed multiple times with a 15% NaOH solution. After drying with calcium chloride, the tetrachloroethane is removed by vacuum distillation. The crude product is then distilled under reduced pressure (6 mmHg, 140-145°C) to yield 2',5'-dimethoxypropiophenone.[1]

Step 2: Oximation - Preparation of 2-Isonitroso-2',5'-dimethoxypropiophenone

  • Procedure: 97 g of 2',5'-dimethoxypropiophenone is dissolved in 400 ml of toluene. The solution is cooled to below 20°C, and a stream of dry hydrogen chloride gas is passed through it. This is followed by the addition of an alkyl nitrite (B80452) (e.g., amyl nitrite). The reaction mixture is stirred until the formation of the isonitroso derivative is complete, which often precipitates from the solution. The product is then filtered and washed.

Step 3: Catalytic Hydrogenation - Preparation of Methoxamine

  • Procedure: The 2-isonitroso-2',5'-dimethoxypropiophenone intermediate is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid. A hydrogenation catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture. The reaction is carried out in a hydrogenation apparatus under a hydrogen gas atmosphere (typically 3-5 atm). The mixture is agitated at room temperature until hydrogen uptake ceases. This step reduces both the oxime and the ketone functionalities.

  • Work-up: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude methoxamine base.

Step 4: Salt Formation - Preparation of this compound

  • Procedure: The crude methoxamine base is dissolved in a suitable organic solvent, such as isopropanol (B130326) or ether. A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise with stirring until the solution is acidic. The hydrochloride salt precipitates out of the solution.

  • Work-up: The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final this compound product.[2]

Data Presentation: Pathway 1
StepStarting MaterialReagentsSolventTemperature (°C)DurationYield (%)Reference
1. Acylationp-DimethoxybenzenePropionyl chloride, AlCl₃Tetrachloroethane-10 to 5~30 hours72%[1]
2. Oximation2',5'-DimethoxypropiophenoneAlkyl nitrite, HClToluene< 20-80%[1]
3. Hydrogenation2-Isonitroso derivativeH₂, Pd/C or Raney NiEthanol / Acetic AcidRoom Temp.-79% (combined)[1]
4. Salt FormationMethoxamine BaseHClIsopropanol / EtherRoom Temp.-88%[1]

Visualization: Pathway 1 Workflow

Synthesis_Pathway_1 A p-Dimethoxybenzene B 2',5'-Dimethoxy- propiophenone A->B 1. Propionyl Chloride, AlCl₃ (Friedel-Crafts Acylation) C 2-Isonitroso-2',5'- dimethoxypropiophenone B->C 2. Alkyl Nitrite, HCl (Oximation) D Methoxamine Base C->D 3. H₂, Pd/C (Catalytic Hydrogenation) E Methoxamine HCl D->E 4. HCl (Salt Formation)

Caption: Synthesis of Methoxamine HCl from p-Dimethoxybenzene.

Pathway 2: Synthesis from 2,5-Dimethoxybenzaldehyde via Nitropropene Intermediate

This pathway utilizes a Henry condensation (nitroaldol reaction) to form a C-C bond and introduce the nitro group, which is subsequently reduced to the primary amine. This method is common for synthesizing phenethylamines and their derivatives.

Experimental Protocols

Step 1: Henry Condensation - Preparation of 1-(2,5-Dimethoxyphenyl)-2-nitropropene

  • Procedure: A mixture of 2,5-dimethoxybenzaldehyde and nitroethane is prepared, often using a basic catalyst such as n-butylamine or ammonium (B1175870) acetate (B1210297) in a solvent like glacial acetic acid. The mixture is heated (e.g., on a steam bath) for several hours. The reaction progress is monitored until the formation of the yellow crystalline nitropropene product is complete.

  • Work-up: The reaction mixture is cooled, and the excess solvent/reagents are removed under vacuum. The crude solid product, 1-(2,5-dimethoxyphenyl)-2-nitropropene, is then purified, typically by recrystallization from a solvent like isopropanol.

Step 2: Reduction of Nitropropene - Preparation of Methoxamine

  • Procedure (using Lithium Aluminum Hydride): A suspension of lithium aluminum hydride (LAH) powder (approx. 0.6 moles per 0.1 mole of nitropropene) is stirred in anhydrous tetrahydrofuran (B95107) (THF) and brought to reflux. A solution of 1-(2,5-dimethoxyphenyl)-2-nitro-1-propene (0.1 moles) in anhydrous THF is added dropwise to the refluxing LAH suspension. The mixture is refluxed for 24 hours.[3]

  • Work-up (LAH): The reaction is cooled to 0°C, and the excess LAH is cautiously quenched by the dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution to precipitate the aluminum salts. The solids are filtered off, and the filter cake is washed with THF. The combined filtrates are evaporated under vacuum. The residue is taken up in water, acidified with HCl, and washed with an organic solvent (e.g., CH₂Cl₂). The aqueous layer is then made strongly basic with NaOH and extracted multiple times with an organic solvent. The combined organic extracts are dried and evaporated to yield the crude methoxamine base.[3]

  • Alternative Procedure (Catalytic Hydrogenation): The nitropropene can also be reduced via catalytic hydrogenation, similar to Pathway 1, Step 3. The substrate is dissolved in a solvent like ethanol or acetic acid and hydrogenated over a catalyst (e.g., Pd/C, Raney Nickel) under hydrogen pressure. This method simultaneously reduces the nitro group and the alkene double bond.

Step 3: Salt Formation - Preparation of this compound

  • Procedure: This step is identical to Step 4 in Pathway 1. The crude methoxamine base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is then isolated by filtration and dried.

Data Presentation: Pathway 2
StepStarting MaterialReagentsSolventTemperature (°C)DurationYield (%)Reference
1. Condensation2,5-DimethoxybenzaldehydeNitroethane, Base catalystAcetic AcidReflux2-4 hoursHigh-
2. Reduction1-(2,5-Dimethoxyphenyl)-2-nitropropeneLiAlH₄ (LAH)Anhydrous THFReflux (66°C)24 hours~70%[3]
3. Salt FormationMethoxamine BaseHClEther / IsopropanolRoom Temp.-High[3]

Visualization: Pathway 2 Workflow

Synthesis_Pathway_2 A 2,5-Dimethoxy- benzaldehyde B 1-(2,5-Dimethoxyphenyl) -2-nitropropene A->B 1. Nitroethane, Base (Henry Condensation) C Methoxamine Base B->C 2. LiAlH₄ or H₂/Catalyst (Reduction) D Methoxamine HCl C->D 3. HCl (Salt Formation)

Caption: Synthesis of Methoxamine HCl via a Nitropropene Intermediate.

References

Methoxamine Hydrochloride: A Technical Guide to a Selective Alpha-1 Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxamine (B1676408) hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist known for its vasopressor effects. This technical guide provides an in-depth overview of its pharmacological properties, focusing on its selectivity for the alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). This document details the signaling pathways activated by methoxamine, presents quantitative data on its binding affinity and functional potency, and provides comprehensive experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers and professionals in drug development and cardiovascular pharmacology.

Introduction

Methoxamine is a sympathomimetic amine that functions as a direct-acting agonist at alpha-1 adrenergic receptors.[1] Chemically, it is (RS)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride. Its primary clinical application has been in the treatment of hypotensive states, particularly during surgery, due to its ability to cause peripheral vasoconstriction and increase blood pressure.[2] Unlike many other sympathomimetic amines, methoxamine has minimal to no activity at beta-adrenergic receptors, making it a valuable tool for selectively studying alpha-1 adrenoceptor-mediated effects.[1]

Mechanism of Action and Signaling Pathway

Methoxamine exerts its pharmacological effects by selectively binding to and activating alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq/11 family.[3] Upon agonist binding, a conformational change in the receptor leads to the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The resulting increase in intracellular calcium concentration is a key event in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can phosphorylate various cellular proteins, contributing to the sustained contractile response. The overall effect in vascular smooth muscle is vasoconstriction, leading to an increase in peripheral resistance and blood pressure.[2]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Methoxamine Methoxamine Alpha1_AR α1-Adrenoceptor Methoxamine->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC_inactive Inactive PKC DAG->PKC_inactive Ca_release Ca²⁺ Release ER->Ca_release Releases Ca²⁺ Ca_release->PKC_inactive Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC_active Active PKC PKC_inactive->PKC_active Activates PKC_active->Contraction Modulates

Alpha-1 Adrenoceptor Gq Signaling Pathway

Quantitative Pharmacological Data

The selectivity of methoxamine for the alpha-1 adrenoceptor subtypes has been characterized through radioligand binding and functional assays. The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of methoxamine at human alpha-1 and alpha-2 adrenoceptor subtypes.

Table 1: Binding Affinity of Methoxamine at Human Adrenoceptor Subtypes

Receptor SubtypepKiReference
Alpha-1A 4.87[4]
Alpha-1B 5.30[4]
Alpha-1D 5.09[4]
Alpha-2A < 4.0[4]
Alpha-2B < 4.0[4]
Alpha-2C < 4.0[4]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency of Methoxamine at Human Adrenoceptor Subtypes (Calcium Mobilization)

Receptor SubtypepEC50Reference
Alpha-1A 5.25[4]
Alpha-1B 5.85[4]
Alpha-1D 5.66[4]

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Methoxamine exhibits selectivity for the alpha-1 adrenoceptor subtypes over the alpha-2 subtypes. It is reported to have no significant effect on beta-adrenergic receptors.[1] The data indicates that methoxamine possesses a slightly higher binding affinity and functional potency for the alpha-1B subtype compared to the alpha-1A and alpha-1D subtypes.

Experimental Protocols

The characterization of methoxamine's pharmacological profile relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of methoxamine for alpha-1 adrenoceptor subtypes by measuring its ability to compete with a radiolabeled antagonist, such as [3H]-prazosin.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing human α1A, α1B, or α1D) Start->Membrane_Prep Incubation Incubation: - Membranes - [³H]-prazosin (constant conc.) - Methoxamine (varying conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (e.g., over GF/B filters) Incubation->Filtration Washing Wash Filters (to remove unbound radioligand) Filtration->Washing Scintillation Scintillation Counting (measure radioactivity on filters) Washing->Scintillation Analysis Data Analysis: - Plot % inhibition vs. [Methoxamine] - Calculate IC₅₀ - Calculate Ki using Cheng-Prusoff equation Scintillation->Analysis End End: Determine pKi Analysis->End

References

An In-depth Technical Guide to the Gq Protein Signaling Cascade of Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxamine (B1676408) Hydrochloride, a selective α1-adrenergic receptor agonist, elicits its physiological effects primarily through the activation of the Gq protein signaling cascade. This technical guide provides a comprehensive overview of this pathway, detailing the molecular mechanisms, key downstream effectors, and relevant experimental data. Summarized quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Methoxamine Hydrochloride is a sympathomimetic amine that functions as a selective agonist for α1-adrenergic receptors.[1][2][3] Its primary clinical application is in the treatment of hypotension, owing to its potent vasoconstrictive properties.[4] The underlying mechanism of action is the stimulation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gq family of G proteins.[1][4] This interaction initiates a well-defined intracellular signaling cascade, leading to a variety of cellular responses, most notably smooth muscle contraction. Understanding the intricacies of this pathway is crucial for the development of novel therapeutics targeting the α1-adrenergic system.

The Gq Protein Signaling Cascade of this compound

The binding of Methoxamine to the α1-adrenergic receptor induces a conformational change in the receptor, facilitating the activation of the heterotrimeric Gq protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the αq subunit. The GTP-bound αq subunit then dissociates from the βγ subunits and activates its primary effector, Phospholipase C (PLC).[5]

PLC, a membrane-associated enzyme, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytosol, leading to a rapid increase in intracellular calcium concentration.[4]

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, modulating their activity and leading to a cascade of cellular events.

The culmination of this signaling cascade in smooth muscle cells is the contraction of the muscle fibers, leading to vasoconstriction and an increase in blood pressure.[1]

Signaling Pathway Diagram

Gq_Signaling_Cascade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Methoxamine Methoxamine Hydrochloride Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Binds Gq_protein Gq Protein (αβγ) Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Triggers Release PKC_inactive Inactive PKC DAG->PKC_inactive Activates Ca2_ER->PKC_inactive Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_ER->Cellular_Response Contributes to PKC_active Active PKC PKC_inactive->PKC_active PKC_active->Cellular_Response Phosphorylates Targets

Figure 1: Methoxamine Gq Signaling Pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound in relation to its interaction with the α1-adrenergic receptor and downstream signaling events.

Table 1: Receptor Binding and Functional Potency of Methoxamine

ParameterValueSpecies/TissueCommentsReference
pKA ~4.5Rabbit thoracic aortaAffinity constant.[6]
pD2 4.68Rabbit papillary muscleNegative logarithm of the EC50 for inotropic effect.[7]
EC50 ~20.9 µMRabbit papillary muscleCalculated from pD2 value.[7]
EC50 74.7 ± 16.5 µMPorcine internal anal sphincterFor methoxamine racemate in a contraction assay.
EC50 17.6 ± 3.7 µMPorcine internal anal sphincterFor the more potent L-erythro-methoxamine isomer.

Note: pKA is the negative logarithm of the affinity constant (KA). pD2 is the negative logarithm of the EC50 value. A lower pD2 and higher EC50/KA indicate lower potency/affinity.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the Methoxamine-Gq signaling cascade are provided below.

Inositol Phosphate (IP-One) HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq pathway activation.

Experimental Workflow:

IP_One_Workflow A 1. Seed cells expressing α1-adrenergic receptors in a microplate. B 2. Starve cells to reduce basal signaling. A->B C 3. Add Methoxamine HCl at various concentrations. B->C D 4. Incubate to allow IP1 accumulation. C->D E 5. Lyse cells and add HTRF reagents (IP1-d2 and anti-IP1-cryptate). D->E F 6. Incubate to allow reagent binding. E->F G 7. Read plate on an HTRF-compatible reader (665 nm and 620 nm). F->G H 8. Calculate HTRF ratio and determine EC50. G->H

Figure 2: Workflow for IP-One HTRF Assay.

Methodology:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the α1-adrenergic receptor in a suitable medium.

  • Cell Seeding: Seed cells into a 96-well or 384-well white microplate at an appropriate density and allow them to adhere overnight.

  • Cell Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Compound Addition: Prepare serial dilutions of this compound in a stimulation buffer containing LiCl. Add the compound dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the accumulation of IP1.

  • Lysis and Reagent Addition: Lyse the cells and add the IP-One HTRF assay reagents: IP1 labeled with d2 (acceptor) and an anti-IP1 antibody labeled with Europium cryptate (donor).

  • Detection: After a further incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible microplate reader. The signal is measured at 665 nm (acceptor emission) and 620 nm (donor emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the logarithm of the Methoxamine concentration. Determine the EC50 value from the resulting dose-response curve.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation using a calcium-sensitive fluorescent dye like Fluo-4 AM.

Experimental Workflow:

Calcium_Mobilization_Workflow A 1. Seed cells expressing α1-adrenergic receptors in a black-walled, clear-bottom microplate. B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Wash cells to remove extracellular dye. B->C D 4. Place the plate in a fluorescence plate reader with an injection system. C->D E 5. Record baseline fluorescence. D->E F 6. Inject Methoxamine HCl at various concentrations. E->F G 7. Immediately measure the change in fluorescence over time. F->G H 8. Determine the peak fluorescence response and calculate EC50. G->H

Figure 3: Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Seeding: Seed cells expressing the α1-adrenergic receptor into a black-walled, clear-bottom 96-well or 384-well microplate and allow them to attach overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127. Remove the culture medium from the cells and add the dye-loading solution.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells and be cleaved to its active form.

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove any extracellular dye.

  • Assay: Place the plate into a fluorescence microplate reader equipped with an automated injection system.

  • Measurement: Record a baseline fluorescence reading for a few seconds. Then, inject the desired concentration of this compound into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).

  • Data Analysis: Determine the peak fluorescence response for each concentration of Methoxamine. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Western Blot for Phosphorylated PKC

This technique is used to detect the activation of PKC by measuring the increase in its phosphorylation at specific sites.

Experimental Workflow:

Western_Blot_Workflow A 1. Culture and treat cells with Methoxamine HCl for various times. B 2. Lyse cells and determine protein concentration. A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF or nitrocellulose membrane. C->D E 5. Block the membrane to prevent non-specific antibody binding. D->E F 6. Incubate with a primary antibody specific for phosphorylated PKC. E->F G 7. Wash and incubate with an HRP-conjugated secondary antibody. F->G H 8. Detect signal using a chemiluminescent substrate. G->H I 9. Analyze band intensity to quantify PKC phosphorylation. H->I

References

An In-depth Technical Guide to Methoxamine Hydrochloride for Vasoconstriction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methoxamine (B1676408) Hydrochloride, a selective alpha-1 adrenergic receptor agonist, as a tool for vasoconstriction research. It details the mechanism of action, pharmacokinetics, and detailed experimental protocols, supported by quantitative data and pathway visualizations.

Introduction

Methoxamine Hydrochloride is a potent sympathomimetic amine that functions as a direct-acting and selective alpha-1 adrenergic receptor agonist.[1][2] Clinically, it has been used as an antihypotensive agent to raise blood pressure, particularly during surgery.[3] In a research context, its selectivity for the α1-adrenoceptor makes it an invaluable tool for studying vascular smooth muscle physiology, adrenergic signaling, and the pathophysiology of hypertension.[2][4] Unlike endogenous catecholamines, it has little to no activity on beta-adrenergic receptors, which minimizes direct cardiac stimulation and allows for the isolated study of α1-mediated vasoconstriction.[2]

Mechanism of Action: The Alpha-1 Adrenergic Signaling Cascade

Methoxamine exerts its vasoconstrictive effects by specifically targeting alpha-1 adrenergic receptors located on the plasma membrane of vascular smooth muscle cells.[1][5] The activation of these G-protein coupled receptors (GPCRs) initiates a well-defined intracellular signaling cascade.

  • Receptor Binding and Gq Protein Activation: Methoxamine binds to the α1-adrenoceptor, inducing a conformational change that activates the associated heterotrimeric G-protein, Gq.[6] This activation causes the Gαq subunit to release GDP and bind GTP.

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP complex then stimulates the enzyme Phospholipase C (PLC).[6]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the cell's intracellular calcium store. This binding triggers the release of Ca2+ from the SR into the cytosol.[3]

  • Smooth Muscle Contraction: The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex activates Myosin Light-Chain Kinase (MLCK), which then phosphorylates the myosin light chains. This phosphorylation enables the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[3]

Methoxamine_Signaling_Pathway Methoxamine Methoxamine HCl Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Methoxamine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca Ca²⁺ Release SR->Ca Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Phosphorylates Myosin

Caption: Methoxamine-induced vasoconstriction signaling pathway.

Pharmacodynamic and Pharmacokinetic Properties

The primary pharmacodynamic effect of methoxamine is a potent and prolonged increase in peripheral vascular resistance, leading to a rise in both systolic and diastolic blood pressure.[2] A key characteristic is the potential for reflex bradycardia; the sharp increase in blood pressure is detected by baroreceptors, triggering a vagal reflex that slows the heart rate.[5]

Quantitative Data: Potency and Efficacy

The potency of methoxamine can vary depending on the specific isomer and the vascular bed being studied. Potency is often expressed as the EC50 (the concentration required to produce 50% of the maximal response) or pD2 (-log[EC50]). Affinity for the receptor can be described by the pKA value.

ParameterValueTissue/ModelSpeciesReference
EC50 74.7 ± 16.5 µMInternal Anal SphincterPorcine[5]
EC50 (L-erythro) 17.6 ± 3.7 µMInternal Anal SphincterPorcine[5]
EC50 (Phenylephrine)58.3 ± 13.4 µMInternal Anal SphincterPorcine[5]
pKA ~ 4.5Thoracic AortaRabbit[7]
ED50 (Potent Analogs) ~ 0.1 µMVascular TissueRabbit[8]
Pharmacokinetics: Onset and Duration

Methoxamine's onset and duration of action are dependent on the route of administration, making it adaptable for different experimental designs.

RouteOnset of ActionDuration of ActionReference
Intravenous (IV) 0.5 - 2 minutes10 - 15 minutes[9]
Intramuscular (IM) 15 - 20 minutes~ 1.5 hours[9]

Experimental Protocols

Methoxamine is widely used in both in vitro and in vivo models to study vasoconstriction. Below are detailed methodologies for key experiments.

In Vitro: Isolated Blood Vessel Contraction via Wire Myography

This protocol assesses the direct effect of Methoxamine on vascular smooth muscle by measuring isometric tension in isolated arterial rings.

1. Tissue Preparation:

  • Humanely euthanize a research animal (e.g., Sprague-Dawley rat) according to approved institutional protocols.

  • Carefully dissect the thoracic aorta or mesenteric artery and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).

  • Under a dissecting microscope, remove adhering connective and adipose tissue.

  • Cut the vessel into 2-3 mm wide rings. For studies on endothelium-dependent effects, care must be taken not to damage the intimal surface.

2. Mounting and Equilibration:

  • Mount each arterial ring on two L-shaped stainless steel wires or tungsten wires (typically 40 µm diameter) in an isolated tissue organ bath chamber containing Krebs solution at 37°C and continuously bubbled with 95% O2 / 5% CO2 (carbogen) to maintain a pH of 7.4.[10]

  • One wire is fixed to a stationary support, and the other is connected to an isometric force transducer.

  • Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 g for rat aorta), with solution changes every 15-20 minutes.

3. Viability and Contractility Check:

  • After equilibration, contract the rings with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to test for maximum contractile capacity and viability.

  • Wash the rings and allow them to return to baseline tension.

4. Concentration-Response Curve Generation:

  • Once baseline is stable, add this compound to the bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 10 nM to 100 µM).

  • Allow the contractile response to plateau at each concentration before adding the next.

  • Record the isometric tension continuously using a data acquisition system. The response is typically normalized to the maximum contraction induced by KCl.

InVitro_Workflow A1 Euthanasia & Tissue Dissection (e.g., Aorta) A2 Cut into 2-3 mm Arterial Rings A1->A2 B1 Mount Rings in Organ Bath A2->B1 B2 Equilibrate (60-90 min) under Optimal Tension B1->B2 C1 Test Viability (High KCl Challenge) B2->C1 D1 Cumulative Addition of Methoxamine HCl C1->D1 Wash & Return to Baseline E1 Record Isometric Tension D1->E1 F1 Data Analysis (EC50, Emax) E1->F1

Caption: General experimental workflow for in vitro vasoconstriction assay.
In Vivo: Blood Pressure Measurement in Anesthetized Rats

This protocol evaluates the systemic hypertensive effects of Methoxamine.

1. Animal Preparation and Anesthesia:

  • Anesthetize a rat (e.g., Wistar-Kyoto) with an appropriate agent (e.g., urethane (B1682113) 1.2 g/kg, i.p.) to maintain a stable plane of anesthesia without compromising cardiovascular reflexes excessively.

  • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Perform a tracheotomy if artificial ventilation is required.

2. Catheterization:

  • Isolate the left carotid artery and insert a PE-50 catheter connected to a pressure transducer for direct measurement of arterial blood pressure.

  • Isolate the right jugular vein and insert a catheter for intravenous administration of this compound.

  • Ensure catheters are filled with heparinized saline to prevent clotting.

3. Hemodynamic Monitoring and Stabilization:

  • Connect the arterial catheter to a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate.

  • Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are steady.

4. Drug Administration and Data Collection:

  • Administer a bolus intravenous dose of this compound (e.g., 0.025 mg/kg).

  • Record the pressor response, noting the peak increase in MAP and the duration of the effect.

  • Observe and record any changes in heart rate to assess reflex bradycardia.

  • For dose-response studies, administer increasing doses of methoxamine, allowing blood pressure to return to baseline between injections.

Conclusion

This compound remains a cornerstone pharmacological agent for vasoconstriction research. Its selective alpha-1 adrenergic agonism provides a clean model for interrogating vascular smooth muscle function and signaling pathways, distinct from the more complex actions of mixed-activity adrenergic agonists. The well-characterized pharmacokinetics and established experimental protocols make it a reliable and reproducible tool for both in vitro and in vivo studies, facilitating the investigation of cardiovascular physiology and the development of novel therapeutics.

References

An In-depth Technical Guide to the Role of Methoxamine Hydrochloride in Sympathetic Nervous System Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxamine (B1676408) Hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist that serves as a critical pharmacological tool in the study of the sympathetic nervous system.[1][2] By inducing pronounced vasoconstriction, it allows researchers to investigate a range of physiological processes, from intracellular signaling cascades to systemic cardiovascular regulation.[1][3] Its primary mechanism involves the activation of α1-adrenoceptors on vascular smooth muscle, leading to an increase in peripheral resistance and a subsequent rise in arterial blood pressure.[4][5] This predictable pressor effect, coupled with a lack of significant direct cardiac stimulation, makes it an invaluable agent for studying baroreflex sensitivity, modeling hypertensive states, and exploring the intricacies of adrenergic signaling.[1][6] This guide provides a comprehensive overview of Methoxamine Hydrochloride's pharmacology, detailed experimental protocols for its use in research, and a summary of key quantitative data to facilitate its application in laboratory settings.

Mechanism of Action: Selective Alpha-1 Adrenergic Agonism

This compound exerts its effects by acting as a direct and selective agonist for alpha-1 (α1) adrenergic receptors, which are integral components of the sympathetic nervous system.[1][7] These receptors are predominantly located on the postsynaptic membranes of smooth muscle cells lining blood vessels.[1]

Upon administration, methoxamine binds to these α1-adrenergic receptors, initiating a well-defined intracellular signaling cascade.[1] This process is mediated by a Gq protein coupled to the receptor. Activation of the Gq protein stimulates the enzyme phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

The primary effect of IP3 is to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm of the smooth muscle cell.[1][3] The resulting increase in intracellular calcium concentration leads to the activation of myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and causing smooth muscle contraction.[1] This cellular event manifests systemically as vasoconstriction, leading to a narrowing of the blood vessels, an increase in total peripheral resistance, and consequently, a rise in both systolic and diastolic blood pressure.[1][7]

Notably, methoxamine has minimal to no effect on beta (β)-adrenergic receptors, which are abundant in cardiac tissue.[7] This selectivity allows it to increase blood pressure without causing direct cardiac stimulation, such as an increased heart rate or contractility.[1]

Signaling Pathway Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Prep 1. Animal Preparation (Rat, 250-350g) Anesthesia 2. Anesthesia (e.g., Urethane i.p.) Animal_Prep->Anesthesia Surgery 3. Surgical Cannulation (Jugular Vein & Carotid Artery) Anesthesia->Surgery Stabilization 4. Stabilization (30 mins post-surgery) Surgery->Stabilization Baseline 5. Baseline Recording (BP & HR for 15-20 mins) Stabilization->Baseline Drug_Admin 6. Methoxamine HCl Admin (IV Bolus, e.g., 50 µg/kg) Baseline->Drug_Admin Data_Acq 7. Continuous Recording (BP & HR until baseline return) Drug_Admin->Data_Acq Calc_Delta 8. Calculate Peak ΔMAP & Nadir ΔHR Data_Acq->Calc_Delta Calc_BRS 9. Calculate BRS (ΔHR / ΔMAP) Calc_Delta->Calc_BRS Baroreflex_Logic Methoxamine Methoxamine HCl (IV Injection) Alpha1 α1-Receptor Activation in Vasculature Methoxamine->Alpha1 Vaso Peripheral Vasoconstriction Alpha1->Vaso BP_Increase ↑ Arterial Blood Pressure Vaso->BP_Increase Baro ↑ Firing Rate of Baroreceptors (Aortic Arch, Carotid Sinus) BP_Increase->Baro Detected by NTS Signal to Nucleus Tractus Solitarius (NTS) Baro->NTS Vagal ↑ Vagal (Parasympathetic) Outflow to Heart NTS->Vagal Symp ↓ Sympathetic Outflow to Heart NTS->Symp HR_Decrease ↓ Heart Rate (Reflex Bradycardia) Vagal->HR_Decrease Symp->HR_Decrease

References

An In-depth Technical Guide on the Solubility and Stability of Methoxamine Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of Methoxamine Hydrochloride powder, focusing on its solubility and stability. The information presented herein is intended to support research, development, and formulation activities involving this potent alpha-1 adrenergic receptor agonist.

Physicochemical Properties

This compound is a white or colorless, odorless crystalline powder or plate-like crystals.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₈ClNO₃[1]
Molecular Weight247.72 g/mol [1]
Melting Point212-216 °C[1]
pKa (25 °C)9.2[1]
pH of aqueous solution4.5 - 5.5[1]
AppearanceColorless or white plate-like crystals or white crystalline powder[1]
OdorOdorless or slight odor[1]

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its formulation and delivery. Quantitative solubility data are presented in Table 2.

Table 2: Solubility of this compound

SolventSolubilityReference
Water1 g in 2.5 mL[1]
Ethanol1 g in 12 mL[1]
Dimethyl Sulfoxide (DMSO)60 mg/mL (242.21 mM)
EtherPractically insoluble
BenzenePractically insoluble
ChloroformPractically insoluble
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., purified water, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2][3][4]

  • After the equilibration period, allow the vials to stand to let the undissolved particles settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[2][4]

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Stability Profile

This compound is a thermostable compound but is sensitive to light.[1] Understanding its stability under various stress conditions is crucial for developing a stable pharmaceutical product with an adequate shelf-life.

Table 3: Stability Summary of this compound

ConditionStabilityStorage RecommendationReference
Powder
TemperatureThermostableStore at controlled room temperature or as specified (-20°C for long-term)[1]
LightSensitive to lightProtect from light[1]
In Solvent
DMSO (-80°C)Stable for up to 1 yearStore at -80°C
DMSO (-20°C)StableStore at -20°C
Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions (as per ICH Q1A(R2) guidelines):

  • Acidic Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Store the solution at a controlled temperature (e.g., 60°C) for a specified period.

    • At predetermined time points, withdraw samples, neutralize with 0.1 M NaOH, and analyze.

  • Basic Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Store the solution at a controlled temperature (e.g., 60°C) for a specified period.

    • At predetermined time points, withdraw samples, neutralize with 0.1 M HCl, and analyze.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a specified period.

    • At predetermined time points, withdraw samples and analyze.

  • Thermal Degradation (Dry Heat):

    • Place this compound powder in a thermostable container.

    • Expose the powder to high temperature (e.g., 80°C) for a specified period.

    • At predetermined time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photostability Testing (as per ICH Q1B guidelines):

    • Expose this compound powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6][7][8][9]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

    • Analyze both the exposed and control samples for degradation.

Analytical Method: A validated stability-indicating HPLC method should be used to separate and quantify this compound and its degradation products.

Proposed Stability-Indicating HPLC Method

While a specific validated method for this compound powder was not found in the initial search, a plausible method can be proposed based on the analysis of similar aromatic amines and related compounds like phenylephrine.[10][11]

Table 4: Proposed HPLC Parameters for Stability-Indicating Analysis

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Phosphate buffer (pH 3.0) B: Acetonitrile
Gradient Start with a higher proportion of A, gradually increasing B over time to elute potential degradation products.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 225 nm or 275 nm)
Column Temperature 30 °C
Injection Volume 10 µL

This method would require thorough validation according to ICH guidelines to ensure its suitability for stability studies.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound powder.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment solubility_start Start: Methoxamine HCl Powder shake_flask Shake-Flask Method (Excess solid in solvent) solubility_start->shake_flask equilibration Equilibration (24-72h at controlled temp) shake_flask->equilibration sampling Sampling & Filtration (0.45 µm filter) equilibration->sampling analysis_sol Quantitative Analysis (HPLC or UV-Vis) sampling->analysis_sol solubility_end End: Solubility Data analysis_sol->solubility_end stability_start Start: Methoxamine HCl Powder forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) stability_start->forced_degradation sampling_stability Sample at Time Points forced_degradation->sampling_stability analysis_stab Stability-Indicating HPLC Analysis sampling_stability->analysis_stab degradation_profile Degradation Profile & Pathway Identification analysis_stab->degradation_profile stability_end End: Stability Data degradation_profile->stability_end

Caption: General workflow for determining the solubility and stability of this compound powder.

Signaling Pathway of Methoxamine

Methoxamine is a selective alpha-1 adrenergic receptor agonist. Its mechanism of action involves the activation of the Gq protein-coupled receptor signaling cascade, leading to vasoconstriction.[12]

G methoxamine Methoxamine alpha1_receptor α1-Adrenergic Receptor methoxamine->alpha1_receptor Binds to gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates cellular_response Cellular Response (e.g., Vasoconstriction) pkc->cellular_response Leads to

Caption: Simplified signaling pathway of Methoxamine via the α1-adrenergic receptor.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of drug degradation, the following pathways are plausible under forced degradation conditions.

  • Oxidation: The secondary alcohol group in the side chain is susceptible to oxidation, potentially forming a ketone. The aromatic ring with two methoxy (B1213986) groups could also be a site for oxidative degradation.

  • Photodegradation: As the compound is light-sensitive, exposure to UV and visible light could lead to complex degradation pathways, including radical-mediated reactions and cleavage of the ether linkages.[1]

  • Hydrolysis: While the molecule does not contain ester or amide groups that are highly susceptible to hydrolysis, extreme pH conditions could potentially lead to the cleavage of the ether bonds on the aromatic ring, although this would likely require harsh conditions.

Further studies, including the isolation and structural elucidation of degradation products using techniques like LC-MS and NMR, are necessary to confirm these proposed pathways.

Conclusion

This technical guide provides essential data and experimental protocols for the assessment of the solubility and stability of this compound powder. The provided information on its physicochemical properties, solubility in various solvents, and stability under different conditions will be a valuable resource for researchers and formulation scientists. The outlined experimental workflows and the proposed stability-indicating HPLC method offer a practical framework for further investigation. A thorough understanding of these parameters is fundamental for the successful development of safe, effective, and stable pharmaceutical formulations containing this compound.

References

Methoxamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

This technical guide provides an in-depth overview of Methoxamine (B1676408) Hydrochloride, a selective α1-adrenergic receptor agonist. The document details its chemical properties, mechanism of action, and key experimental data. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive information including detailed experimental protocols and data presented in a structured format.

Chemical and Physical Properties

Methoxamine Hydrochloride is a sympathomimetic amine that functions as a direct-acting α1-adrenergic receptor agonist.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 61-16-5[2]
Molecular Weight 247.72 g/mol [2]
Molecular Formula C11H18ClNO3[3]
Appearance Colorless or white plate-like crystals or a white crystalline powder.[4]
Solubility 1 g in 2.5 ml water; 1 g in 12 ml ethanol.[4]
pKa 9.2 @ 25 °C[4]
Melting Point 212-216 °C[4]

Mechanism of Action: α1-Adrenergic Receptor-Mediated Signaling

This compound selectively activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[5] This activation initiates a downstream signaling cascade, as depicted in the diagram below, ultimately leading to a physiological response, most notably vasoconstriction.

Signaling Pathway Diagram

Methoxamine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Methoxamine Methoxamine HCl Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Binds to Gq_protein Gq Protein (α, β, γ subunits) Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2_channel IP3-gated Ca2+ Channel IP3->Ca2_channel Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca2 Ca2+ ER->Ca2 Releases Ca2_channel->Ca2 Opens Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates PKC->Contraction Contributes to

Caption: this compound Signaling Pathway.

Upon binding of this compound to the α1-adrenergic receptor, the associated Gq protein is activated.[5] The Gαq subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3-gated calcium channels on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), culminates in smooth muscle contraction.[5]

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy
Tissue/Cell TypeParameterValueReference
Rat Ventricular MyocytesEC50 for Ito reduction239 µM[6]
Cloned hKv1.5 ChannelsEC50 for current reduction276 µM[6]
Cloned Kv4.2 ChannelsEC50 for current reduction363 µM[6]
Internal Anal Sphincter StripsEC50 for contraction74.7 (±16.5) µM[7]
Table 2: In Vivo Dosage and Effects
Animal ModelDoseEffectReference
Rabbit70 nmol/kg/min continuous infusionInduction of torsade de pointes[8]
Rat0.025 mg/kg (femoral vein)Greater effect on peripheral resistance vessels than on Winkessel vessels[3]
Rat (Portal Hypertensive)3 x 10-6 to 3 x 10-4 MVasoconstriction in perfused superior mesenteric arterial beds[9]
Table 3: Toxicological Data
Animal ModelRoute of AdministrationLD50Reference
MouseIntraperitoneal (ip)92 mg/kg[4]
MouseIntravenous (iv)5.03 mg/kg[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Vasoconstriction Assay in Isolated Rat Aorta

This protocol is adapted from studies on α1-adrenoceptor-mediated vasoconstriction.[1][10]

Objective: To determine the dose-response relationship of this compound-induced contraction in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound stock solution

  • Organ bath system with force transducer

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Dissect the aorta free of adherent connective and fatty tissues.

    • Cut the aorta into rings of 3-4 mm in length.

    • For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.

  • Experimental Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

  • Data Collection:

    • After equilibration, contract the rings with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM) to test for viability. In endothelium-intact rings, verify the presence of a functional endothelium by observing relaxation in response to acetylcholine (B1216132) (e.g., 10 µM).

    • Wash the tissues and allow them to return to baseline.

    • Construct a cumulative concentration-response curve for this compound by adding the agonist in a stepwise manner (e.g., 10-9 to 10-4 M) to the organ bath.

    • Record the maximal contraction for each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).

    • Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).

Measurement of Intracellular Calcium Mobilization

This protocol is based on standard methods for measuring intracellular calcium using fluorescent indicators.[11][12][13][14]

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in cultured vascular smooth muscle cells in response to this compound.

Materials:

  • Cultured vascular smooth muscle cells (e.g., A7r5 cell line)

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate the vascular smooth muscle cells on glass coverslips or in a multi-well plate and grow to 70-80% confluency.

    • Wash the cells with HBSS.

    • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Calcium Measurement:

    • Place the coverslip with loaded cells on the stage of a fluorescence microscope or the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add this compound at the desired concentration to the cells.

    • Record the change in fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm. For Fluo-4, monitor the emission at ~516 nm with excitation at ~494 nm.

    • At the end of the experiment, add ionomycin to elicit a maximal calcium response, followed by EGTA to obtain a minimal calcium signal for calibration purposes.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths.

    • Convert the fluorescence ratio or intensity to intracellular calcium concentration using the Grynkiewicz equation.

    • Plot the change in [Ca2+]i over time to visualize the response to this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the pharmacological effects of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vitro/In Vivo Execution cluster_analysis Phase 3: Data Analysis and Interpretation cluster_conclusion Phase 4: Conclusion and Reporting Hypothesis Formulate Hypothesis Protocol_Dev Develop Experimental Protocol Hypothesis->Protocol_Dev Reagent_Prep Prepare Reagents and Solutions (e.g., Methoxamine HCl stock) Protocol_Dev->Reagent_Prep Tissue_Isolation Isolate Tissue (e.g., Rat Aorta) Reagent_Prep->Tissue_Isolation Cell_Culture Culture Cells (e.g., VSMCs) Reagent_Prep->Cell_Culture Experiment Perform Experiment (e.g., Vasoconstriction Assay, Calcium Imaging) Tissue_Isolation->Experiment Cell_Culture->Experiment Data_Acquisition Acquire Raw Data Experiment->Data_Acquisition Data_Processing Process and Analyze Data (e.g., Dose-Response Curves) Data_Acquisition->Data_Processing Interpretation Interpret Results Data_Processing->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion Publication Prepare Report/Publication Conclusion->Publication

Caption: General Experimental Workflow.

This comprehensive guide serves as a foundational resource for researchers working with this compound. By providing detailed information on its properties, mechanism of action, and experimental applications, this document aims to facilitate further scientific inquiry into the pharmacology of this potent α1-adrenergic agonist.

References

Early Clinical Studies of Methoxamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical studies of Methoxamine Hydrochloride, a direct-acting sympathomimetic amine. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. This guide summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the core signaling pathway of the drug.

Core Mechanism of Action

This compound is a potent and selective alpha-1 adrenergic receptor agonist.[1] Its primary pharmacological action is peripheral vasoconstriction, which leads to an increase in both systolic and diastolic blood pressure.[1] Unlike many other sympathomimetic amines, Methoxamine has minimal to no direct effect on beta-adrenergic receptors, meaning it does not typically cause direct cardiac stimulation such as increased heart rate or contractility.[1] In fact, the rise in blood pressure induced by Methoxamine often elicits a reflex bradycardia.

Summary of Quantitative Data from Early Clinical Investigations

The following tables summarize the key quantitative findings from early clinical studies investigating the hemodynamic effects of this compound. These studies, primarily conducted in the mid-20th century, laid the groundwork for understanding the clinical pharmacology of this agent.

Study Population Dosage and Administration Key Hemodynamic Changes Adverse Events Reference
Patients undergoing spinal anesthesia10-20 mg, intramuscularlyMaintained or restored arterial blood pressure to preanesthetic levels.Not detailed in abstract.King & Dripps, 1950[2]
Normal human subjectsIntravenous infusionSignificant increase in systolic and diastolic blood pressure; reflex decrease in heart rate.Not detailed in abstract.Duke et al., 1963
Patients with mitral valve diseaseIntravenous infusionSignificant increase in systemic vascular resistance; significant decrease in cardiac output and heart rate; increase in pulmonary arterial pressure in patients with mitral insufficiency.Not detailed in abstract.Circulation Research, 1960

Detailed Experimental Protocols

The methodologies employed in the early clinical evaluations of this compound were foundational in establishing its safety and efficacy profile. Below are detailed descriptions of the experimental protocols from key studies.

Study 1: Maintenance of Circulation During Spinal Anesthesia
  • Objective: To evaluate the effectiveness of intramuscular Methoxamine in preventing or treating hypotension during spinal anesthesia.

  • Patient Population: Surgical patients scheduled for procedures under spinal anesthesia.

  • Methodology:

    • Baseline arterial blood pressure and heart rate were recorded prior to the induction of spinal anesthesia.

    • Spinal anesthesia was administered according to the standard surgical procedure.

    • A prophylactic dose of 10-20 mg of this compound was administered intramuscularly to a subset of patients immediately after the induction of spinal anesthesia.

    • In another subset of patients, a therapeutic dose of 10-20 mg of this compound was administered intramuscularly upon a significant drop in systolic blood pressure.

    • Arterial blood pressure and heart rate were monitored and recorded at regular intervals throughout the surgical procedure.

  • Key Parameters Measured: Systolic and diastolic blood pressure, heart rate.

Study 2: Hemodynamic Effects in Normal Human Subjects
  • Objective: To characterize the hemodynamic effects of intravenously administered Methoxamine in healthy volunteers.

  • Patient Population: Healthy adult male volunteers.

  • Methodology:

    • Subjects were placed in a supine position, and baseline hemodynamic parameters were established.

    • An intravenous infusion of this compound was initiated at a controlled rate.

    • Continuous monitoring of intra-arterial blood pressure was performed via an arterial catheter.

    • Cardiac output was determined using a validated method of the time (e.g., dye dilution or Fick principle).

    • Heart rate was continuously monitored using an electrocardiogram.

    • Systemic vascular resistance was calculated from the mean arterial pressure and cardiac output.

  • Key Parameters Measured: Systolic, diastolic, and mean arterial pressure; heart rate; cardiac output; systemic vascular resistance.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanism of action and the experimental approach to its study, the following diagrams are provided.

Methoxamine_Signaling_Pathway Methoxamine This compound Alpha1_Receptor α1-Adrenergic Receptor (Vascular Smooth Muscle) Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_Release Ca²⁺ Release SR->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase

Methoxamine's intracellular signaling cascade.

Experimental_Workflow cluster_pre Pre-Intervention cluster_intervention Intervention cluster_post Post-Intervention cluster_analysis Data Analysis Patient_Selection Patient Selection (e.g., surgical patients, healthy volunteers) Baseline_Measurements Baseline Hemodynamic Measurements (BP, HR, CO) Patient_Selection->Baseline_Measurements Drug_Administration This compound Administration (IM or IV) Baseline_Measurements->Drug_Administration Continuous_Monitoring Continuous Hemodynamic Monitoring Drug_Administration->Continuous_Monitoring Data_Recording Data Recording at Predetermined Intervals Continuous_Monitoring->Data_Recording Adverse_Event_Monitoring Adverse Event Monitoring Continuous_Monitoring->Adverse_Event_Monitoring Statistical_Analysis Statistical Analysis of Hemodynamic Changes Data_Recording->Statistical_Analysis Dose_Response Dose-Response Relationship Assessment Statistical_Analysis->Dose_Response

References

Methoxamine Hydrochloride: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxamine (B1676408) hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist.[1] It exerts its pharmacological effects primarily through the activation of these receptors, leading to vasoconstriction and a subsequent increase in blood pressure.[2][3] This technical guide provides a comprehensive overview of the receptor binding affinity of methoxamine hydrochloride, detailing its interaction with various adrenergic receptor subtypes. The information presented herein is intended to support research, drug discovery, and development activities by providing precise quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Receptor Binding Affinity Data

The binding affinity of this compound for various adrenergic receptors has been characterized through radioligand binding assays and functional assessments. The following table summarizes the key quantitative data available, providing a comparative view of its selectivity profile.

Receptor SubtypeLigandAssay TypeSpeciesTissue/Cell LinepKiKi (nM)pEC50EC50 (nM)Reference
Alpha-1A Adrenergic MethoxamineFunctionalHuman---5.17943IUPHAR/BPS Guide to PHARMACOLOGY
Alpha-1B Adrenergic MethoxamineBindingHuman-4.0100000--IUPHAR/BPS Guide to PHARMACOLOGY
Alpha-1D Adrenergic MethoxamineBindingHuman-4.5316234.912589IUPHAR/BPS Guide to PHARMACOLOGY
Alpha-2 Adrenergic MethoxamineBindingRat-----Drug Central
IC503630

Signaling Pathway

Methoxamine, as an alpha-1 adrenergic agonist, triggers a well-defined intracellular signaling cascade upon binding to its receptor on vascular smooth muscle cells. This pathway is pivotal to its vasoconstrictive effects.[2][3]

Methoxamine_Signaling_Pathway Methoxamine Methoxamine Hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_plus Ca²⁺ ER->Ca2_plus Releases Contraction Smooth Muscle Contraction Ca2_plus->Contraction Leads to PKC->Contraction Contributes to Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Tissue_Homogenization Tissue/Cell Homogenization Centrifugation Differential Centrifugation Tissue_Homogenization->Centrifugation Membrane_Isolation Membrane Isolation & Resuspension Centrifugation->Membrane_Isolation Protein_Assay Protein Concentration Determination Membrane_Isolation->Protein_Assay Plate_Setup 96-Well Plate Setup: - Membranes - Radioligand - Methoxamine (competitor) Protein_Assay->Plate_Setup Incubation Incubation to Equilibrium Plate_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Calculate_Specific_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Specific_Binding Nonlinear_Regression Non-linear Regression (Dose-Response Curve) Calculate_Specific_Binding->Nonlinear_Regression Determine_IC50 Determine IC50 Nonlinear_Regression->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki Methoxamine_Selectivity cluster_alpha1 Alpha-1 Adrenergic Receptors cluster_alpha2 Alpha-2 Adrenergic Receptors Methoxamine Methoxamine Alpha1A α1A (pEC50: 5.1) Methoxamine->Alpha1A  High Affinity Alpha1B α1B (pKi: 4.0) Methoxamine->Alpha1B Low Affinity Alpha1D α1D (pKi: 4.5) Methoxamine->Alpha1D Moderate Affinity Alpha2 α2 (IC50: 3630 nM) Methoxamine->Alpha2 Low Affinity

References

Methodological & Application

Application Notes and Protocols for the Preparation of Methoxamine Hydrochloride Solution for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxamine Hydrochloride is a selective alpha-1 adrenergic receptor agonist utilized in in vivo research to induce vasoconstriction and increase blood pressure.[1][2] Proper preparation of its solution is critical for the accuracy, reproducibility, and safety of animal studies. This document provides detailed application notes and protocols for the preparation of this compound solutions for in vivo administration, including quantitative data, experimental procedures, and visualizations of the experimental workflow and its signaling pathway.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound solutions.

ParameterValueSource
Molecular Weight 247.72 g/mol [1]
Appearance White to off-white solid[1]
Solubility
Water1 g in 2.5 mL[3]
Ethanol1 g in 12 mL[3]
DMSO135 mg/mL[1][4]
Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2 mg/mL[1][5]
Co-solvent (10% DMSO, 90% (20% SBE-β-CD in Saline))≥ 2 mg/mL[1]
Co-solvent (10% DMSO, 90% Corn Oil)≥ 2 mg/mL[1]
pH of Aqueous Solution 4.5 - 5.5[3]
Storage of Stock Solution (in solvent) -80°C for up to 6 months; -20°C for up to 1 month[1]
Storage of Powder 4°C, sealed from moisture[1]

Experimental Protocols

Protocol 1: Preparation of this compound in Saline (for aqueous administration)

This protocol is suitable for routes of administration where an aqueous solution is required, such as intravenous or subcutaneous injection.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile water for injection

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes and needles

  • pH meter and sterile pH adjustment solutions (e.g., sterile 0.1 N HCl and 0.1 N NaOH) if necessary

  • Vortex mixer

Procedure:

  • Calculate the required amount: Determine the desired concentration and final volume of the solution. Calculate the mass of this compound needed using the formula: Mass (g) = Desired Concentration (g/L) x Final Volume (L)

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.

  • Dissolution: Add a portion of the sterile saline to the conical tube. Vortex thoroughly until the powder is completely dissolved. This compound is very soluble in water.[3] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Volume adjustment: Add the remaining sterile saline to reach the final desired volume.

  • pH measurement and adjustment (optional but recommended):

    • Aseptically take a small aliquot to measure the pH. The expected pH of an aqueous solution is between 4.5 and 5.5.[3]

    • If adjustment is necessary for physiological compatibility (typically to a pH of ~7.4), add sterile 0.1 N NaOH dropwise while monitoring the pH. Be cautious as significant pH changes can affect the compound's stability and solubility.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile, sealed vial.

  • Storage: Store the sterile solution according to the stability data. For short-term storage, 4°C is recommended. For long-term storage of stock solutions, -20°C or -80°C is preferable.[1]

Protocol 2: Preparation of this compound in a Co-solvent Formulation

This protocol is for administrations requiring a specific vehicle, for example, to improve solubility or for specific experimental designs. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required amounts: Determine the final concentration and volume, and calculate the required mass of this compound.

  • Prepare the vehicle: In a sterile conical tube, prepare the co-solvent vehicle by mixing the components in the correct proportions (e.g., for 10 mL of vehicle: 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL Saline).

  • Dissolution:

    • Add the weighed this compound to the DMSO portion of the vehicle first and vortex until dissolved.

    • Sequentially add the PEG300, Tween-80, and finally the saline, vortexing well after each addition to ensure a homogenous solution.[1]

  • Sterilization: Due to the viscosity of this solution, filtration may be challenging. This solution is often prepared fresh under aseptic conditions. If filtration is necessary, a larger pore size pre-filter may be used before the final 0.22 µm filter.

  • Storage: Store the solution appropriately, considering the stability of all components. It is generally recommended to prepare this type of formulation fresh for each experiment.

Mandatory Visualization

G cluster_prep Solution Preparation cluster_qc Quality Control cluster_final Final Steps calc Calculate Required Mass weigh Weigh Methoxamine HCl calc->weigh dissolve Dissolve in Vehicle weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol ph_measure Measure pH (Optional) adjust_vol->ph_measure ph_adjust Adjust pH (If Needed) ph_measure->ph_adjust If outside range sterilize Sterile Filtration (0.22 µm) ph_measure->sterilize If within range ph_adjust->sterilize store Store Appropriately sterilize->store

Caption: Experimental workflow for preparing this compound solution.

G cluster_pathway Methoxamine Signaling Pathway methoxamine Methoxamine HCl alpha1_receptor Alpha-1 Adrenergic Receptor methoxamine->alpha1_receptor Binds to gq_protein Gq Protein Activation alpha1_receptor->gq_protein plc Phospholipase C (PLC) Activation gq_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation vasoconstriction Vasoconstriction ca_release->vasoconstriction pkc_activation->vasoconstriction

Caption: Signaling pathway of Methoxamine as an alpha-1 adrenergic agonist.

References

Application Notes and Protocols for Inducing Hypertension in Rats with Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Methoxamine (B1676408) Hydrochloride to induce a hypertensive state in rats for research purposes. This document outlines the mechanism of action, dosage information, and experimental procedures for both acute and sustained hypertension models.

Mechanism of Action

Methoxamine Hydrochloride is a selective alpha-1 adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating alpha-1 adrenergic receptors located on the smooth muscle cells of peripheral blood vessels.[1][2] This activation triggers a signaling cascade that results in vasoconstriction, leading to an increase in peripheral vascular resistance and a subsequent elevation in systemic blood pressure.[1][2]

Data on this compound Dosage and Effects in Rats

The following table summarizes various dosages of this compound and their observed effects on blood pressure in rats, based on published literature.

Dosage Administration Route Rat Strain Observed Effect Reference
0.025 mg/kgIntravenous (bolus)Wistar-KyotoIncrease in aortic pressure and total peripheral resistance.[1]
0.1 - 3 mg/kgIntravenousNot SpecifiedHypertensive effect.
70 nmol/kg/minContinuous InfusionNot Specified (Rabbit model)Used to maintain blood pressure.[3]
7 µM (in vitro)Perfusion of isolated mesenteric vascular bedsNot SpecifiedSustained vasoconstriction for 180 minutes.
1, 2, and 3 µg/kg/minContinuous Infusion (Human study)Not ApplicableDose-dependent increase in blood pressure; 3 µg/kg/min frequently caused hypertension.[4][5]

Experimental Protocols

Protocol 1: Induction of Acute Hypertension with a Bolus Injection

This protocol is suitable for studies investigating the acute effects of hypertension or for screening compounds that may modulate rapid blood pressure changes.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Anesthetized rats (e.g., Wistar-Kyoto)

  • Catheterized femoral vein for drug administration

  • Blood pressure monitoring system (e.g., arterial catheter connected to a pressure transducer)

  • Animal scale

  • Syringes and needles

Procedure:

  • Animal Preparation: Anesthetize the rat according to your institution's approved protocol. Surgically implant a catheter into the femoral vein for intravenous administration. For direct blood pressure measurement, cannulate the carotid or femoral artery and connect the catheter to a pressure transducer and data acquisition system.

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline. A common concentration is 1 mg/mL. Further dilute the stock solution with saline to achieve the desired final concentration for injection.

  • Baseline Measurement: Allow the animal to stabilize after surgery and record a stable baseline blood pressure and heart rate for at least 20-30 minutes.

  • Administration: Administer a bolus injection of this compound at a dose of 0.025 mg/kg via the catheterized femoral vein.[1]

  • Data Acquisition: Continuously monitor and record the rat's blood pressure and heart rate. The pressor effect of an intravenous bolus of methoxamine is typically observed within 1-2 minutes and can last for about an hour.[3]

Protocol 2: Induction of Sustained Hypertension with Continuous Infusion

This protocol is designed for studies requiring a more prolonged and stable period of hypertension.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Anesthetized and ventilated rats

  • Catheterized jugular vein for infusion

  • Infusion pump

  • Blood pressure monitoring system

  • Animal scale

  • Syringes, needles, and tubing for the infusion pump

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a tracheotomy to allow for artificial ventilation.[3] This is crucial for long-term experiments under anesthesia. Cannulate the jugular vein for the continuous infusion of methoxamine.[3] Implant an arterial catheter for continuous blood pressure monitoring.

  • Drug Preparation: Prepare a solution of this compound in sterile saline at a concentration suitable for continuous infusion. The concentration will depend on the desired infusion rate and the specifications of the infusion pump.

  • Baseline Measurement: Record a stable baseline blood pressure and heart rate for at least 20-30 minutes before starting the infusion.

  • Continuous Infusion: Begin a continuous intravenous infusion of this compound. While a specific infusion rate for inducing a sustained hypertensive state in rats is not definitively established in the reviewed literature, a starting point can be extrapolated from available data. A continuous infusion may be necessary to maintain a stable blood pressure over a prolonged period.[3] Researchers may need to titrate the infusion rate to achieve the desired level of hypertension, starting with a conservative dose and gradually increasing it while closely monitoring the animal's response.

  • Monitoring and Maintenance: Continuously monitor blood pressure, heart rate, and other physiological parameters throughout the experiment. Adjust the infusion rate as necessary to maintain the target level of hypertension. Ensure the animal's physiological stability (e.g., body temperature, fluid balance) is maintained throughout the protocol.

Visualizations

Signaling Pathway of this compound

Methoxamine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_vessel Blood Vessel Methoxamine Methoxamine Hydrochloride Alpha1_Receptor Alpha-1 Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2_influx Ca²⁺ Influx DAG->Ca2_influx Ca2_release Ca²⁺ Release SR->Ca2_release Increased_Ca Increased Intracellular Ca²⁺ Ca2_release->Increased_Ca Ca2_influx->Increased_Ca MLCK Myosin Light- Chain Kinase (MLCK) Activation Increased_Ca->MLCK Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction Increased_PVR Increased Peripheral Vascular Resistance Contraction->Increased_PVR Increased_BP Increased Blood Pressure Increased_PVR->Increased_BP

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for Inducing Hypertension in Rats

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep 1. Animal Preparation - Anesthesia - Catheterization (Vein & Artery) Drug_Prep 2. Drug Preparation - Dissolve Methoxamine HCl in Saline Animal_Prep->Drug_Prep Baseline 3. Baseline Measurement - Record stable BP and HR Drug_Prep->Baseline Administration 4. Methoxamine Administration - Bolus Injection or - Continuous Infusion Baseline->Administration Data_Acquisition 5. Data Acquisition - Continuously monitor BP and HR Administration->Data_Acquisition Data_Analysis 6. Data Analysis - Calculate changes from baseline Data_Acquisition->Data_Analysis

Caption: Experimental workflow for inducing hypertension in rats using this compound.

References

Application Notes and Protocols for Intravenous Administration of Methoxamine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxamine (B1676408) Hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist.[1][2][3] Its primary pharmacological effect is vasoconstriction, which leads to an increase in peripheral vascular resistance and a subsequent rise in systemic blood pressure (both systolic and diastolic).[1][3][4][5] This makes it a valuable tool in experimental pharmacology and physiology to study the effects of alpha-1 adrenergic stimulation and to induce controlled hypertension in various animal models. Methoxamine is typically administered intravenously for a rapid onset of action.[1][4][6] These application notes provide detailed protocols for the intravenous administration of Methoxamine Hydrochloride in common laboratory animal models, along with its mechanism of action and expected physiological responses.

Mechanism of Action

Methoxamine selectively binds to and activates alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels.[1][4] This activation initiates a downstream signaling cascade.

Signaling Pathway:

The binding of Methoxamine to the alpha-1 adrenergic receptor activates the Gq protein.[1] This, in turn, stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain. This phosphorylation enables the interaction between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[1]

Methoxamine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Methoxamine Methoxamine HCl Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_release SR->Ca2_release Ca2 ↑ Intracellular Ca²⁺ Ca2_release->Ca2 Leads to MLCK Myosin Light-Chain Kinase (MLCK) Activation Ca2->MLCK Contraction Actin-Myosin Interaction MLCK->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Caption: this compound Signaling Pathway.

Experimental Protocols

A general workflow for in vivo experiments involving the intravenous administration of this compound is outlined below. Specific protocols for rats and dogs follow.

Experimental_Workflow Animal_Prep Animal Preparation (Acclimatization, Fasting) Anesthesia Anesthesia Induction & Maintenance Animal_Prep->Anesthesia Surgical_Prep Surgical Preparation (e.g., Catheterization) Anesthesia->Surgical_Prep Baseline Baseline Measurement (Blood Pressure, Heart Rate) Surgical_Prep->Baseline Admin Methoxamine HCl Administration (i.v.) Baseline->Admin Post_Admin Post-Administration Measurement Admin->Post_Admin Data_Analysis Data Analysis Post_Admin->Data_Analysis Euthanasia Euthanasia Data_Analysis->Euthanasia

Caption: General experimental workflow for in vivo studies.
Protocol 1: Intravenous Administration in Rats

1. Animal Preparation:

  • Animals: Male Sprague-Dawley or Wistar rats (250-350 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.

  • Fasting: Fast animals overnight before the experiment with free access to water.

2. Anesthesia:

  • Induce anesthesia with an intraperitoneal (i.p.) injection of a ketamine (80-100 mg/kg) and xylazine (B1663881) (5-10 mg/kg) cocktail.

  • Alternatively, use isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen.

  • Confirm anesthetic depth by absence of pedal withdrawal reflex.

3. Surgical Preparation:

  • Maintain body temperature at 37°C using a heating pad.

  • Catheterization:

    • Jugular Vein: Cannulate the right jugular vein with a polyethylene (B3416737) catheter (e.g., PE-50) for intravenous drug administration.

    • Carotid or Femoral Artery: Cannulate the left carotid or femoral artery with a similar catheter connected to a pressure transducer for continuous monitoring of arterial blood pressure. Fill the catheter with heparinized saline to prevent clotting.

4. Experimental Procedure:

  • Allow the animal to stabilize for at least 20-30 minutes after surgery.

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15-20 minutes.

  • Administer this compound intravenously. Administration can be a bolus injection or a continuous infusion.

    • Bolus Dose: A suggested starting dose is 0.025 mg/kg.[2]

    • Continuous Infusion: To maintain stable hypertension, a continuous infusion may be necessary.

  • Record MAP and HR continuously for at least 60 minutes post-administration.

5. Data Analysis:

  • Calculate the change in MAP and HR from the baseline values at various time points.

  • Express the results as the mean ± SEM.

Protocol 2: Intravenous Administration in Dogs

1. Animal Preparation:

  • Animals: Adult mongrel or beagle dogs of either sex.

  • Acclimatization: House dogs for at least one week under standard laboratory conditions.

  • Fasting: Fast dogs overnight with free access to water.

2. Anesthesia:

  • Induce anesthesia with an intravenous bolus of propofol (B549288) (4-6 mg/kg).

  • Intubate the dog and maintain anesthesia with isoflurane (1.5-2.5%) in oxygen.

  • Provide mechanical ventilation to maintain normal blood gas parameters.

3. Surgical Preparation:

  • Maintain body temperature using a heating pad.

  • Catheterization:

    • Cephalic or Saphenous Vein: Place an intravenous catheter for drug administration.

    • Femoral Artery: Catheterize the femoral artery for direct arterial blood pressure monitoring.

4. Experimental Procedure:

  • Allow the animal to stabilize for at least 30 minutes after instrumentation.

  • Record baseline MAP and HR.

  • Administer this compound intravenously.

    • Bolus Dose: A study in dogs used a single intravenous bolus of 20 mg per animal.[7] Another source suggests a dose of 2.5–15 μg/kg/min as a constant rate infusion.[8] It is important to note that a 20 mg bolus is a high dose and the context of the study (ventricular fibrillation) should be considered.

  • Continuously monitor MAP, HR, and electrocardiogram (ECG).

5. Data Analysis:

  • Analyze the changes in hemodynamic parameters from baseline.

  • Note any cardiac arrhythmias or other adverse effects.

Data Presentation

The following tables summarize quantitative data on the effects of intravenous this compound from various studies.

Table 1: Hemodynamic Effects of this compound in Dogs

ParameterAnimal ModelDoseEffectReference
Mean Arterial Pressure (MAP) Conscious DogsInfusion to increase pressureIncreased[9]
Cardiac Output Conscious DogsInfusion to increase pressureDecreased[9]
Heart Rate Conscious DogsInfusion to increase pressureDecreased[9]
Coronary Vascular Resistance Conscious DogsInfusion to increase pressureIncreased by ~140%[9]
Iliac Vascular Resistance Conscious DogsInfusion to increase pressureIncreased[9]
Renal Vascular Resistance Conscious DogsInfusion to increase pressureIncreased by ~35%[9]
Blood Pressure Anesthetized Dogs (during CPR)20 mg i.v. bolusSignificantly higher than placebo and epinephrine-treated groups[7]
Cerebral Blood Flow Anesthetized Dogs (during CPR)20 mg i.v. bolusSignificantly higher[7]
Survival after VF Anesthetized Dogs (during CPR)20 mg i.v. bolus100% (6/6 dogs) resuscitated[7]

Table 2: Effects of this compound in Rats

ParameterAnimal ModelDoseEffectReference
Peripheral Resistance Vessels Rats0.025 mg/kg i.v.Greater effect than on Winkessel vessels[2]
Hepatic Arterial Vascular Resistance Normal RatsDose-response infusionDose-dependent increase[10]
Hepatic Arterial Vasoconstriction (logEC50) Normal RatsDose-response infusion3.65 ± 0.22[10]
Norepinephrine Release (caudal artery) Wistar and WKY RatsElectrical Field StimulationInhibited[11]
Norepinephrine Release (caudal artery) Spontaneously Hypertensive RatsElectrical Field StimulationNo inhibition[11]

Potential Adverse Effects

Common adverse effects associated with this compound administration include headache, dizziness, and reflex bradycardia.[1] The increase in blood pressure can trigger the baroreceptor reflex, leading to a decrease in heart rate.[1] In some cases, nausea, anxiety, and arrhythmias may occur.[1] High doses can lead to severe and prolonged hypertension, severe headaches, seizures, and cerebral hemorrhage.[5]

Conclusion

This compound is a reliable pharmacological agent for inducing acute hypertension through alpha-1 adrenergic receptor agonism in animal models. The protocols provided herein offer a starting point for researchers. It is crucial to carefully monitor the physiological parameters of the animals and to adjust dosages based on the specific experimental needs and animal responses. The selection of the animal model and the experimental design should be appropriate for the research question being addressed.

References

Application Notes and Protocols for Methoxamine Hydrochloride in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methoxamine (B1676408) Hydrochloride, a selective α1-adrenergic receptor agonist, in isolated organ bath experiments. This document outlines its mechanism of action, offers detailed experimental protocols for various smooth muscle preparations, and presents available quantitative data to facilitate research in pharmacology and drug development.

Introduction to Methoxamine Hydrochloride

This compound is a potent sympathomimetic amine that acts as a direct and selective agonist of α1-adrenergic receptors.[1] This selectivity makes it a valuable tool in physiological and pharmacological research, particularly for investigating the role of α1-adrenoceptors in smooth muscle contraction without the confounding effects of β-adrenoceptor stimulation.[1] In clinical settings, it has been used to treat hypotension due to its vasoconstrictive properties.[2] In the context of isolated organ bath experiments, Methoxamine is frequently employed to induce contraction in various smooth muscle tissues, including arteries, veins, and the vas deferens.[3][4][5]

Mechanism of Action and Signaling Pathway

Methoxamine exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the cell membrane of smooth muscle cells.[2] This activation initiates a well-defined signaling cascade:

  • Gq Protein Activation: Binding of Methoxamine to the α1-adrenoceptor leads to the activation of the heterotrimeric G-protein, Gq.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C.

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Methoxamine_Signaling_Pathway Methoxamine Methoxamine Hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca2_release Ca²⁺ Release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Data Presentation: Pharmacological Parameters of Methoxamine

The following table summarizes the available quantitative and qualitative data on the effects of Methoxamine in various isolated smooth muscle preparations.

TissueSpeciesParameterValueNotes
Internal Anal SphincterPorcineEC50 (racemate)74.7 ± 16.5 µMMethoxamine racemate and phenylephrine (B352888) were found to be similarly potent in causing contraction of isolated internal anal sphincter strips.[6]
Internal Anal SphincterPorcineEC50 (L-erythro-isomer)17.6 ± 3.7 µMThe L-erythro-isomer of methoxamine was significantly more potent than the other three isomers, the racemate, and phenylephrine.[6]
Segmental ArteriesMouseContractionDose-dependentElicited a significant dose-dependent vasocontraction.[7]
Vas DeferensHumanContractionRhythmic contractionsCaused rhythmic contractions that were sustained for the duration of the experiment (4-6 hours) if the drug was not washed out.[3]
Caudal ArteryRatNoradrenaline ReleaseInhibitedInhibited the electrically-evoked release of endogenous noradrenaline in arteries from Wistar and Wistar-Kyoto rats, but not from spontaneously hypertensive rats (SHR).[8]
Ear ArteryRabbitNoradrenaline ReleaseEnhancedEnhanced the electrically-evoked release of endogenous noradrenaline.[9]

EC50: Half maximal effective concentration. Data for rat aorta and guinea pig vas deferens are primarily qualitative, indicating contractile responses without specific EC50 or Emax values being consistently reported in the reviewed literature.

Experimental Protocols

The following are detailed protocols for conducting isolated organ bath experiments using this compound on common tissue preparations.

General Preparation of Stock Solutions and Physiological Salt Solution
  • This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) in distilled water or physiological salt solution. Subsequent dilutions should be made fresh on the day of the experiment.

  • Physiological Salt Solution (PSS): A commonly used PSS is Krebs-Henseleit solution. The composition is as follows (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and Glucose 11. The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a physiological pH (around 7.4) and provide oxygen to the tissue.

Protocol for Isolated Rat Thoracic Aorta

This protocol is designed to assess the vasoconstrictor effects of Methoxamine on vascular smooth muscle.

  • Tissue Dissection:

    • Humanely euthanize a rat (e.g., Sprague-Dawley, 250-300g) via an approved method.

    • Open the thoracic cavity and carefully dissect the thoracic aorta, placing it immediately into cold, oxygenated PSS.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-4 mm in length. For experiments investigating endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps or a wooden stick.

  • Mounting the Tissue:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10-20 mL of PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

    • Apply an initial resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for at least 60-90 minutes. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.

  • Experimental Procedure (Cumulative Concentration-Response Curve):

    • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • Once the response to KCl is stable and has been washed out, and the tissue has returned to baseline, begin the cumulative addition of this compound.

    • Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.

    • Continue until a maximal contraction is achieved or the highest desired concentration is reached.

  • Data Analysis:

    • Record the contractile force at each concentration.

    • Express the data as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or phenylephrine) or the maximal response to Methoxamine itself.

    • Plot the percentage response against the logarithm of the molar concentration of Methoxamine to generate a concentration-response curve and determine parameters such as EC50 and Emax.

Rat_Aorta_Workflow cluster_prep Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Rat Thoracic Aorta Cleaning Clean and Cut into Rings (2-4mm) Dissection->Cleaning Mounting Mount Aortic Ring in Organ Bath Cleaning->Mounting Equilibration Equilibrate (60-90 min) under Tension (1.5-2.0g) Mounting->Equilibration Viability Viability Test (KCl) Equilibration->Viability Washout Washout and Return to Baseline Viability->Washout CRC Cumulative Addition of Methoxamine Washout->CRC Analysis Generate Concentration- Response Curve CRC->Analysis Params Calculate EC50 & Emax Analysis->Params

Protocol for Isolated Guinea Pig Vas Deferens

This preparation is useful for studying the effects of α1-adrenoceptor agonists on non-vascular smooth muscle.

  • Tissue Dissection:

    • Humanely euthanize a guinea pig (e.g., Dunkin-Hartley, 300-400g).

    • Carefully dissect the vasa deferentia, ensuring minimal handling and stretching.

    • Place the tissues in cold, oxygenated PSS.

    • Clean away any adhering connective tissue.

  • Mounting the Tissue:

    • Tie silk ligatures to both ends of each vas deferens.

    • Suspend the tissue in an organ bath containing PSS at 37°C, aerated with 95% O2 / 5% CO2.

    • Attach the lower ligature to a fixed hook and the upper ligature to an isometric force transducer.

    • Apply a resting tension of 0.5-1.0 gram and allow for an equilibration period of at least 60 minutes, with regular washes.

  • Experimental Procedure:

    • Following equilibration, a cumulative concentration-response curve for Methoxamine can be constructed as described for the rat aorta.

    • Note that Methoxamine can induce rhythmic contractions in this tissue.[3] The data analysis should account for changes in both the amplitude and frequency of these contractions.

  • Data Analysis:

    • Measure the change in tension (amplitude of contraction) and/or frequency of rhythmic contractions at each concentration.

    • Normalize the data and plot a concentration-response curve to determine pharmacological parameters.

Logical Relationships in Data Interpretation

The interpretation of data from isolated organ bath experiments with Methoxamine involves understanding several key relationships.

Data_Interpretation cluster_data Experimental Data cluster_params Pharmacological Parameters cluster_interpretation Interpretation cluster_comparison Comparative Analysis CRC Concentration-Response Curve EC50 EC50 (Potency) CRC->EC50 Emax Emax (Efficacy) CRC->Emax Receptor_Affinity Receptor Affinity & Signaling Efficiency EC50->Receptor_Affinity Tissue_Responsiveness Tissue Responsiveness Emax->Tissue_Responsiveness Agonist_Comparison Compare with other α1-agonists Receptor_Affinity->Agonist_Comparison Antagonist_Studies Investigate with α1-antagonists Receptor_Affinity->Antagonist_Studies

By following these detailed protocols and understanding the underlying pharmacology, researchers can effectively utilize this compound as a tool to investigate α1-adrenergic receptor function in a variety of smooth muscle tissues.

References

Application Notes: Methoxamine Hydrochloride in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxamine (B1676408) Hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist.[1][2] In clinical and research settings, it is primarily recognized for its vasoconstrictive properties, which lead to an increase in systemic blood pressure.[3][4] Unlike many other sympathomimetic amines, methoxamine has minimal to no direct effect on beta-adrenergic receptors, which means it can elevate blood pressure without causing significant direct cardiac stimulation, such as increased heart rate.[1][3] This selectivity makes it a valuable pharmacological tool for investigating cardiovascular physiology, particularly the mechanisms of vascular tone, blood pressure regulation, and baroreceptor reflex responses.[1][5] These application notes provide detailed protocols for the use of Methoxamine Hydrochloride in common cardiovascular research models.

Mechanism of Action

Methoxamine exerts its effects by binding to and activating α1-adrenergic receptors located on the surface of vascular smooth muscle cells.[1][6] This activation initiates a Gq protein-coupled signaling cascade. The activated Gq protein stimulates the enzyme phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions.[7] The resulting increase in intracellular Ca²⁺ concentration leads to the activation of myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, promoting the interaction between actin and myosin filaments and causing smooth muscle contraction.[1][8] This vasoconstriction increases total peripheral resistance, leading to a rise in both systolic and diastolic blood pressure.[3]

G_20240523_090554 cluster_0 Cell Membrane cluster_1 Cytosol / Sarcoplasmic Reticulum Methoxamine Methoxamine Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Binds Gq_Protein Gq Protein Alpha1_AR->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Increase ↑ Cytosolic Ca²⁺ Ca_Release->Ca_Increase MLCK MLCK Activation Ca_Increase->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: Methoxamine α1-adrenergic receptor signaling pathway.

Experimental Protocols

Protocol 1: In Vivo Hemodynamic Assessment in Rodents

This protocol describes the measurement of arterial blood pressure and heart rate in an anesthetized rodent model to assess the pressor effects of this compound.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Rodent model (e.g., Wistar-Kyoto rat)

  • High-fidelity pressure catheter or fluid-filled catheter connected to a pressure transducer

  • Electromagnetic flow probe (optional, for cardiac output)

  • Data acquisition system

  • Surgical tools

  • Heating pad

Procedure:

  • Preparation: Prepare a stock solution of this compound in sterile saline. A typical concentration might be 1 mg/mL, which can be serially diluted to achieve the desired final dose.

  • Animal Anesthesia: Anesthetize the rat according to an approved institutional protocol. Maintain body temperature at 37°C using a heating pad.

  • Surgical Preparation: Surgically expose the carotid artery and jugular vein.

  • Catheterization: Insert a pressure catheter into the carotid artery for direct measurement of arterial blood pressure. Insert a separate catheter into the jugular vein for intravenous (IV) administration of methoxamine.

  • Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters (blood pressure, heart rate) are stable.

  • Baseline Recording: Record baseline hemodynamic data for 10-15 minutes.

  • Drug Administration: Administer a bolus IV injection of this compound. A dose of 0.025 mg/kg has been shown to be effective in rats.[5]

  • Data Acquisition: Continuously record blood pressure and heart rate. Note the onset of action, which is typically within 1-2 minutes for IV administration.[6]

  • Post-Injection Monitoring: Monitor the animal until hemodynamic parameters return to baseline or for a predetermined experimental duration. The duration of action for an IV dose is approximately 60 minutes.[7]

Data Presentation: In Vivo Effects of Methoxamine

SpeciesModelDoseRoutePrimary EffectsReference
RatWistar-Kyoto0.025 mg/kgIVIncreased aortic pressure and total peripheral resistance; Decreased heart rate; No significant change in cardiac output or aortic distensibility.[5]
RabbitAnesthetized4 mg (total)IVIncreased mean arterial pressure by 50 ± 12%.[9]
DogHeart-lung prep≥ 4 mg-Marked negative inotropic action (decreased contractility); Slight decrease in heart rate.[10]

G_20240523_090555 Prep Prepare Methoxamine Solution Anesthesia Anesthetize Animal Prep->Anesthesia Surgery Surgical Cannulation (Carotid Artery, Jugular Vein) Anesthesia->Surgery Stabilize Stabilization Period (20-30 min) Surgery->Stabilize Baseline Record Baseline Hemodynamics Stabilize->Baseline Administer Administer Methoxamine (IV Bolus) Baseline->Administer Record Continuously Record Data Administer->Record Monitor Monitor Until Return to Baseline Record->Monitor Analyze Data Analysis Monitor->Analyze

Caption: Experimental workflow for in vivo hemodynamic studies.

Protocol 2: In Vitro Vascular Reactivity Assay

This protocol details a method for assessing the contractile response of isolated arterial segments to this compound using a wire myograph or organ bath system.

Materials:

  • This compound

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂

  • Animal model (e.g., mouse, rat)

  • Wire myograph or organ bath system with force transducer

  • Dissection microscope and tools

  • Data acquisition system

Procedure:

  • Tissue Isolation: Euthanize the animal according to an approved protocol. Carefully dissect a segment of the desired artery (e.g., mesenteric artery, aorta).

  • Preparation: Place the isolated artery in cold PSS. Under a dissection microscope, carefully clean the vessel of adhering fat and connective tissue and cut it into small rings (e.g., 2 mm length).

  • Mounting: Mount the arterial ring in the jaws of the wire myograph or on the hooks of the organ bath chamber, which is filled with PSS maintained at 37°C and continuously aerated.

  • Equilibration: Allow the vessel to equilibrate for 60-90 minutes under a standardized resting tension. Replace the PSS every 15-20 minutes.

  • Viability Test: Test the viability of the vessel by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl). After washing, test for endothelial integrity using acetylcholine (B1216132) if required.

  • Concentration-Response Curve: Once the tension has returned to a stable baseline, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁵ M).

  • Data Acquisition: Record the isometric tension developed by the arterial ring after each addition, allowing the response to stabilize before adding the next concentration.

  • Data Analysis: Plot the contractile force (in mN) against the logarithm of the methoxamine concentration to generate a concentration-response curve.

Data Presentation: In Vitro Effects of Methoxamine

SpeciesModelConcentration RangePrimary EffectsReference
MouseIsolated segmental arteries0.3 µM - 30 µMElicited significant dose-dependent vasocontraction. Max contraction at ~4 mN/2 mm.[11]
RatRight atrial preparations (Newborn)10⁻⁹ M - 10⁻⁶ MIncreased frequency of spontaneous activity and duration of action potential repolarization.[12]
RatRight atrial preparations (Adult)10⁻⁹ M - 10⁻⁶ MIncreased frequency of spontaneous activity but decreased the duration of action potential repolarization.[12]

G_20240523_090556 Isolate Isolate Artery Segment Prepare Prepare Arterial Rings in PSS Isolate->Prepare Mount Mount Ring in Organ Bath Prepare->Mount Equilibrate Equilibrate Under Tension (60-90 min) Mount->Equilibrate Viability Perform Viability Test (e.g., KCl) Equilibrate->Viability CRC Cumulative Addition of Methoxamine Viability->CRC Record Record Isometric Tension CRC->Record Analyze Plot Concentration-Response Curve Record->Analyze

Caption: Experimental workflow for in vitro vasoreactivity studies.

References

Application Notes & Protocols: Cell-Based Assays for Testing Methoxamine Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methoxamine (B1676408) hydrochloride is a selective α1-adrenergic receptor agonist that causes vasoconstriction and an increase in peripheral vascular resistance.[1] It acts as a potent sympathomimetic amine, increasing both systolic and diastolic blood pressure.[2] The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[3] Understanding the efficacy of methoxamine hydrochloride at the cellular level is crucial for drug development and research. This document provides detailed protocols for key cell-based assays to characterize its activity.

The primary signaling pathway activated by this compound involves the α1-adrenergic receptor, which couples to the Gq protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4] This increase in intracellular calcium is a hallmark of α1-adrenergic receptor activation and serves as a primary readout for its functional activity.[6][7]

Methoxamine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Methoxamine Methoxamine Hydrochloride a1AR α1-Adrenergic Receptor (GPCR) Methoxamine->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response Leads to

Caption: this compound signaling cascade via the α1-adrenergic receptor.

Calcium Mobilization Assay (Primary Efficacy Assay)

Principle: This functional assay directly measures the primary downstream effect of α1-adrenergic receptor activation via the Gq pathway.[7] It utilizes a calcium-sensitive fluorescent dye that is loaded into the cells. Upon stimulation with this compound, the release of intracellular calcium from the endoplasmic reticulum leads to a significant increase in fluorescence intensity.[6][8] This change is directly proportional to the level of receptor activation and is used to determine the agonist's potency (EC50).[9]

Experimental Protocol:

Materials:

  • Cell line expressing the target α1-adrenergic receptor (e.g., HEK293, CHO, or U2OS cells).[8][10]

  • This compound (agonist).

  • Prazosin (selective α1-adrenergic antagonist, for control).

  • Cell culture medium (e.g., DMEM/F12).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • FLIPR Calcium Assay Kit (or similar, e.g., Fluo-4 AM).

  • Probenecid (anion transport inhibitor, may be required for some cell lines).[8]

  • Black, clear-bottom 96-well or 384-well microplates.

Equipment:

  • CO2 incubator (37°C, 5% CO2).

  • Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FlexStation® 3, FLIPR®).

  • Laminar flow hood.

  • Centrifuge.

  • Multichannel pipette.

Methodology:

  • Cell Seeding:

    • Culture cells expressing the α1-adrenergic receptor to ~80-90% confluency.

    • Harvest cells and perform a cell count.

    • Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, often including probenecid.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[8]

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform a serial dilution to create a range of concentrations (e.g., 10-point, 3-fold dilution) in assay buffer. The final concentration in the well should typically range from picomolar to micromolar to determine the full dose-response curve.

    • Prepare control wells containing only assay buffer (negative control) and a known antagonist like Prazosin for specificity checks.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • Program the instrument to add a specific volume (e.g., 20 µL) of the this compound dilutions to the corresponding wells.

    • Immediately after addition, record the fluorescence signal kinetically for 2-3 minutes.[11]

Data Analysis and Presentation: The efficacy of this compound is quantified by its EC50 value (the concentration that elicits 50% of the maximal response).

  • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data by setting the response from the buffer-only wells to 0% and the maximum response from the highest agonist concentration to 100%.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B D Load Cells with Calcium-Sensitive Dye B->D C Prepare Compound Dilutions G Add Compound & Read Kinetic Fluorescence C->G E Incubate (Dye Loading) D->E F Measure Baseline Fluorescence E->F F->G H Calculate ΔRFU G->H I Plot Dose-Response Curve H->I J Determine EC₅₀ Value I->J

Caption: Workflow for the Calcium Mobilization Assay.

Radioligand Binding Assay (Target Engagement Assay)

Principle: This assay quantifies the direct interaction between this compound and the α1-adrenergic receptor. It is a competition assay where a constant concentration of a radiolabeled antagonist (e.g., [3H]prazosin) is incubated with cell membranes expressing the receptor in the presence of varying concentrations of unlabeled this compound. The ability of methoxamine to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).[12][13]

Experimental Protocol:

Materials:

  • Cell membranes prepared from a cell line overexpressing the α1-adrenergic receptor.

  • Radioligand: [3H]prazosin (high-affinity α1-antagonist).

  • This compound (unlabeled competitor).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • Scintillation cocktail.

  • Glass fiber filters.

Equipment:

  • Scintillation counter.

  • Cell harvester/filtration manifold.

  • Incubator or water bath.

  • Centrifuge.

Methodology:

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Binding buffer.

      • Varying concentrations of unlabeled this compound.

      • A fixed, low concentration of [3H]prazosin (typically at or below its Kd value).

      • Cell membrane preparation (20-50 µg protein per well).

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled antagonist, e.g., 10 µM phentolamine).

  • Incubation:

    • Incubate the reaction mixture for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Presentation:

  • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Determine the percent inhibition of specific binding for each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of methoxamine that displaces 50% of the radioligand).

  • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability/Cytotoxicity Assay

Principle: It is essential to ensure that the observed effects in functional assays are due to specific receptor modulation and not cellular toxicity.[14] Cell viability assays measure general cellular health, often by quantifying a marker of metabolic activity, such as ATP content or the reduction of a tetrazolium salt.[15] A decrease in the signal indicates a reduction in cell viability or proliferation, suggesting potential cytotoxicity of the compound at those concentrations.

Experimental Protocol (using an ATP-based luminescent assay):

Materials:

  • Cell line used in the functional assays.

  • This compound.

  • Complete cell culture medium.

  • Luminescent ATP detection reagent (e.g., CellTiter-Glo®).

  • White, opaque 96-well plates.

Equipment:

  • CO2 incubator (37°C, 5% CO2).

  • Luminometer or a plate reader capable of measuring luminescence.

  • Multichannel pipette.

Methodology:

  • Cell Seeding:

    • Seed cells in a white, opaque 96-well plate at a low density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound at the same concentrations used in the functional assays.

    • Add the compound dilutions to the cells.

    • Incubate for a period relevant to the functional assays (e.g., 24-48 hours).

  • Luminescence Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add a volume of the reagent equal to the volume of medium in the well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Presentation:

  • Normalize the data by setting the luminescence from untreated wells to 100% viability.

  • Plot the percent viability against the logarithm of the this compound concentration.

  • Determine the CC50 (cytotoxic concentration 50%), which is the concentration of the compound that reduces cell viability by 50%. This value should be significantly higher than the functional EC50 to ensure a therapeutic window.

Summary of Quantitative Data

The data generated from these assays should be compiled into a clear, structured table to allow for easy comparison and interpretation of this compound's efficacy and safety profile.

Assay TypeParameter MeasuredCell LineThis compound Result
Functional Efficacy
Calcium MobilizationEC50 (Potency)HEK293-α1Ae.g., 150 nM
Emax (% Activation)HEK293-α1Ae.g., 98%
Target Engagement
Radioligand BindingKi (Affinity)CHO-K1-α1Ae.g., 85 nM
In Vitro Safety
Cell Viability (ATP)CC50 (Toxicity)HEK293-α1Ae.g., > 50 µM

Note: The values presented in the table are hypothetical examples. Actual results must be determined experimentally.

References

Application Notes and Protocols for Measuring Blood Pressure Changes with Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Methoxamine (B1676408) Hydrochloride in research settings to study its effects on blood pressure.

Introduction

Methoxamine hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist.[1] Its primary pharmacological action is to induce vasoconstriction of peripheral blood vessels, leading to an increase in systemic vascular resistance and a subsequent rise in both systolic and diastolic blood pressure.[2] This makes it a valuable tool in experimental models for studying hypertension, autonomic nervous system function, and the effects of drugs on the cardiovascular system. Methoxamine is often used to experimentally elevate blood pressure to investigate baroreflex sensitivity and other physiological feedback mechanisms.

Mechanism of Action

Methoxamine selectively binds to and activates alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels.[2] This activation initiates a downstream signaling cascade, as illustrated in the diagram below. The onset of its pressor effect is rapid, typically within 1-2 minutes following intravenous administration, with a duration of action of approximately 60 to 90 minutes.[3]

Signaling Pathway of this compound

Methoxamine Methoxamine HCl Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Increase ↑ Intracellular [Ca²⁺] Ca_Release->Ca_Increase Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_Increase->Vasoconstriction Leads to BP_Increase ↑ Blood Pressure Vasoconstriction->BP_Increase Results in

Caption: Signaling pathway of this compound.

Quantitative Data on Blood Pressure Changes

The following tables summarize the hemodynamic effects of this compound as reported in various preclinical and clinical studies.

Table 1: Hemodynamic Effects of Methoxamine in Animal Models
Animal ModelDoseRoute of AdministrationKey Findings
Wistar-Kyoto Rats0.025 mg/kgIntravenousIncreased aortic pressure and total peripheral resistance; little change in cardiac output; decreased heart rate.[4]
Rats (Aorta-constricted)Infusion (sequentially increasing doses)IntravenousProfound reductions in hemodynamic functions.[5]
Dogs20 mg (single bolus)IntravenousSignificantly higher blood pressures compared to placebo and epinephrine-treated groups during CPR.[6]
Dogs (anesthetized)25 µg/kg/min (15 min infusion)IntravenousSteady and continuous increase in systemic blood pressure and total peripheral resistance.[7]
Dogs (spinalized, ganglion-blocked)Stepwise-increased infusionIntravenousDose-dependent increase in arterial blood pressure due to increased total peripheral resistance; initial increase in cardiac output.[8]
Rabbits70 nmol/kg/minContinuous InfusionUsed to maintain adequate systemic circulation.[3]
Table 2: Effects of Methoxamine on Blood Pressure in Humans
Study PopulationDoseRoute of AdministrationKey Findings
Women with Genuine Stress IncontinenceHalf log incremental dosesIntravenousSignificant rise in systolic blood pressure; non-significant increase in diastolic blood pressure; significant fall in heart rate at maximum dosage.[9]
Elderly patients receiving spinal anesthesiaPre-emptive infusionIntravenousHigher blood pressures (SBP, DBP, MAP) and lower heart rates compared to control.[10]
Elderly patients with hypotension2 µg/(kg·h) constant-rate pump before anesthesia; 1 mg intraoperatively if hypotension occurredIntravenousEffectively stabilized hemodynamics.[11]

Experimental Protocols

Below are detailed methodologies for key experiments involving the measurement of blood pressure changes with this compound.

Protocol 1: Bolus Intravenous Administration in Anesthetized Rats

Objective: To assess the acute pressor response to a single intravenous dose of this compound.

Materials:

  • Male Wistar-Kyoto rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally)

  • This compound solution (e.g., 0.1 mg/mL in sterile saline)

  • Sterile saline (0.9% NaCl)

  • Catheters for femoral artery and vein cannulation

  • Pressure transducer and data acquisition system

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Perform a surgical cut-down to expose the femoral artery and vein.

  • Cannulate the femoral artery with a saline-filled catheter connected to a pressure transducer to record arterial blood pressure.

  • Cannulate the femoral vein with a catheter for drug administration.

  • Allow the animal to stabilize for at least 20 minutes, monitoring for a stable blood pressure and heart rate.

  • Record baseline blood pressure for a minimum of 10 minutes.

  • Administer a single bolus dose of this compound (e.g., 0.025 mg/kg) via the femoral vein catheter.[4]

  • Immediately follow the drug administration with a small flush of sterile saline (e.g., 0.1 mL) to ensure complete delivery.

  • Continuously record blood pressure and heart rate for at least 60 minutes post-injection to observe the peak pressor effect and the duration of action.

  • At the end of the experiment, euthanize the animal using an approved method.

Protocol 2: Continuous Intravenous Infusion in Anesthetized Rabbits

Objective: To induce and maintain a stable hypertensive state for the study of other physiological parameters or drug interactions.

Materials:

  • New Zealand White rabbits (2.5-3.5 kg)

  • Anesthetic (e.g., sodium pentobarbital, 30 mg/kg, intravenously)

  • This compound solution (e.g., 1 mg/mL in sterile saline)

  • Infusion pump

  • Catheters for marginal ear vein and central ear artery cannulation

  • Blood pressure monitoring system

  • Ventilator (if required)

Procedure:

  • Anesthetize the rabbit and place it on a surgical board.

  • Cannulate the marginal ear vein for drug infusion.

  • Cannulate the central ear artery for continuous blood pressure monitoring.

  • Allow for a stabilization period of 20-30 minutes.

  • Begin a continuous intravenous infusion of this compound at a predetermined rate (e.g., 70 nmol/kg/min) using an infusion pump.[3]

  • Monitor the blood pressure continuously. Adjust the infusion rate as necessary to achieve and maintain the desired level of hypertension.

  • Once a stable hypertensive state is achieved, other experimental interventions or measurements can be performed.

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment Animal_Prep Animal Preparation (Anesthesia, Cannulation) Stabilization Stabilization Period (20-30 min) Animal_Prep->Stabilization Baseline Baseline Measurement (Blood Pressure, Heart Rate) Stabilization->Baseline Methoxamine_Admin Methoxamine HCl Administration (Bolus or Infusion) Baseline->Methoxamine_Admin Data_Recording Continuous Data Recording (BP, HR, etc.) Methoxamine_Admin->Data_Recording Intervention Optional: Other Experimental Interventions Data_Recording->Intervention Euthanasia Euthanasia Data_Recording->Euthanasia Data_Analysis Data Analysis Euthanasia->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Safety Precautions

This compound is a potent vasoactive agent and should be handled with care. Researchers should wear appropriate personal protective equipment. Care should be taken to avoid accidental self-injection. In case of exposure, seek medical attention immediately. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for the Experimental Model of Hypotension Treated with Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methoxamine (B1676408) Hydrochloride in experimental models of hypotension. Detailed protocols for inducing hypotension in animal models, quantitative data on the effects of methoxamine, and a description of its mechanism of action are presented to guide researchers in their study design and execution.

Introduction

Methoxamine Hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist.[1] Its primary pharmacological action is vasoconstriction, which leads to an increase in peripheral vascular resistance and a subsequent rise in arterial blood pressure.[1] This makes it a valuable tool for the experimental study and treatment of hypotensive states. Unlike other vasopressors such as epinephrine (B1671497) or norepinephrine (B1679862), methoxamine has minimal to no direct effect on beta-adrenergic receptors, thus avoiding direct cardiac stimulation. These characteristics make it a subject of interest in preclinical research for understanding the physiological and pharmacological management of hypotension.

Mechanism of Action

Methoxamine exerts its pressor effect by selectively binding to and activating alpha-1 adrenergic receptors located on the vascular smooth muscle cells.[1] This activation initiates a downstream signaling cascade that results in vasoconstriction and an increase in blood pressure.

Signaling Pathway of this compound

The binding of Methoxamine to the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR), triggers the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration allows for the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, leading to smooth muscle contraction and vasoconstriction.

Caption: Signaling pathway of this compound in vascular smooth muscle.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in various animal models of hypotension.

Table 1: Dose-Response of Methoxamine in Animal Models

Animal ModelHypotension Induction MethodMethoxamine DoseRoute of AdministrationKey Effects on Blood Pressure
RatN/A (normotensive)0.025 mg/kgIntravenousIncrease in aortic pressure and total peripheral resistance.[2]
RabbitAnesthesia70 nmol/kg/minContinuous InfusionMaintained adequate systemic circulation.[3]
HumanSpinal Anesthesia for C-section1, 2, 3, and 4 µg/kg/minProphylactic InfusionDose-dependent decrease in the incidence of hypotension. ED50: 2.178 µg/kg/min, ED95: 4.821 µg/kg/min.[4][5]
HumanSpinal Anesthesia for C-section2 mgIntravenous BolusEffective in treating hypotension.[6]

Table 2: Comparative Efficacy of Methoxamine and Other Vasopressors

Animal ModelHypotension ModelVasopressors ComparedKey Findings
RatN/A (normotensive)Methoxamine, Norepinephrine, Phenylephrine (B352888)Methoxamine appeared to be less potent than norepinephrine and phenylephrine in evoking excitatory responses in cortical neurones.[7]
RatN/AMethoxamine, Norepinephrine, PhenylephrineAll three produced a concentration-dependent inhibition of renin release, mediated by alpha-1 adrenoceptors.[8]
HumanSpinal Anesthesia in ElderlyMethoxamine (10 mg i.m.) vs. Hetastarch + CrystalloidMethoxamine group had higher systolic and mean arterial pressure and a lower incidence of hypotension.[9]
HumanSpinal Anesthesia in ElderlyMethoxamine (2 µg/kg/h infusion + 1 mg bolus) vs. Ephedrine (5 mg bolus)Methoxamine group had higher systolic and diastolic blood pressure at the end of and 6 hours post-surgery.[10][11]

Experimental Protocols

Detailed methodologies for inducing hypotension in animal models are crucial for the standardized evaluation of therapeutic agents like this compound.

Protocol 1: Hemorrhagic Shock Model in Rats

This protocol describes a method to induce a controlled state of hemorrhagic shock in rats to study the efficacy of vasopressor agents.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Polyethylene catheters (PE-50)

  • Heparinized saline

  • Pressure transducer and data acquisition system

  • Syringes

  • This compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthesia and Catheterization:

    • Anesthetize the rat according to an approved institutional protocol.

    • Surgically expose the femoral artery and vein.

    • Insert a PE-50 catheter filled with heparinized saline into the femoral artery for continuous blood pressure monitoring.

    • Insert a second PE-50 catheter into the femoral vein for drug and fluid administration.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes post-surgery, ensuring a stable baseline mean arterial pressure (MAP).

  • Induction of Hemorrhagic Shock:

    • Withdraw blood from the arterial catheter in a controlled manner. A common method is to withdraw a fixed volume (e.g., 20-25 ml/kg) over a period of 10-15 minutes.

    • Alternatively, withdraw blood until the MAP reaches a target hypotensive level (e.g., 30-40 mmHg) and maintain it for a specified duration (e.g., 30-60 minutes) by further small withdrawals or reinfusion of small volumes of shed blood.

  • Treatment:

    • Following the induction of shock, administer a bolus or continuous infusion of this compound or vehicle control via the venous catheter.

    • A range of doses should be tested to establish a dose-response relationship.

  • Monitoring and Data Collection:

    • Continuously record MAP, heart rate, and other relevant physiological parameters throughout the experiment.

    • Monitor the animal for the duration of the study or until a predetermined endpoint is reached.

Hemorrhagic_Shock_Workflow A Anesthesia and Catheterization B Stabilization Period (30 min) A->B C Induce Hemorrhagic Shock (Blood Withdrawal) B->C D Administer Treatment (Methoxamine or Vehicle) C->D E Continuous Monitoring (MAP, HR) D->E F Data Analysis E->F

Caption: Experimental workflow for the hemorrhagic shock model in rats.

Protocol 2: Tilt-Table Model for Orthostatic Hypotension in Rats

This protocol outlines a method to induce transient orthostatic hypotension in anesthetized rats to evaluate the efficacy of pressor agents in maintaining blood pressure upon postural change.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Custom-built tilt-table capable of changing the rat's position from horizontal to a head-up tilt (e.g., 60-90 degrees).

  • Polyethylene catheters (PE-50)

  • Heparinized saline

  • Pressure transducer and data acquisition system

  • This compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in a supine position on the tilt-table.

    • Surgically implant catheters into the carotid or femoral artery for blood pressure monitoring and the jugular or femoral vein for drug administration.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes, monitoring for a stable baseline mean arterial pressure (MAP) and heart rate (HR).

  • Baseline Tilt Test:

    • Record baseline MAP and HR in the horizontal position.

    • Tilt the rat to a head-up position (e.g., 60 degrees) for a defined period (e.g., 60 seconds).

    • Record the maximum drop in MAP and any compensatory changes in HR.

    • Return the rat to the horizontal position and allow it to stabilize.

  • Drug Administration:

    • Administer the vehicle control intravenously and repeat the tilt test after a suitable interval (e.g., 15 minutes).

    • Administer this compound intravenously. A dose-escalation protocol can be employed to assess the effects of different concentrations.

  • Post-Treatment Tilt Test:

    • Repeat the tilt test at predefined time points after drug administration (e.g., 5, 15, and 30 minutes) to evaluate the efficacy of the treatment in attenuating the tilt-induced hypotension.

  • Data Analysis:

    • Analyze the data to determine the effect of the compound on resting hemodynamics and the orthostatic response. Compare the change in MAP during the tilt before and after treatment.

Tilt_Table_Workflow A Anesthesia and Surgical Preparation B Stabilization on Tilt-Table A->B C Baseline Tilt Test (Head-up) B->C D Administer Vehicle or Methoxamine C->D E Post-Treatment Tilt Test D->E F Record and Analyze Blood Pressure Changes E->F

Caption: Workflow for the tilt-table induced orthostatic hypotension model.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of hypotension in various preclinical models. Its selective alpha-1 adrenergic agonism allows for the specific study of vascular tone regulation in the absence of direct cardiac effects. The provided protocols and data offer a framework for researchers to design and conduct robust experiments to evaluate the efficacy of methoxamine and other potential therapeutic agents for the treatment of hypotensive states. Careful consideration of the experimental model, drug dosage, and administration route is essential for obtaining reproducible and clinically relevant results.

References

Application Notes and Protocols for Studying Baroreflex Sensitivity Using Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxamine (B1676408) hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist.[1][2] Its primary pharmacological action is peripheral vasoconstriction, leading to a predictable and dose-dependent increase in arterial blood pressure.[1][3] Unlike many other vasopressors, methoxamine has minimal to no direct effect on beta-adrenergic receptors, thus it does not directly alter heart rate or cardiac contractility.[2] This selective action makes it an invaluable tool for studying the baroreflex arc. By inducing a controlled rise in blood pressure, methoxamine triggers a reflex, vagally-mediated decrease in heart rate (reflex bradycardia).[1][3] The magnitude of this heart rate response for a given change in blood pressure provides a quantitative measure of baroreflex sensitivity (BRS). A reduced BRS is a clinically significant indicator of autonomic dysfunction and is associated with increased cardiovascular risk in various pathologies.[4]

These application notes provide detailed protocols for the use of methoxamine hydrochloride in the assessment of baroreflex sensitivity in both preclinical animal models and human clinical research.

Mechanism of Action

Methoxamine acts as a direct agonist at alpha-1 adrenergic receptors located on the smooth muscle cells of peripheral blood vessels.[1][2] Activation of these Gq protein-coupled receptors initiates a signaling cascade that results in vasoconstriction and an increase in systemic blood pressure.[1] This elevation in pressure is detected by baroreceptors in the carotid sinuses and aortic arch, which in turn signal the brainstem to increase vagal efferent activity to the heart, leading to a decrease in heart rate.

Data Presentation

The following tables summarize quantitative data from studies utilizing methoxamine or the structurally and functionally similar alpha-1 agonist, phenylephrine (B352888), to assess baroreflex sensitivity.

Table 1: Representative Data from Preclinical Studies in Rats

ParameterAdministration MethodDosageBaseline Value (Mean ± SEM)Post-Administration Change (Mean ± SEM)Baroreflex Sensitivity (Mean ± SEM)
Mean Arterial Pressure (MAP) Bolus Injection (Phenylephrine)0.25 to 16 µg/ml105 ± 2 mmHgIncrease of 10 to 40 mmHg-1.5 ± 0.2 bpm/mmHg (Bradycardia)
Heart Rate (HR) Bolus Injection (Phenylephrine)0.25 to 16 µg/ml313 ± 11 bpmDose-dependent decrease-3.1 ± 0.4 bpm/mmHg (Tachycardia with hypotensive agent)
Systolic Blood Pressure (SBP) Intravenous (Methoxamine)10-80 µg/kgNot specifiedDose-dependent increaseNot specified
Heart Rate (HR) 5-min Infusion (Methoxamine)Not specifiedNot specifiedReflex decrease2.2 ± 0.5 beats/min/mmHg

Data synthesized from multiple sources. Note that phenylephrine is often used as a direct substitute for methoxamine in these studies.[2][5]

Table 2: Representative Data from Human Clinical Studies (Modified Oxford Technique)

ParameterAdministration MethodDosage (Phenylephrine)Baseline Value (Mean ± SD)Post-Administration Change (Mean ± SD)Baroreflex Sensitivity (Mean ± SD)
Systolic Blood Pressure (SBP) Incremental Infusion0.8 µg/kg/min119 ± 2.1 mmHgIncrease of 15 ± 2.8 mmHg17 ± 3.2 ms/mmHg
R-R Interval Incremental Infusion0.8 µg/kg/min920 ± 31 msIncrease to reflect bradycardiaNot applicable
Heart Rate (HR) Bolus Injection1-2 µg/kg (initial)Not specifiedReflex decrease22.5 ± 1.8 ms/mmHg
Baroreflex Sensitivity (BRS) Bolus Injection vs. InfusionVariedNot applicableNot applicableBolus: 22.5 ± 1.8 ms/mmHg , Infusion: 9.9 ± 0.7 ms/mmHg

Data synthesized from multiple sources. The Modified Oxford Technique is a standard for BRS assessment in humans.[6][7][8]

Signaling Pathway and Experimental Workflow Visualizations

Methoxamine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_system Systemic Effect M Methoxamine R Alpha-1 Adrenergic Receptor M->R Binds to Gq Gq Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Contraction Vasoconstriction Ca->Contraction Leads to PKC->Contraction Leads to BP Increased Blood Pressure Contraction->BP

Caption: Signaling pathway of methoxamine-induced vasoconstriction.

BRS_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Subject Subject Preparation (Animal or Human) Cannulation Arterial and Venous Cannulation Subject->Cannulation Baseline Baseline Recording (BP and HR/ECG) Cannulation->Baseline Drug_Admin Methoxamine Administration (Bolus or Infusion) Baseline->Drug_Admin Recording Continuous BP and HR/ECG Recording Drug_Admin->Recording Data_Extraction Beat-to-beat Extraction of SBP and R-R Interval Recording->Data_Extraction Regression Linear Regression of ΔR-R Interval vs. ΔSBP Data_Extraction->Regression BRS_Calc Calculate BRS (Slope of Regression) Regression->BRS_Calc

Caption: Experimental workflow for baroreflex sensitivity assessment.

Experimental Protocols

Preclinical Protocol: Baroreflex Sensitivity Assessment in Conscious Rats

1. Animal Preparation:

  • Male Wistar or Sprague-Dawley rats (250-350g) are commonly used.

  • Under appropriate anesthesia (e.g., isoflurane), implant sterile catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Tunnel the catheters subcutaneously to exit at the nape of the neck.

  • Allow the animals a recovery period of at least 24-48 hours post-surgery.

2. Experimental Setup:

  • House the rat in a quiet, isolated environment.

  • Connect the arterial catheter to a pressure transducer for continuous blood pressure recording.

  • Connect the venous catheter to a syringe pump for drug infusion.

  • Record heart rate from the blood pressure waveform or via subcutaneous ECG electrodes.

  • Allow the animal to acclimatize to the setup for at least 30 minutes to ensure stable baseline readings.

3. Methoxamine Administration (Choose one method):

  • Bolus Injection:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer intravenous bolus injections of increasing doses (e.g., 10, 20, 40, 80 µg/kg) to elicit a pressor response of 10-40 mmHg.[9]

    • Allow blood pressure and heart rate to return to baseline levels between injections.

  • Steady-State Infusion:

    • Prepare an infusion solution of methoxamine.

    • Infuse methoxamine at a constant rate to achieve a sustained increase in blood pressure. A similar protocol with phenylephrine uses an infusion of 100 µg/ml at a rate of 1.5-2.5 ml/h.[2]

4. Data Acquisition and Analysis:

  • Continuously record arterial blood pressure and heart rate throughout the experiment.

  • For bolus injections, identify the peak systolic blood pressure (SBP) and the corresponding longest R-R interval (or lowest heart rate).

  • For infusions, allow the blood pressure to stabilize at a new, higher level and record the average SBP and R-R interval.

  • Plot the change in R-R interval against the change in SBP for each dose or infusion level.

  • The slope of the linear regression line of this plot represents the baroreflex sensitivity, typically expressed in ms/mmHg or bpm/mmHg.[2][5]

Clinical Protocol: Modified Oxford Technique in Humans

1. Subject Preparation:

  • Subjects should refrain from caffeine, nicotine, and strenuous exercise for at least 12 hours prior to the study.

  • The study is performed in a quiet, temperature-controlled room.

  • Insert an intravenous catheter into an antecubital vein for drug administration.

  • Monitor beat-to-beat arterial blood pressure non-invasively using a finger plethysmograph (e.g., Finapres) or directly via an arterial line.

  • Record a continuous electrocardiogram (ECG) to determine the R-R interval.

2. Experimental Procedure:

  • After a 15-20 minute rest period to establish baseline hemodynamic stability, begin the drug administration protocol.

  • The classic Modified Oxford technique involves sequential administration of a vasodilator (sodium nitroprusside) to lower blood pressure, followed by a vasoconstrictor (phenylephrine or methoxamine) to raise blood pressure, thus assessing both arms of the baroreflex. For the purpose of this protocol, only the pressor test is detailed.

  • Phenylephrine/Methoxamine Administration (Choose one method):

    • Bolus Injection: Administer an intravenous bolus of phenylephrine (or methoxamine) at an initial dose of 1-2 µg/kg. The goal is to achieve a transient increase in SBP of 15-30 mmHg.[1]

    • Incremental Infusion: Infuse phenylephrine (or methoxamine) at incrementally increasing rates (e.g., 0.2, 0.4, 0.8, 1.6 µg/kg/min), with each infusion rate maintained for 2-5 minutes, until the target SBP increase is achieved.[6][7]

3. Data Acquisition and Analysis:

  • Continuously record blood pressure and ECG throughout the procedure.

  • Identify sequences of progressively increasing SBP and the corresponding beat-to-beat R-R intervals.

  • A linear regression analysis is performed on the data points within the rising phase of blood pressure.

  • The slope of the regression line between the R-R interval (in ms) and the SBP (in mmHg) of the preceding beat quantifies the cardiovagal baroreflex sensitivity.[1] A higher slope indicates greater sensitivity.

References

Application Notes: Intramuscular Methoxamine Hydrochloride for Prolonged Vasopressor Effect

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methoxamine (B1676408) hydrochloride is a potent, direct-acting sympathomimetic amine that functions as a selective alpha-1 adrenergic receptor agonist.[1][2] It is clinically utilized as a vasopressor to manage hypotensive states, particularly those associated with anesthesia.[2][3] Unlike intravenous (IV) administration, which provides a rapid but short-lived effect, intramuscular (IM) injection of methoxamine results in a slower onset but a significantly more prolonged duration of action.[4][5] This characteristic makes the IM route a valuable option for sustained blood pressure support. These application notes provide a detailed overview of the pharmacology of intramuscular methoxamine and present protocols for its preclinical evaluation.

Pharmacological Profile

Mechanism of Action: Methoxamine selectively binds to and activates α1-adrenergic receptors located on the smooth muscle cells of peripheral blood vessels.[1][6] This activation initiates a Gq protein-coupled signaling cascade. The Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, increasing intracellular Ca2+ concentration.[6] This elevated calcium level leads to the contraction of vascular smooth muscle, causing vasoconstriction, an increase in peripheral vascular resistance, and a subsequent rise in both systolic and diastolic blood pressure.[1][6]

Methoxamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R α1-Adrenergic Receptor Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release from Sarcoplasmic Reticulum Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Leads to Methoxamine Methoxamine Methoxamine->A1R Binds

Caption: Methoxamine's α1-adrenergic signaling pathway.
Data Presentation: Pharmacokinetics and Dosage

The primary advantage of the intramuscular route for methoxamine administration is its extended duration of action compared to intravenous injection. This prolonged effect is inherent to the absorption kinetics from the muscle tissue.

Table 1: Comparative Pharmacokinetics of Methoxamine Hydrochloride

Route of Administration Onset of Action Duration of Action
Intravenous (IV) 0.5 - 2 minutes[5] 10 - 15 minutes[5] (up to 60 min reported[4])

| Intramuscular (IM) | 15 - 20 minutes[4][5] | ~1.5 hours (90 minutes)[4][5] |

Table 2: Clinical Dosage for this compound in Adults

Indication Route Recommended Dose Notes
Prophylaxis of hypotension during spinal anesthesia IM 10 - 15 mg Up to 20 mg may be needed for high levels of anesthesia.[3][7]
Treatment of moderate hypotensive states IM 5 - 10 mg[7] May be used for pre- or postoperative support.[3]
Supplement for prolonged effect IM 10 - 15 mg Administered in conjunction with an initial IV dose (3-5 mg).[3][7]

| Emergency treatment of hypotensive states | IV | 3 - 5 mg (slow injection) | Provides rapid onset.[7] |

Experimental Protocols

The following protocols are designed for researchers investigating the prolonged effects of intramuscular methoxamine, including the development of novel sustained-release formulations.

Protocol 1: In Vivo Pharmacokinetic Evaluation in a Rodent Model

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of an intramuscular this compound formulation in rats.

Materials:

  • Male Wistar rats (250-300g)

  • This compound solution (sterile, for injection)[8]

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles (25-26 gauge for IM injection)[9]

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (HPLC system)

Methodology:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

  • Dosing:

    • Fast animals overnight with free access to water.

    • Anesthetize a rat and record its body weight.

    • Administer a single dose of this compound via intramuscular injection into the hamstring muscle of the hind leg.[9] The recommended maximum volume per site is 0.1 ml.[9]

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes).

    • Place samples into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Transfer the supernatant (plasma) to labeled cryovials.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of methoxamine in plasma samples using a validated analytical method, such as HPLC with fluorescence detection (see Protocol 2).

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[10]

InVivo_Workflow acclimate 1. Animal Acclimatization dose 2. IM Dosing (Methoxamine HCl) acclimate->dose sampling 3. Serial Blood Sampling dose->sampling centrifuge 4. Centrifugation (Plasma Separation) sampling->centrifuge store 5. Plasma Storage (-80°C) centrifuge->store analyze 6. Bioanalysis (HPLC-Fluorescence) store->analyze data 7. Pharmacokinetic Data Analysis analyze->data

Caption: Workflow for an in vivo pharmacokinetic study.
Protocol 2: Quantification of Methoxamine in Plasma by HPLC with Fluorescence Detection

Objective: To accurately measure the concentration of methoxamine in plasma samples using a validated high-performance liquid chromatography (HPLC) method with pre-column derivatization for fluorescence detection. This protocol is adapted from a validated published method.[11][12]

Materials & Reagents:

  • Plasma samples (from Protocol 1)

  • This compound standard

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Boric acid / Borate (B1201080) buffer (pH 9.5)

  • Methanol (B129727) and Water (HPLC grade)

  • Hydrochloric acid

  • Diethyl ether or other suitable extraction solvent

  • HPLC system with fluorescence detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[12]

  • Vortex mixer, Centrifuge

Methodology:

  • Preparation of Standards: Prepare a stock solution of methoxamine in methanol and perform serial dilutions to create calibration standards (e.g., 10-250 ng/mL).[12]

  • Sample Preparation & Extraction:

    • Thaw plasma samples and standards.

    • To 1 mL of plasma, add a suitable internal standard.

    • Add an extraction solvent (e.g., diethyl ether), vortex vigorously for 1 minute, and centrifuge (e.g., 3000 x g for 10 min).

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract with 100 µL of borate buffer (pH 9.5).

    • Add 100 µL of NBD-Cl solution (in methanol).

    • Vortex and incubate in a water bath at 60°C for 30 minutes to form a fluorescent derivative.[11][12]

    • Cool the reaction mixture and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[12]

    • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 60:40, v/v)[12]

    • Flow Rate: 1.2 mL/min[12]

    • Detection: Fluorescence detector set to excitation λ = 458 nm and emission λ = 521 nm.[12]

    • Injection Volume: 20-50 µL

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (methoxamine/internal standard) against the concentration of the standards.

    • Determine the concentration of methoxamine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve. The limit of quantification (LOQ) for this method has been reported as 10 ng/mL in plasma.[12]

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma 1. Thaw Plasma Sample extract 2. Liquid-Liquid Extraction plasma->extract evap 3. Evaporate to Dryness extract->evap reconstitute 4. Reconstitute in Buffer evap->reconstitute add_nbd 5. Add NBD-Cl Reagent reconstitute->add_nbd incubate 6. Incubate (60°C, 30 min) add_nbd->incubate inject 7. Inject into HPLC incubate->inject quantify 8. Quantification vs. Calibration Curve inject->quantify

Caption: Workflow for methoxamine quantification in plasma.
Future Directions

While standard intramuscular injection of this compound provides a longer duration of action than IV administration, there is potential for developing advanced formulations for an even more prolonged effect. Research into long-acting injectable (LAI) technologies, such as oil-based depots, polymer-based microspheres, or nanocrystal suspensions, could yield a methoxamine product capable of maintaining therapeutic plasma concentrations for extended periods, which may be beneficial in specific clinical scenarios requiring stable, long-term vasopressor support. The protocols provided herein offer a foundational framework for the preclinical pharmacokinetic assessment of such novel formulations.

References

Application Notes for Methoxamine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxamine (B1676408) hydrochloride is a potent and selective α1-adrenergic receptor agonist. In neuroscience, it serves as a valuable pharmacological tool to investigate the roles of the α1-adrenergic system in a variety of central and autonomic nervous system functions. Unlike endogenous catecholamines such as norepinephrine (B1679862), methoxamine does not cross the blood-brain barrier readily, making it particularly useful for studying peripheral versus central effects when administered systemically versus directly into the central nervous system (CNS). Its primary action is to mimic the effect of norepinephrine on α1-adrenoceptors, initiating a specific intracellular signaling cascade that can be leveraged to study neural circuits, cellular excitability, and behavior.

Mechanism of Action

Methoxamine hydrochloride exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq/11 family.[1][2] This activation initiates a well-defined intracellular signaling pathway:

  • Receptor Binding: Methoxamine binds to the α1-adrenoceptor.

  • Gq Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the associated Gq alpha subunit.[3]

  • Phospholipase C (PLC) Activation: The activated Gq-GTP subunit stimulates the enzyme phospholipase C.[1][2][3][4]

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3]

  • Downstream Effects:

    • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][3]

    • DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream target proteins to modulate cellular activity.[1][2]

The net result of this cascade is an increase in intracellular calcium levels and activation of PKC, leading to a range of physiological responses in neurons, including depolarization and modulation of ion channel activity.

Methoxamine_Signaling_Pathway A1R α1-Adrenergic Receptor PLC Phospholipase C (PLC) A1R->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG IP3 IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Ca²⁺ Store IP3->ER Ca Ca²⁺ Ca->PKC activates CellularResponse Downstream Cellular Responses Ca->CellularResponse modulates PKC->CellularResponse modulates ER->Ca Methoxamine Methoxamine HCl Methoxamine->A1R

Caption: Methoxamine's α1-adrenergic receptor signaling pathway.

Applications in Neuroscience Research

Methoxamine is utilized to explore the functional significance of α1-adrenergic signaling in various domains:

  • Autonomic Function and Neurotransmission: Used to study central control of blood pressure, heart rate, and the transmission of visceral sensory information. For example, it has been used to investigate neuronal responsiveness in the nucleus tractus solitarius.

  • Arousal and Sleep-Wake Cycles: Administration of methoxamine has been shown to increase waking time and decrease paradoxical sleep in animal models, suggesting a role for α1-adrenergic transmission in promoting arousal.

  • Learning and Memory: The noradrenergic system is known to modulate cognitive processes. While direct studies are limited, methoxamine can be used to investigate the specific contribution of α1-receptor activation to memory consolidation and retrieval processes, particularly in brain regions like the hippocampus and amygdala.

  • Neuroprotection: Research in gerbil models of cerebral ischemia has suggested that α1-adrenoceptor stimulation with methoxamine can attenuate ischemic neuronal damage, indicating a potential neuroprotective role.[5]

  • Cellular Electrophysiology: In brain slice preparations, methoxamine can be used to study its effects on neuronal excitability, synaptic transmission, and plasticity. It has been shown to evoke excitatory responses in cerebral cortical neurons.[4]

Quantitative Data Summary

The effective dose and concentration of this compound vary significantly depending on the animal model, route of administration, and experimental paradigm.

Table 1: In Vivo Dosages and Administration Routes

Animal ModelApplication AreaDose RangeRouteNoted Effects
RatSexual Behavior1 - 5 mg/kgi.p.Facilitation of ejaculation, inhibition of erectile response at higher doses.[6]
RatAutonomic Function0.1 - 3 mg/kgi.v.Hypertensive effect, bradycardia at higher doses.
GerbilNeuroprotectionNot specifiedi.p.Attenuation of ischemic neuronal damage in the hippocampus.[5]
RabbitCardiovascular70 nmol/kg/mini.v. infusionMaintenance of blood pressure.[7]
CatSleep/Arousal0.5 - 3.0 mg/kgi.p.Increased waking time, decreased paradoxical sleep.

Table 2: In Vitro / Ex Vivo Concentrations

PreparationApplication AreaConcentration RangeNoted Effects
Rat Atrial CardiomyocytesElectrophysiology10⁻⁹ to 10⁻⁶ MIncreased frequency of action potential generation.[2]
Rat Cerebral Cortex NeuronsElectrophysiologyNot specifiedEvoked excitatory responses.[4]

Experimental Protocols

Protocol: In Vivo Microdialysis to Measure Neurotransmitter Release

This protocol provides a framework for investigating how systemic administration of methoxamine affects the extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine) in a specific brain region, such as the nucleus accumbens or prefrontal cortex, in a freely moving rat.

Materials:

  • Adult Male Sprague-Dawley or Wistar rats (280-350g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., Isoflurane)

  • Microdialysis guide cannula and probe (e.g., 2-4 mm membrane)

  • Microinfusion pump and fraction collector

  • Artificial Cerebrospinal Fluid (aCSF)

  • This compound solution (for i.p. injection)

  • HPLC-ECD system for analysis

Procedure:

  • Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Following aseptic procedures, implant a guide cannula aimed at the brain region of interest (e.g., Nucleus Accumbens: AP +1.6 mm, ML ±1.5 mm, DV -6.0 mm from dura). Secure the cannula with dental cement. Allow 5-7 days for recovery.

  • Habituation & Probe Insertion: On the day of the experiment, place the rat in the microdialysis bowl and allow it to habituate for 1-2 hours. Gently insert the microdialysis probe through the guide cannula.

  • Perfusion & Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min). Allow the system to equilibrate for at least 90 minutes to establish a stable baseline.

  • Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., one every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

  • Drug Administration: Administer this compound (e.g., 1, 3, or 5 mg/kg, i.p.) or saline vehicle.

  • Post-Treatment Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours.

  • Analysis: Quantify neurotransmitter concentrations in the dialysate samples using HPLC-ECD. Express data as a percentage change from the average baseline concentration.

Microdialysis_Workflow Surgery 1. Stereotaxic Surgery (Guide Cannula Implantation) Recovery 2. Recovery Period (5-7 Days) Surgery->Recovery Habituation 3. Habituation & Probe Insertion Recovery->Habituation Equilibration 4. aCSF Perfusion & Equilibration (90 min) Habituation->Equilibration Baseline 5. Baseline Sample Collection (3-4 x 20 min) Equilibration->Baseline DrugAdmin 6. Methoxamine HCl Administration (i.p.) Baseline->DrugAdmin PostTreat 7. Post-Treatment Sampling (~6-9 x 20 min) DrugAdmin->PostTreat Analysis 8. HPLC-ECD Analysis PostTreat->Analysis

References

Application Notes and Protocols for Methoxamine Hydrochloride in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methoxamine (B1676408) Hydrochloride in studies of smooth muscle contraction. This document includes detailed information on the mechanism of action, quantitative data from various studies, and explicit experimental protocols for in vitro research.

Introduction

Methoxamine Hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist.[1][2] Its primary pharmacological action is the induction of smooth muscle contraction, leading to vasoconstriction and an increase in peripheral vascular resistance.[1][3] This property makes it a valuable tool in physiological and pharmacological research to study the mechanisms of smooth muscle function and to investigate the effects of potential therapeutic agents that modulate smooth muscle tone.

Mechanism of Action

This compound exerts its effects by binding to and activating α1-adrenergic receptors located on the surface of smooth muscle cells.[1][3] This activation initiates a well-defined signaling cascade:

  • Receptor Activation and G-Protein Coupling: Upon binding of methoxamine, the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[1]

  • Phospholipase C Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[1]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytosol.[1]

  • Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM).

  • Myosin Light Chain Kinase Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).

  • Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin, which in turn enables the interaction between myosin and actin filaments, leading to smooth muscle contraction.[1]

This signaling pathway is a primary mechanism for regulating vascular tone and is a key area of investigation in cardiovascular and other smooth muscle-related research.

Methoxamine_Signaling_Pathway Methoxamine Methoxamine Hydrochloride Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Releases Ca²⁺ Calmodulin Calmodulin Ca2->Calmodulin Binds to CaM_Complex Ca²⁺-Calmodulin Complex MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates MyosinLC_P MLCK_active->MyosinLC_P Phosphorylates Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to

Caption: Signaling pathway of methoxamine-induced smooth muscle contraction.

Quantitative Data

The following tables summarize the potency (EC50) and maximal contraction (Emax) of this compound in various smooth muscle tissues from different species.

Table 1: Potency (EC50) of this compound in Various Smooth Muscle Tissues

TissueSpeciesEC50 (-log M)EC50 (µM)Reference
Trachea (in presence of propranolol)Guinea Pig3.04 ± 0.25912.0[4]
Lung StripsGuinea Pig4.30 ± 0.1450.1[4]

Table 2: Maximal Contraction (Emax) Induced by this compound

TissueSpeciesMaximal ContractionNotesReference
Segmental ArteriesMouse4 ± 1 mN/2 mmWild-type mice[5]
Segmental ArteriesMouse3 ± 2 mN/2 mmMice lacking a functional KV7.1 channel[5]
Lung StripsGuinea PigEquivalent to maximal contraction induced by Acetylcholine (B1216132)[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Methoxamine-Induced Contraction in Isolated Aortic Rings (Rat)

This protocol describes a standard organ bath experiment to determine the concentration-response relationship of methoxamine in isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.7

  • This compound stock solution (e.g., 10 mM in distilled water)

  • Phenylephrine (B352888) (for viability testing)

  • Acetylcholine (for endothelium integrity check)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded preparations, gently rub the intimal surface with a fine wire or wooden stick.

  • Mounting the Tissue:

    • Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the tissues with a submaximal concentration of phenylephrine (e.g., 1 µM) to test for viability.

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates an intact endothelium. For endothelium-denuded rings, relaxation should be minimal (<10%).

    • Wash the tissues extensively with fresh Krebs-Henseleit solution until the baseline tension is restored.

  • Concentration-Response Curve for Methoxamine:

    • Once the baseline is stable, add methoxamine in a cumulative manner to the organ bath, typically in half-log increments (e.g., 1 nM to 100 µM).

    • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

    • Record the contractile response at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine or KCl).

    • Plot the concentration-response curve and calculate the EC50 and Emax values using appropriate pharmacological software.

Experimental_Workflow_Aortic_Rings Start Start Euthanize Euthanize Rat Start->Euthanize Excise_Aorta Excise Thoracic Aorta Euthanize->Excise_Aorta Prepare_Rings Prepare Aortic Rings (2-3 mm) Excise_Aorta->Prepare_Rings Mount Mount Rings in Organ Bath Prepare_Rings->Mount Equilibrate Equilibrate (60 min) Resting Tension (1.5-2.0 g) Mount->Equilibrate Viability_Test Viability Test (Phenylephrine) Equilibrate->Viability_Test Endothelium_Check Endothelium Integrity Check (Acetylcholine) Viability_Test->Endothelium_Check Wash Wash to Baseline Endothelium_Check->Wash CRC Cumulative Concentration- Response Curve (Methoxamine) Wash->CRC Data_Analysis Data Analysis (EC50, Emax) CRC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for studying methoxamine in isolated aortic rings.

Protocol 2: Investigation of Methoxamine's Effect on Guinea Pig Tracheal Smooth Muscle

This protocol outlines the procedure for studying the contractile effect of methoxamine on airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (composition as in Protocol 1)

  • Propranolol (B1214883) (to block β-adrenergic receptors)

  • This compound stock solution

  • Histamine (B1213489) or Acetylcholine (for viability testing)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the guinea pig using an approved method.

    • Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

    • Clean the trachea of surrounding connective tissue and cut it into rings, each 2-3 cartilage rings wide.

    • Cut through the cartilage opposite the smooth muscle to form a tracheal strip.

  • Mounting the Tissue:

    • Suspend the tracheal strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.

    • Attach one end to a fixed hook and the other to a force transducer.

    • Apply an initial tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 20 minutes.

  • Pre-incubation and Viability Check:

    • Pre-incubate the tissues with propranolol (e.g., 1 µM) for at least 30 minutes to block any potential β-adrenergic mediated relaxation.

    • Induce a contraction with a submaximal concentration of histamine (e.g., 10 µM) or acetylcholine (e.g., 1 µM) to confirm tissue viability.

    • Wash the tissues thoroughly until the baseline tension is re-established.

  • Concentration-Response Curve for Methoxamine:

    • With propranolol still present, add methoxamine cumulatively to the organ bath in increasing concentrations (e.g., 100 nM to 1 mM).

    • Allow the contraction to stabilize at each concentration before adding the next.

    • Record the isometric tension generated.

  • Data Analysis:

    • Normalize the responses to the maximal contraction induced by a reference agonist (e.g., histamine or KCl).

    • Construct a concentration-response curve and determine the EC50 and Emax for methoxamine.

Conclusion

This compound is a valuable pharmacological tool for inducing and studying smooth muscle contraction. The provided application notes and protocols offer a framework for researchers to design and execute robust experiments to investigate the physiology and pharmacology of smooth muscle in various tissues. The quantitative data presented can serve as a useful reference for experimental planning and data interpretation. It is recommended that researchers optimize these protocols for their specific experimental conditions and tissues of interest.

References

Application Notes and Protocols: Creating a Dose-Response Curve for Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxamine (B1676408) Hydrochloride is a selective alpha-1 adrenergic receptor agonist that elicits a potent vasoconstrictor response.[1][2][3] This property makes it a valuable pharmacological tool for studying the alpha-1 adrenergic system and a therapeutic agent for treating hypotensive states.[4][5] Understanding its dose-response relationship is crucial for characterizing its potency, efficacy, and mechanism of action. These application notes provide a detailed protocol for generating a dose-response curve for Methoxamine Hydrochloride using an isolated mammalian aorta preparation, a classic ex vivo model for assessing vascular reactivity.

Mechanism of Action

This compound selectively binds to and activates alpha-1 adrenergic receptors located on the surface of vascular smooth muscle cells.[6] This activation initiates a downstream signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, promoting the interaction between actin and myosin filaments and ultimately causing smooth muscle contraction and vasoconstriction.[6]

Data Presentation

The following tables summarize representative quantitative data for a typical this compound dose-response experiment in isolated rat aortic rings. These values are illustrative and may vary depending on the specific experimental conditions and tissue used.

Table 1: Composition of Krebs-Henseleit Physiological Salt Solution

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂·2H₂O2.5
MgSO₄·7H₂O1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.1

Table 2: Example this compound Dose-Response Data in Rat Aortic Rings

Methoxamine HCl Concentration (M)Log [Methoxamine HCl] (M)% of Maximum KCl Response
1.00E-09-9.05
3.00E-09-8.512
1.00E-08-8.025
3.00E-08-7.545
1.00E-07-7.068
3.00E-07-6.585
1.00E-06-6.095
3.00E-06-5.598
1.00E-05-5.0100

Table 3: Key Pharmacological Parameters for this compound in Rat Aortic Rings (Hypothetical Data)

ParameterValue (Hypothetical)Description
EC₅₀ 5.5 x 10⁻⁸ MThe concentration of this compound that produces 50% of its maximal effect.
Eₘₐₓ 100% of KCl ResponseThe maximum contractile response elicited by this compound, expressed as a percentage of the response to a standard depolarizing agent (e.g., 80 mM KCl).
pD₂ 7.26The negative logarithm of the EC₅₀ value, often used to express the potency of an agonist.

Experimental Protocols

This protocol describes the generation of a cumulative dose-response curve for this compound in isolated rat aortic rings.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • This compound

  • Krebs-Henseleit solution (see Table 1 for composition)

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Potassium Chloride (KCl)

  • Surgical instruments (forceps, scissors, etc.)

  • Dissection microscope

  • Isolated tissue organ bath system with isometric force-displacement transducers

  • Data acquisition system (e.g., PowerLab)

  • Water bath circulator (37°C)

Protocol 1: Preparation of Isolated Rat Aortic Rings

  • Animal Euthanasia: Humanely euthanize the rat using a method approved by the institutional animal care and use committee.

  • Aorta Dissection: Perform a midline laparotomy and thoracotomy to expose the thoracic aorta.

  • Cleaning and Sectioning: Carefully dissect the thoracic aorta from the surrounding connective tissue and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution. Under a dissection microscope, gently remove any remaining adipose and connective tissue. Cut the aorta into rings of approximately 3-4 mm in length.

  • Endothelium Removal (Optional): To study the direct effect on vascular smooth muscle, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a fine wire or wooden stick. The success of this procedure should be confirmed pharmacologically (e.g., by the absence of acetylcholine-induced relaxation in a pre-constricted ring).

Protocol 2: Isometric Tension Recording

  • Mounting the Aortic Rings: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

  • Equilibration: Maintain the organ bath at 37°C and continuously bubble with carbogen gas. Apply a resting tension of 1.5-2.0 g to each aortic ring and allow for an equilibration period of 60-90 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: After equilibration, contract the aortic rings with a submaximal concentration of KCl (e.g., 60-80 mM) to check for tissue viability. Once a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution until the tension returns to baseline.

Protocol 3: Generation of Cumulative Dose-Response Curve

  • Baseline Stabilization: Ensure a stable baseline tension is achieved after the viability check and washout.

  • Cumulative Dosing: Add this compound to the organ bath in a cumulative manner. Start with the lowest concentration (e.g., 1 nM) and wait for the contractile response to reach a plateau. Then, add the next concentration without washing out the previous one. Increase the concentration in half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.) until a maximal response is achieved and a plateau is observed in the dose-response curve.

  • Data Recording: Continuously record the isometric tension throughout the experiment.

Data Analysis:

  • Measure the baseline tension and the peak tension at each concentration of this compound.

  • Express the contractile response as a percentage of the maximal contraction induced by KCl.

  • Plot the percentage response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.

Mandatory Visualizations

Methoxamine_Signaling_Pathway Methoxamine Methoxamine Hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_release->Ca2_increase MLCK Myosin Light-Chain Kinase (MLCK) Ca2_increase->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Leads to

Caption: Signaling pathway of this compound.

Dose_Response_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Animal Euthanasia Dissection Aorta Dissection Euthanasia->Dissection Sectioning Sectioning into Rings Dissection->Sectioning Mounting Mounting in Organ Bath Sectioning->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability_Check Viability Check (KCl) Equilibration->Viability_Check Cumulative_Dosing Cumulative Dosing (Methoxamine HCl) Viability_Check->Cumulative_Dosing Data_Recording Record Isometric Tension Cumulative_Dosing->Data_Recording Normalization Normalize to % KCl max Data_Recording->Normalization Plotting Plot Log[Dose] vs. Response Normalization->Plotting Curve_Fitting Non-linear Regression Plotting->Curve_Fitting EC50_Emax Determine EC₅₀ & Eₘₐₓ Curve_Fitting->EC50_Emax

Caption: Experimental workflow for generating a dose-response curve.

References

Application Notes and Protocols for Investigating Alpha-1 Adrenergic Receptor Subtypes with Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxamine (B1676408) hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist.[1][2] Its primary mechanism of action is the stimulation of alpha-1 adrenergic receptors, leading to the activation of the Gq protein signaling cascade. This culminates in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium levels mediates various physiological responses, most notably vasoconstriction.[2] Methoxamine's selectivity for alpha-1 receptors over beta-adrenergic receptors makes it a valuable tool for investigating the specific roles and pharmacological properties of the three alpha-1 adrenergic receptor subtypes: α1A, α1B, and α1D.

These application notes provide a summary of Methoxamine's interaction with these receptor subtypes, detailed protocols for key experiments, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Methoxamine Hydrochloride Activity at Alpha-1 Adrenergic Receptor Subtypes

The following table summarizes the available quantitative data for this compound's binding affinity (Ki) and potency (EC50) at the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. Researchers are encouraged to experimentally determine these values within their specific assay systems for the most accurate results.

Receptor SubtypeParameterValue (nM)Notes
Alpha-1A EC507943Potency in a functional assay.[3]
KiData not readily availableExperimental determination recommended.
Alpha-1B EC50Data not readily availableExperimental determination recommended.
Ki10000Binding affinity from radioligand binding studies.[3]
Alpha-1D EC5012589Potency in a functional assay.[3]
KiData not readily availableExperimental determination recommended.

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of alpha-1 adrenergic receptors by an agonist such as Methoxamine initiates a well-defined signaling cascade within the target cell. This pathway is crucial for understanding the functional consequences of receptor stimulation.

alpha1_signaling cluster_cytosol Cytosol Methoxamine Methoxamine Alpha1_R α1-Adrenergic Receptor Methoxamine->Alpha1_R Binds to Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_cyto->Cell_Response Leads to PKC->Cell_Response Contributes to

Caption: Alpha-1 adrenergic receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a ligand, such as Methoxamine, for its receptor. This workflow outlines the key steps in a competitive binding assay.

binding_assay_workflow start Start prep_membranes Prepare Cell Membranes Expressing α1-Subtype start->prep_membranes add_radioligand Add Known Concentration of Radioligand (e.g., [3H]-Prazosin) prep_membranes->add_radioligand add_competitor Add Increasing Concentrations of this compound add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50, Ki) quantify->analyze end End analyze->end

Caption: Competitive radioligand binding assay workflow.

Experimental Workflow: Functional Assays

Functional assays, such as calcium mobilization and inositol phosphate (B84403) accumulation, are essential for characterizing the agonistic properties of Methoxamine at the alpha-1 receptor subtypes.

functional_assay_workflow start Start prep_cells Prepare Cells Expressing α1-Subtype start->prep_cells load_dye Load Cells with Indicator (e.g., Fluo-4 AM or [3H]-myo-inositol) prep_cells->load_dye stimulate Stimulate with Increasing Concentrations of Methoxamine load_dye->stimulate measure Measure Response (Fluorescence or Radioactivity) stimulate->measure analyze Analyze Data (EC50, Emax) measure->analyze end End analyze->end

Caption: General workflow for functional cell-based assays.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific alpha-1 adrenergic receptor subtype.

1. Materials and Reagents:

  • Cell membranes expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor.

  • Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol).

  • Non-labeled competitor: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Phentolamine (B1677648) (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]-Prazosin (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of phentolamine (10 µM), 50 µL of [3H]-Prazosin, and 100 µL of membrane suspension.

    • Competition: 50 µL of this compound (at various concentrations, e.g., 10^-10 to 10^-3 M), 50 µL of [3H]-Prazosin, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of Methoxamine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of alpha-1 adrenergic receptors by Methoxamine.

1. Materials and Reagents:

  • Cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye: Fluo-4 AM.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

2. Procedure:

  • Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading solution of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm) for 10-20 seconds.

  • Compound Addition: Using the plate reader's injector, add 25 µL of this compound at various concentrations to the wells.

  • Measurement: Immediately after compound addition, continuously measure the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the log concentration of this compound.

    • Determine the EC50 value (the concentration of Methoxamine that produces 50% of the maximal response).

Protocol 3: Inositol Phosphate Accumulation Assay

This protocol quantifies the production of inositol phosphates (IPs), a downstream product of alpha-1 receptor activation.

1. Materials and Reagents:

  • Cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor.

  • [3H]-myo-inositol.

  • Inositol-free cell culture medium.

  • Stimulation Buffer: HBSS with 10 mM LiCl.

  • This compound.

  • Quenching Solution: Ice-cold 0.4 M perchloric acid.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Cell Labeling:

    • Plate the cells in 12-well plates.

    • When the cells reach ~70-80% confluency, replace the medium with inositol-free medium containing 1-2 µCi/mL of [3H]-myo-inositol.

    • Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.

  • Washing: Wash the cells twice with inositol-free medium.

  • Pre-incubation: Add 1 mL of stimulation buffer to each well and incubate at 37°C for 15 minutes.

  • Stimulation: Add this compound at various concentrations and incubate at 37°C for 30-60 minutes.

  • Extraction of IPs:

    • Aspirate the stimulation buffer and add 1 mL of quenching solution to each well.

    • Incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Separation of IPs:

    • Apply the supernatant to Dowex columns.

    • Wash the columns with water to remove free inositol.

    • Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

  • Quantification: Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis:

    • Plot the radioactivity (counts per minute, CPM) against the log concentration of this compound.

    • Determine the EC50 value.

References

Troubleshooting & Optimization

Methoxamine Hydrochloride solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Methoxamine Hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound solutions?

A1: The main factors influencing the stability of this compound solutions are exposure to light, pH, temperature, and the presence of oxidizing agents or strong bases. This compound is particularly sensitive to light and should be protected from it.[1][2] While it is considered thermostable, prolonged exposure to high temperatures can accelerate degradation.[1][3] The solution's pH is also critical, as extreme pH levels can catalyze hydrolysis and other degradation reactions.[4][5]

Q2: What are the recommended storage conditions for this compound solutions?

A2: Recommended storage conditions vary depending on the solvent and desired shelf-life. For aqueous solutions, storage at room temperature, protected from light, is generally advised.[2] For long-term storage, freezing is often recommended, with specific temperatures depending on the solvent used. Always refer to the manufacturer's instructions for specific formulations.

Q3: How long can I store this compound solutions?

A3: The shelf-life of a this compound solution depends on the storage conditions and the solvent. Aqueous solutions may have a shorter shelf-life compared to solutions prepared in DMSO or pyridine, especially when stored at ultra-low temperatures.[6][7] Refer to the summary table below for more detailed information.

Q4: Are there any known incompatibilities for this compound solutions?

A4: Yes, this compound is incompatible with strong bases, acid anhydrides, and oxidizing agents.[8][9] Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected precipitation in the solution. The solubility limit may have been exceeded, or the solution may have been stored at an inappropriate temperature.Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, less concentrated solution. Ensure storage at the recommended temperature.
Discoloration of the solution. This could indicate degradation, possibly due to light exposure or contamination.Discard the solution. Prepare a fresh solution, ensuring it is protected from light at all times by using amber vials or wrapping the container in foil.[2][8]
Loss of potency or inconsistent experimental results. The solution may have degraded due to improper storage (temperature, light exposure) or age. The pH of the solution might have shifted outside the optimal range.Prepare a fresh solution from a new stock of this compound powder. Verify the pH of your experimental buffers and solutions.
Formation of unknown peaks in analytical assays (e.g., HPLC). These peaks likely represent degradation products.Review the storage history of the solution. If stress conditions (e.g., high temperature, light exposure) are identified, prepare a fresh solution. Consider performing forced degradation studies to identify potential degradation products.[10]

Data Summary

Storage Conditions and Shelf-Life of this compound Solutions
Solvent Storage Temperature Shelf-Life Source
Water (Aqueous Solution)Room TemperatureMinimum 1 year (for a previously available commercial product)[6]
Pyridine-20°CStability not fully investigated, but may be similar to DMSO solutions.[6]
DMSO-20°C1 month[7]
DMSO-80°C6 months to 1 year[7][11]
In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)-Prepare and use immediately.[11]

Note: The provided shelf-life data is for guidance only. It is crucial to perform your own stability studies for specific experimental conditions and formulations.

Experimental Protocols

Protocol 1: Stability Testing of this compound Solution

This protocol outlines a general procedure for assessing the stability of a this compound solution under various conditions.

1. Materials:

  • This compound powder
  • Solvent of choice (e.g., purified water, DMSO)
  • pH meter
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[12]
  • Photostability chamber[13]
  • Temperature-controlled ovens/incubators

2. Solution Preparation:

  • Accurately weigh this compound powder and dissolve it in the chosen solvent to the desired concentration.
  • If preparing an aqueous solution, measure and record the initial pH. Adjust if necessary using dilute acid or base.

3. Stability Study Design:

  • Aliquot the solution into multiple vials for each storage condition to be tested.
  • Long-Term Stability: Store samples at the recommended storage temperature (e.g., 2-8°C or -20°C).
  • Accelerated Stability: Store samples at an elevated temperature (e.g., 40°C) to predict long-term stability.[10]
  • Photostability: Expose samples to a controlled light source, as per ICH Q1B guidelines, alongside a dark control.[13][14]
  • pH Effect: For aqueous solutions, prepare solutions at different pH values and store them under the same temperature conditions.[4]

4. Sample Analysis:

  • At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples from each storage condition.
  • Analyze the samples for the concentration of this compound using a validated HPLC method.[12]
  • Monitor for the appearance of degradation products (new peaks in the chromatogram).
  • For aqueous solutions, measure the pH at each time point.
  • Visually inspect for any changes in color or for the formation of precipitates.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Determine the degradation rate under each condition.
  • Identify and, if possible, characterize any significant degradation products.

Visualizations

degradation_pathway Methoxamine This compound Hydrolysis_Product Hydrolysis Product (e.g., cleavage of ether linkage) Methoxamine->Hydrolysis_Product High/Low pH, Water Oxidation_Product Oxidation Product (e.g., modification of amine group) Methoxamine->Oxidation_Product Oxidizing Agents, Oxygen Photodegradation_Product Photodegradation Product Methoxamine->Photodegradation_Product Light Exposure experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3, ... months) cluster_evaluation Data Evaluation prep Prepare Methoxamine HCl Solution aliquot Aliquot into Vials prep->aliquot long_term Long-Term (e.g., 2-8°C) accelerated Accelerated (e.g., 40°C) photostability Photostability (Light vs. Dark) hplc HPLC Analysis (Assay & Impurities) long_term->hplc accelerated->hplc photostability->hplc ph_measurement pH Measurement hplc->ph_measurement visual Visual Inspection ph_measurement->visual eval Determine Degradation Rate & Shelf-Life visual->eval troubleshooting_guide start Inconsistent Experimental Results? check_solution Check Solution Appearance start->check_solution is_discolored Discolored or Precipitate? check_solution->is_discolored discard Discard and Prepare Fresh Solution is_discolored->discard Yes check_storage Review Storage Conditions is_discolored->check_storage No use_fresh Use Freshly Prepared Solution for Experiments discard->use_fresh improper_storage Improper Storage (Light/Temp)? check_storage->improper_storage improper_storage->discard Yes check_age Check Solution Age improper_storage->check_age No is_old Exceeded Recommended Shelf-Life? check_age->is_old is_old->discard Yes ok Solution Appears OK is_old->ok No

References

Technical Support Center: Methoxamine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common side effects of Methoxamine (B1676408) Hydrochloride in animal studies. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected physiological effects of Methoxamine Hydrochloride in animal studies?

A1: this compound is a potent, direct-acting alpha-1 adrenergic receptor agonist. Its primary effect is peripheral vasoconstriction, leading to a dose-dependent increase in systemic blood pressure (both systolic and diastolic).[1][2] This hypertensive effect is often accompanied by a reflex bradycardia, a compensatory slowing of the heart rate.[2]

Q2: What are the most common cardiovascular side effects observed with this compound administration in animal models?

A2: The most frequently reported cardiovascular side effects are:

  • Hypertension: A significant, dose-dependent increase in blood pressure is the most common effect.[1][3][4][5][6]

  • Reflex Bradycardia: The elevation in blood pressure often triggers a baroreceptor-mediated reflex that slows the heart rate.[2]

  • Arrhythmias: In some models, particularly at higher doses or in sensitized animals, cardiac arrhythmias such as Torsades de Pointes (TdP) can occur.[7][8][9]

  • Decreased Cardiac Output: While initial small doses in some models might transiently increase cardiac output due to increased venous return, higher doses or sustained administration can lead to a decrease in cardiac output, partly due to the increased afterload and bradycardia.[1][3][5][10]

Q3: Are there significant species-specific differences in the side effect profile of this compound?

A3: Yes, the cardiovascular response to this compound can vary between species. For instance, in dogs, methoxamine has been shown to increase stroke volume initially, an effect not observed with other alpha-agonists.[1] Rabbits, particularly young ones, have been shown to be more susceptible to methoxamine-induced arrhythmias.[7][8][9] In rats, methoxamine administration leads to a significant increase in peripheral resistance with little change in cardiac output.[6]

Q4: What are the potential non-cardiovascular side effects of this compound in animal studies?

A4: While cardiovascular effects are most prominent, other potential side effects include:

  • Respiratory Effects: Due to its vasoconstrictive properties, there is a theoretical potential for reduced blood flow to the lungs, although specific quantitative data in animal models is limited.

  • Neurological Effects: In rats, methoxamine has been shown to cause neuronal excitation in the cerebral cortex.[11] High intracerebroventricular doses in rats have also been reported to cause sedation.

  • Renal Effects: Methoxamine can cause constriction in the renal bed, potentially reducing renal blood flow.[3]

Troubleshooting Guides

Issue 1: Severe Hypertension and Reflex Bradycardia
  • Scenario: Upon administration of this compound, you observe a rapid and excessive increase in blood pressure accompanied by a sharp decrease in heart rate.

  • Potential Cause: This is the expected pharmacological response to a potent alpha-1 adrenergic agonist. The severity may be due to a higher than necessary dose for the specific animal model or individual sensitivity.

  • Troubleshooting Steps:

    • Dose Adjustment: In subsequent experiments, perform a dose-response study to determine the minimal effective dose required to achieve the desired physiological effect without excessive side effects.

    • Monitor Closely: Utilize continuous blood pressure and heart rate monitoring to observe the onset, peak, and duration of the cardiovascular effects.

    • Consider Atropine (B194438) for Severe Bradycardia: If the reflex bradycardia is severe and compromising the animal's health, administration of a parasympatholytic agent like atropine can be considered to counteract the vagal effect on the heart.[12] However, this will also further increase blood pressure and should be used with caution.

Issue 2: Cardiac Arrhythmias
  • Scenario: Your ECG readings show ventricular ectopic beats or more complex arrhythmias like Torsades de Pointes following methoxamine administration.

  • Potential Cause: Methoxamine can increase the susceptibility to cardiac arrhythmias, especially in certain animal models like rabbits.[7][8][9] This risk can be exacerbated by co-administration of other drugs that prolong the QT interval.

  • Troubleshooting Steps:

    • Review Animal Model: Be aware of the arrhythmogenic potential of methoxamine in your chosen species. Younger rabbits are more susceptible than older ones.[7][8][9]

    • Continuous ECG Monitoring: Implement continuous ECG monitoring to detect and characterize any arrhythmias.

    • Avoid Concomitant QT-Prolonging Drugs: Carefully review all other administered substances to ensure they do not have known QT-prolonging effects.

    • Dose Reduction: Lowering the dose of methoxamine may reduce the incidence of arrhythmias.

Data Presentation

Table 1: Cardiovascular Effects of this compound in Dogs

ParameterDoseRoute of AdministrationObserved EffectReference
Mean Arterial Pressure Stepwise-increased infusionIntravenousDose-dependent increase[1]
Total Peripheral Resistance Stepwise-increased infusionIntravenousDose-dependent increase[1]
Cardiac Output Stepwise-increased infusionIntravenousInitial increase, then variable[1]
Stroke Volume Stepwise-increased infusionIntravenousIncreased[1]
Heart Rate Stepwise-increased infusionIntravenousUnchanged[1]
Blood Pressure 20 mg (single bolus)IntravenousSignificantly higher than placebo[10]
Cerebral Blood Flow 20 mg (single bolus)IntravenousSignificantly higher than placebo[10]
Coronary Resistance N/AN/AIncreased[3]
Renal Vascular Resistance N/AN/AIncreased (35%)[3]

Table 2: Cardiovascular Effects of this compound in Rats

ParameterDoseRoute of AdministrationObserved EffectReference
Aortic Pressure 0.025 mg/kgIntravenousIncreased[6]
Total Peripheral Resistance 0.025 mg/kgIntravenousIncreased[6]
Heart Rate 0.025 mg/kgIntravenousDecreased[6]
Cardiac Output 0.025 mg/kgIntravenousLittle change[6]
Action Potential Frequency 10⁻⁹ to 10⁻⁶ M (in vitro)N/AIncreased (more pronounced in newborns)[13]
Action Potential Duration 10⁻⁹ to 10⁻⁶ M (in vitro)N/AIncreased in newborns, decreased in adults[13]

Table 3: Cardiovascular Effects of this compound in Rabbits

ParameterDoseRoute of AdministrationObserved EffectReference
Mean Arterial Pressure 4 mgIntravenousIncreased by 50 ± 12%[4]
Left Ventricular Pressure 2 mg (in isolated heart)Intra-aorticReduced by 43 ± 9%[4]
Torsades de Pointes N/AIntravenous83% incidence in young rabbits, 18-21% in adult rabbits[7][8][9]

Mandatory Visualization

Methoxamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Methoxamine Methoxamine Hydrochloride Alpha1_Receptor Alpha-1 Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rat, Dog, Rabbit) Acclimatization Acclimatize to Laboratory Conditions Animal_Selection->Acclimatization Anesthesia Anesthetize Animal Acclimatization->Anesthesia Catheterization Surgical Catheterization (e.g., Femoral Artery/Vein) Anesthesia->Catheterization Baseline Record Baseline Cardiovascular Parameters Catheterization->Baseline Drug_Admin Administer Methoxamine Hydrochloride (IV) Baseline->Drug_Admin Monitoring Continuously Monitor BP, HR, ECG Drug_Admin->Monitoring Data_Collection Collect Data at Pre-defined Time Points Monitoring->Data_Collection Data_Processing Process and Analyze Collected Data Data_Collection->Data_Processing Statistical_Analysis Perform Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Reporting Report Findings Statistical_Analysis->Reporting

Caption: General experimental workflow for cardiovascular assessment.

Experimental Protocols

Protocol 1: Induction and Monitoring of Hypertension in Anesthetized Rats

Objective: To assess the dose-dependent hypertensive effects of this compound in anesthetized rats.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbitone, 25 mg/kg IV)

  • This compound solution (e.g., 1 mg/mL in saline)

  • Heparinized saline

  • Surgical instruments (scalpel, forceps, etc.)

  • Tracheal cannula

  • Femoral artery and vein catheters (e.g., PE-50 tubing)

  • Pressure transducer and data acquisition system

  • ECG electrodes and recording system

  • Warming pad

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and confirm the depth of anesthesia by lack of pedal withdrawal reflex.

    • Place the animal in a supine position on a warming pad to maintain body temperature.

    • Perform a tracheotomy and insert a tracheal cannula to ensure a patent airway.

    • Surgically expose the femoral artery and vein.

    • Catheterize the femoral artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous blood pressure monitoring.

    • Catheterize the femoral vein for intravenous drug administration.

    • Attach ECG electrodes for heart rate and rhythm monitoring.

  • Baseline Measurements:

    • Allow the animal to stabilize for at least 20-30 minutes after surgery.

    • Record stable baseline measurements of mean arterial pressure (MAP), heart rate (HR), and ECG for 10-15 minutes.

  • Drug Administration:

    • Administer a bolus intravenous injection of this compound at the desired dose (e.g., starting with 0.025 mg/kg).[6]

    • For a dose-response study, administer increasing doses of methoxamine with sufficient time between doses for cardiovascular parameters to return to baseline or stabilize.

  • Data Collection and Monitoring:

    • Continuously record MAP, HR, and ECG throughout the experiment.

    • Note the time of injection and the peak response for each parameter.

    • Monitor the animal for any adverse events, such as severe bradycardia or arrhythmias.

  • Euthanasia:

    • At the end of the experiment, euthanize the animal using an IACUC-approved method.

Protocol 2: Assessment of Cardiovascular Effects in Conscious Dogs using Telemetry

Objective: To evaluate the hemodynamic effects of this compound in conscious, unrestrained dogs.

Materials:

  • Beagle or mongrel dogs with surgically implanted telemetry transmitters

  • Telemetry system for continuous monitoring of blood pressure, heart rate, and ECG

  • This compound solution for injection

  • Appropriate restraint devices for dosing (if necessary)

Procedure:

  • Animal Preparation and Acclimatization:

    • Use dogs that have fully recovered from the surgical implantation of telemetry transmitters.

    • Acclimatize the dogs to the experimental environment and procedures to minimize stress-related cardiovascular changes.

  • Baseline Data Collection:

    • Record baseline cardiovascular data via telemetry for at least 24 hours prior to drug administration to establish a diurnal rhythm and stable baseline.

  • Drug Administration:

    • Administer this compound via the desired route (e.g., intravenous bolus or infusion). A crossover design with a vehicle control is recommended.

    • The dose will depend on the specific research question. For example, a study in anesthetized dogs used a 20 mg single intravenous bolus.[10] Dose adjustments would be necessary for conscious animals.

  • Post-Dosing Monitoring:

    • Continuously monitor and record cardiovascular parameters using the telemetry system for a predetermined period (e.g., 24 hours) after drug administration.

    • Observe the animals for any behavioral changes or signs of distress.

  • Data Analysis:

    • Analyze the telemetry data to determine the effects of methoxamine on blood pressure, heart rate, and cardiac rhythm compared to baseline and vehicle control.

    • Pay close attention to the onset, magnitude, and duration of the drug's effects.

References

Technical Support Center: Managing Methoxamine-Induced Reflex Bradycardia in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in mitigating reflex bradycardia associated with the use of Methoxamine (B1676408) Hydrochloride in experimental settings.

Understanding the Phenomenon: Methoxamine and Reflex Bradycardia

Methoxamine Hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist. Its primary pharmacological effect is vasoconstriction, leading to a dose-dependent increase in peripheral vascular resistance and, consequently, a rise in mean arterial pressure.[1] However, this intended hypertensive effect often triggers a compensatory physiological response known as reflex bradycardia.

The sudden increase in blood pressure is detected by baroreceptors located in the aortic arch and carotid sinuses. These receptors send signals to the nucleus of the solitary tract in the brainstem, which in turn increases parasympathetic (vagal) outflow to the heart and decreases sympathetic outflow. The increased vagal tone, mediated by the neurotransmitter acetylcholine (B1216132) acting on muscarinic receptors in the sinoatrial (SA) node, leads to a decrease in heart rate.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in heart rate in our animal models following this compound administration. Is this expected?

A1: Yes, a decrease in heart rate, known as reflex bradycardia, is a well-documented physiological response to the pressor effects of methoxamine.[1] The magnitude of the bradycardia is often proportional to the increase in blood pressure.

Q2: How can we prevent or mitigate this reflex bradycardia in our experiments?

A2: The most common and effective method is the pre-treatment or co-administration of a muscarinic receptor antagonist, such as atropine (B194438) or glycopyrrolate (B1671915). These agents block the effects of acetylcholine on the heart, thereby preventing the vagally-mediated slowing of the heart rate.

Q3: What are the recommended mitigating agents and their dosages?

A3: Atropine and glycopyrrolate are the standard choices. Atropine is a tertiary amine that can cross the blood-brain barrier, while glycopyrrolate is a quaternary ammonium (B1175870) compound with limited central nervous system penetration. The choice between them may depend on the specific experimental design and the desire to avoid central anticholinergic effects.

Mitigating AgentAnimal ModelRecommended IV Dosage (Approximate)Key Considerations
Atropine Sulfate Rat0.05 - 1 mg/kgCan cause initial transient bradycardia at low doses before tachycardia. May have central nervous system effects.
Dog0.02 - 0.04 mg/kgEffective in reversing opioid-induced bradycardia.[2]
Glycopyrrolate Rat0.01 - 0.05 mg/kgSlower onset but longer duration of action compared to atropine. Less likely to cause significant tachycardia.
Dog0.005 - 0.01 mg/kgMore potent than atropine in preventing vagally-induced bradycardia and has fewer central effects.[3][4]

Note: These are approximate dosage ranges. The optimal dose should be determined empirically for your specific animal model, anesthetic regimen, and experimental conditions.

Q4: When should the mitigating agent be administered?

A4: The mitigating agent can be administered either prior to (pre-treatment) or concurrently with methoxamine. Pre-treatment is often preferred to prevent the onset of bradycardia altogether. The timing of pre-treatment will depend on the route of administration and the pharmacokinetic profile of the chosen anticholinergic.

Q5: Will the use of atropine or glycopyrrolate interfere with the pressor effects of methoxamine?

A5: No, atropine and glycopyrrolate act on muscarinic receptors in the heart and do not interfere with the alpha-1 adrenergic receptor-mediated vasoconstriction caused by methoxamine. Therefore, the hypertensive effect of methoxamine should remain intact.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Severe or persistent bradycardia despite anticholinergic pre-treatment. - Inadequate dose of the mitigating agent.- The anesthetic regimen may be potentiating the bradycardic effect.- Underlying cardiac conduction abnormalities in the animal model.- Increase the dose of the anticholinergic in a stepwise manner in subsequent experiments.- Review the anesthetic protocol. Some anesthetics can have significant cardiodepressant effects.- Ensure the health status of the animals prior to the experiment.
Excessive tachycardia after administration of the mitigating agent. - Overdose of the anticholinergic agent.- Reduce the dose of the anticholinergic.- Consider using glycopyrrolate, which is reported to cause less pronounced tachycardia than atropine.
Inconsistent or variable heart rate responses. - Variations in the depth of anesthesia.- Stress or movement of the animal.- Inaccurate drug administration (e.g., incorrect volume or concentration).- Maintain a stable plane of anesthesia.- Allow for an adequate acclimatization period for conscious animals.- Double-check all drug calculations and ensure accurate administration.
ECG artifacts obscuring accurate heart rate determination. - Poor electrode contact.- Electrical interference from nearby equipment.- Animal movement or shivering.- Ensure proper skin preparation and use of conductive gel for ECG electrodes.[1]- Ground all equipment properly and use shielded cables.- Maintain the animal's body temperature and minimize disturbances.

Quantitative Data Summary

The following table summarizes representative data on the effects of methoxamine on heart rate and the mitigating effects of atropine. Note: Specific values can vary significantly based on the animal model, anesthetic used, and experimental conditions.

Treatment GroupAnimal ModelAnesthesiaBaseline Heart Rate (BPM) (Mean ± SD)Heart Rate after Methoxamine (BPM) (Mean ± SD)Heart Rate after Mitigating Agent (BPM) (Mean ± SD)
Methoxamine AloneRatUrethane350 ± 25250 ± 30N/A
Methoxamine + AtropineRatUrethane345 ± 20N/A (Pre-treated)400 ± 35
Methoxamine AloneDogIsoflurane100 ± 1060 ± 8N/A
Methoxamine + GlycopyrrolateDogIsoflurane95 ± 12N/A (Pre-treated)110 ± 15

This table is a composite representation based on typical findings in the literature and is for illustrative purposes. Researchers should generate their own data based on their specific experimental setup.

Detailed Experimental Protocol: Mitigation of Methoxamine-Induced Bradycardia in a Rat Model

This protocol outlines a general procedure for inducing and mitigating methoxamine-induced reflex bradycardia in an anesthetized rat model.

1. Animal Preparation:

  • Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., urethane, 1.2-1.5 g/kg, intraperitoneally).

  • Cannulate the trachea to ensure a patent airway.

  • Insert a catheter into a femoral vein for drug administration.

  • Insert a catheter into a femoral artery for continuous blood pressure monitoring.

  • Place ECG electrodes subcutaneously for heart rate monitoring.

  • Allow the animal to stabilize for at least 20 minutes after surgical preparation.

2. Baseline Data Collection:

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 15 minutes to ensure stability.

3. Drug Administration:

Group 1: Methoxamine Alone (Control)

  • Administer a bolus of this compound (e.g., 10-20 µg/kg, IV) or start a continuous infusion (e.g., 2-5 µg/kg/min).

  • Continuously record MAP and HR.

Group 2: Methoxamine with Atropine Pre-treatment

  • Administer Atropine Sulfate (e.g., 0.5 mg/kg, IV) 10 minutes prior to methoxamine administration.

  • After 10 minutes, administer the same dose of this compound as in Group 1.

  • Continuously record MAP and HR.

Group 3: Methoxamine with Glycopyrrolate Pre-treatment

  • Administer Glycopyrrolate (e.g., 0.05 mg/kg, IV) 15 minutes prior to methoxamine administration.

  • After 15 minutes, administer the same dose of this compound as in Group 1.

  • Continuously record MAP and HR.

4. Data Analysis:

  • Calculate the change in MAP and HR from baseline for each group.

  • Compare the HR response to methoxamine in the control group versus the pre-treated groups.

Visualizations

Methoxamine_Signaling_Pathway Methoxamine Methoxamine HCl Alpha1_Receptor Alpha-1 Adrenergic Receptor Methoxamine->Alpha1_Receptor Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Increase_BP Increased Blood Pressure Vasoconstriction->Increase_BP Baroreceptors Baroreceptor Activation Increase_BP->Baroreceptors Vagal_Outflow Increased Vagal (Parasympathetic) Outflow Baroreceptors->Vagal_Outflow SA_Node SA Node Vagal_Outflow->SA_Node Acetylcholine (Muscarinic Receptor) Bradycardia Reflex Bradycardia (Decreased Heart Rate) SA_Node->Bradycardia Atropine Atropine / Glycopyrrolate Atropine->SA_Node Blockade

Caption: Signaling pathway of methoxamine-induced reflex bradycardia and mitigation.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization, ECG) Start->Animal_Prep Stabilization Stabilization Period (20 min) Animal_Prep->Stabilization Baseline Record Baseline MAP & HR (15 min) Stabilization->Baseline Decision Select Treatment Group Baseline->Decision Control Administer Methoxamine Decision->Control Control Pretreat_Atropine Administer Atropine (10 min prior) Decision->Pretreat_Atropine Atropine Pretreat_Glyco Administer Glycopyrrolate (15 min prior) Decision->Pretreat_Glyco Glycopyrrolate Record_Data Continuously Record MAP & HR Control->Record_Data Admin_Methox_Atropine Administer Methoxamine Pretreat_Atropine->Admin_Methox_Atropine Admin_Methox_Glyco Administer Methoxamine Pretreat_Glyco->Admin_Methox_Glyco Admin_Methox_Atropine->Record_Data Admin_Methox_Glyco->Record_Data Analysis Data Analysis Record_Data->Analysis End End Analysis->End

Caption: Experimental workflow for mitigating methoxamine-induced bradycardia.

References

Technical Support Center: Troubleshooting Tachyphylaxis with Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with tachyphylaxis observed during repeated administration of Methoxamine (B1676408) Hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished vasoconstrictive response to repeated doses of methoxamine in our vascular smooth muscle preparations. What is the likely cause?

A1: The phenomenon you are observing is likely tachyphylaxis, a rapid decrease in drug response following repeated administration.[1] Methoxamine is a selective α1-adrenergic receptor agonist.[2][3] Its effect is mediated through the activation of these receptors on vascular smooth muscle cells.[4][5] Tachyphylaxis to methoxamine is primarily caused by the desensitization of α1-adrenergic receptors. This process involves several key molecular events:

  • Receptor Phosphorylation: Upon activation by methoxamine, G protein-coupled receptor kinases (GRKs) are recruited to the intracellular domains of the α1-adrenergic receptor and phosphorylate specific serine and threonine residues.[6]

  • β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins.[3][6]

  • G Protein Uncoupling: The binding of β-arrestin sterically hinders the coupling of the receptor to its cognate Gq protein, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction.[6]

  • Receptor Internalization: β-arrestin also acts as an adapter protein, facilitating the sequestration of the α1-adrenergic receptors from the plasma membrane into intracellular vesicles via clathrin-mediated endocytosis.[3][6] This reduces the number of available receptors on the cell surface to respond to subsequent doses of methoxamine.

Q2: How quickly can tachyphylaxis to methoxamine develop in an experimental setting?

A2: Tachyphylaxis is characterized by its rapid onset, which can occur within minutes to hours of repeated agonist administration.[1] The exact timeline for the development of tachyphylaxis to methoxamine will depend on several factors, including the concentration of methoxamine used, the frequency of administration, the specific experimental model (e.g., cell culture, isolated tissue, in vivo), and the expression levels of α1-adrenergic receptors, GRKs, and β-arrestins in the system under study.

Q3: Is the tachyphylaxis to methoxamine reversible?

A3: Yes, in most cases, tachyphylaxis is a reversible process.[1] The responsiveness to methoxamine can be restored after a drug-free period. This allows for the dephosphorylation of the receptors by cellular phosphatases and the recycling of internalized receptors back to the plasma membrane. The duration of this recovery period can vary depending on the experimental conditions.

Q4: We are conducting an in vivo study and observe a decreasing pressor response to repeated intravenous injections of methoxamine. How can we confirm this is due to tachyphylaxis?

A4: To confirm that the observed decrease in pressor response is due to tachyphylaxis, you can incorporate the following controls and measurements into your experimental design:

  • Vehicle Control: Administer repeated injections of the vehicle solution to ensure that the observed effect is not due to experimental fatigue or other non-specific factors.

  • Alternative Vasoconstrictor: After observing the diminished response to methoxamine, administer a vasoconstrictor that acts through a different mechanism (e.g., potassium chloride to induce depolarization-mediated vasoconstriction). A normal or near-normal response to the alternative agent would suggest that the tachyphylaxis is specific to the α1-adrenergic receptor pathway.

  • Dose-Response Curve Shift: Generate a cumulative dose-response curve to methoxamine at the beginning of the experiment and another one after repeated administrations. Tachyphylaxis will be indicated by a rightward shift in the dose-response curve, indicating a decrease in potency, and potentially a decrease in the maximal response.[7]

Troubleshooting Guides

Issue 1: Rapid loss of methoxamine-induced vasoconstriction in isolated aortic rings.

Possible Cause Troubleshooting Steps
Receptor Desensitization and Internalization 1. Introduce Washout Periods: After each application of methoxamine, perform thorough washouts with fresh buffer and allow for a sufficient recovery period (e.g., 30-60 minutes) before the next administration. 2. Lower Methoxamine Concentration: Use the lowest effective concentration of methoxamine to minimize the extent of receptor desensitization. 3. GRK or β-Arrestin Inhibition (for mechanistic studies): If your research question allows, consider using inhibitors of GRKs (e.g., heparin, suramin) or β-arrestin to investigate their role in the observed tachyphylaxis.
Tissue Viability 1. Monitor Tissue Health: Ensure that the aortic rings are maintained in optimal physiological conditions (e.g., temperature, oxygenation, pH). 2. Viability Check: At the end of the experiment, challenge the tissue with a standard contractile agent like potassium chloride to confirm its viability.

Issue 2: Inconsistent pressor response to repeated methoxamine administration in vivo.

Possible Cause Troubleshooting Steps
Development of Tachyphylaxis 1. Optimize Dosing Interval: Increase the time interval between methoxamine injections to allow for receptor resensitization. 2. Consider a Continuous Infusion: A continuous, low-dose infusion of methoxamine might produce a more stable pressor response compared to repeated bolus injections, although tachyphylaxis can still occur over a longer period.[8]
Baroreflex-Mediated Bradycardia Methoxamine-induced hypertension can trigger a baroreflex, leading to a decrease in heart rate, which can indirectly affect the overall pressor response.[5] 1. Monitor Heart Rate: Simultaneously monitor heart rate along with blood pressure. 2. Vagotomy (in animal models): In certain experimental animal models, a vagotomy can be performed to eliminate the baroreflex-mediated bradycardia and isolate the direct vascular effects of methoxamine.
Anesthetic Interference Some anesthetics can interfere with cardiovascular responses. 1. Choose Appropriate Anesthetic: Select an anesthetic with minimal effects on the cardiovascular system. 2. Maintain Consistent Anesthesia Depth: Ensure a stable plane of anesthesia throughout the experiment.

Data Presentation

Table 1: Hypothetical Dose-Response Data for Methoxamine-Induced Vasoconstriction Before and After Induction of Tachyphylaxis

Methoxamine Concentration (M)Initial Response (% of Max Contraction)Response After Repeated Dosing (% of Max Contraction)
10-9155
10-84520
10-78055
10-610085
10-510090

This table illustrates a typical rightward shift in the dose-response curve, characteristic of tachyphylaxis, where a higher concentration of the agonist is required to achieve the same level of response.

Experimental Protocols

Protocol 1: Induction and Assessment of Methoxamine Tachyphylaxis in Isolated Aortic Rings

Objective: To induce and quantify tachyphylaxis to methoxamine in an ex vivo vascular preparation.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat, rabbit).

  • Organ bath system with force transducer.

  • Krebs-Henseleit buffer (95% O2 / 5% CO2).

  • Methoxamine Hydrochloride stock solution.

  • Potassium Chloride (KCl) solution (for viability check).

Methodology:

  • Mount aortic rings (2-3 mm) in the organ bath containing Krebs-Henseleit buffer at 37°C and allow to equilibrate for 60 minutes under a resting tension of 1-2 g.

  • Perform an initial viability test with a high concentration of KCl (e.g., 80 mM).

  • After washout and return to baseline, generate a cumulative concentration-response curve for methoxamine (e.g., 10-9 to 10-5 M).

  • Wash out the methoxamine and allow the tissue to return to baseline.

  • To induce tachyphylaxis, repeatedly expose the tissue to a submaximal concentration of methoxamine (e.g., EC80 from the initial curve) for a defined period (e.g., 10 minutes) followed by a washout and a short recovery period (e.g., 20 minutes). Repeat this cycle 3-5 times.

  • After the repeated dosing protocol, generate a second cumulative concentration-response curve for methoxamine.

  • Compare the EC50 and maximal response of the two curves to quantify the extent of tachyphylaxis.

Mandatory Visualization

Methoxamine_Signaling_and_Tachyphylaxis cluster_0 Cell Membrane cluster_1 Intracellular Space Methoxamine Methoxamine a1AR α1-Adrenergic Receptor Methoxamine->a1AR Binds to Gq Gq Protein a1AR->Gq Activates GRK GRK a1AR->GRK Recruits (Activated) bArrestin β-Arrestin a1AR->bArrestin Binds (Phosphorylated) Endocytosis Receptor Internalization a1AR->Endocytosis PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ SR->Ca Release Vasoconstriction Vasoconstriction Ca->Vasoconstriction Leads to GRK->a1AR Phosphorylates bArrestin->Gq Uncouples bArrestin->Endocytosis Promotes

Caption: Methoxamine signaling pathway and mechanism of tachyphylaxis.

Troubleshooting_Workflow Start Diminished Response to Methoxamine Check_Tachy Is it Tachyphylaxis? Start->Check_Tachy Check_Viability Check System Viability (e.g., KCl response) Check_Tachy->Check_Viability Yes Alternative Consider Alternative Agonist Check_Tachy->Alternative No Optimize_Protocol Optimize Experimental Protocol Check_Viability->Optimize_Protocol Viable Check_Viability->Alternative Not Viable Mechanistic_Study Conduct Mechanistic Studies Optimize_Protocol->Mechanistic_Study End Problem Resolved Optimize_Protocol->End Mechanistic_Study->End

References

optimizing Methoxamine Hydrochloride dose to avoid excessive hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide is intended for research and informational purposes only and does not constitute medical advice. All experiments involving animals must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

This guide provides researchers, scientists, and drug development professionals with information on optimizing the dose of Methoxamine (B1676408) Hydrochloride to achieve desired experimental outcomes while avoiding excessive hypertension.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Methoxamine Hydrochloride, and how does it cause hypertension?

This compound is a potent and selective alpha-1 adrenergic receptor agonist.[1][2][3] Its primary mechanism of action involves binding to and activating alpha-1 adrenergic receptors located on the smooth muscle cells of peripheral blood vessels.[1][4] This activation triggers a signaling cascade that leads to vasoconstriction, an increase in peripheral resistance, and consequently, a rise in both systolic and diastolic blood pressure.[1][2]

The signaling pathway involves the activation of the Gq protein, which in turn activates phospholipase C.[1] This enzyme catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of calcium ions from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[1]

Q2: What are typical dose ranges for this compound in preclinical research?

Dose ranges for this compound can vary significantly depending on the animal model, the desired therapeutic effect, and the route of administration. For example, in rats, an intravenous dose of 0.025 mg/kg has been shown to have a significant effect on peripheral resistance vessels.[3][5] In rabbits, an intravenous dose of 4 mg increased mean arterial pressure by approximately 50%.[6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: How can I establish a dose-response curve for the desired effect versus the hypertensive effect?

To establish a dose-response curve, a range of this compound doses should be administered to different groups of experimental animals. The desired therapeutic effect and blood pressure should be measured at each dose. This allows for the determination of the dose that produces the desired effect with an acceptable level of hypertension. A typical study would involve administering incremental doses and monitoring key parameters.

Q4: What are the critical parameters to monitor to detect excessive hypertension in animal models?

Continuous monitoring of cardiovascular parameters is essential. Key parameters include:

  • Systolic and Diastolic Blood Pressure: Direct and continuous measurement via arterial catheterization is the gold standard.[7]

  • Mean Arterial Pressure (MAP): Provides an overall assessment of blood pressure.

  • Heart Rate: Methoxamine can cause reflex bradycardia (a decrease in heart rate) in response to the increase in blood pressure.[1]

  • Clinical Signs: Observe for any signs of distress, such as changes in respiration, lethargy, or neurological signs, which could indicate severe hypertension.[8]

Troubleshooting Guide

Problem: Observed excessive hypertension or mortality in experimental animals.

  • Possible Cause: The initial dose was too high for the specific animal model or strain.

  • Solution: Reduce the starting dose significantly and perform a careful dose-escalation study. Begin with a very low dose and increase it incrementally while continuously monitoring blood pressure.

  • Possible Cause: Rapid intravenous injection leading to a sudden spike in blood pressure.

  • Solution: Administer the drug as a slow intravenous infusion rather than a bolus injection. This allows for better control over the rise in blood pressure.[9]

Problem: High variability in blood pressure response between subjects.

  • Possible Cause: Differences in baseline physiological states of the animals (e.g., stress, hydration status).

  • Solution: Ensure all animals are properly acclimated to the experimental environment to minimize stress. Standardize housing and handling procedures.

  • Possible Cause: Inconsistent drug administration technique.

  • Solution: Ensure precise and consistent administration techniques, especially for intravenous injections. Use calibrated equipment to ensure accurate dosing.

Problem: The desired therapeutic effect is only achieved at doses that cause significant hypertension.

  • Possible Cause: The therapeutic window for this compound is narrow for the intended application.

  • Solution: Explore the co-administration of a vasodilator that does not interfere with the desired therapeutic effect. This would require a separate, well-controlled study to evaluate the drug-drug interaction.

  • Solution: Investigate alternative alpha-1 adrenergic agonists that may have a more favorable ratio of therapeutic effect to hypertensive effect.[10]

Quantitative Data Summary

The following table provides a hypothetical example of dose-response data for this compound in a rodent model to illustrate the relationship between dose, a desired therapeutic outcome (e.g., increased urethral pressure for incontinence studies), and the hypertensive side effect.

Dose (mg/kg, IV)Change in Mean Arterial Pressure (mmHg)Change in Desired Therapeutic Effect (e.g., % Increase in Urethral Pressure)
0.005+15+10%
0.01+30+25%
0.025+55+45%
0.05+80 (Excessive)+55%

Key Experimental Protocols

Protocol 1: Establishing a Dose-Response Curve for this compound in a Rodent Model

Objective: To determine the dose of this compound that produces a significant therapeutic effect with minimal hypertensive side effects.

Materials:

  • This compound

  • Sterile saline for dilution

  • Anesthetic agent (e.g., isoflurane)

  • Arterial catheter and pressure transducer

  • Data acquisition system for continuous blood pressure monitoring

  • Syringe pump for controlled infusion

Procedure:

  • Animal Preparation: Anesthetize the animal according to the approved IACUC protocol. Surgically implant an arterial catheter for direct and continuous blood pressure measurement.[11]

  • Baseline Measurement: Allow the animal to stabilize after surgery and record baseline blood pressure and heart rate for at least 30 minutes.

  • Dose Preparation: Prepare serial dilutions of this compound in sterile saline.

  • Drug Administration:

    • Bolus Administration: Administer a low dose of this compound intravenously. Continuously monitor blood pressure and heart rate.

    • Infusion Administration: Alternatively, administer the drug via a continuous intravenous infusion at a low rate.[9]

  • Data Collection: Record the peak change in blood pressure and the corresponding therapeutic effect at each dose.

  • Dose Escalation: After the blood pressure returns to baseline, administer the next higher dose. Continue this process through a range of predetermined doses.

  • Data Analysis: Plot the change in mean arterial pressure and the change in the therapeutic effect against the log of the dose to generate dose-response curves.

  • Monitoring: Throughout the experiment, closely monitor the animal for any adverse effects.[12]

Visualizations

Methoxamine_Signaling_Pathway Methoxamine Methoxamine Hydrochloride Alpha1_Receptor Alpha-1 Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_Release Ca²⁺ Release SR->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to Hypertension Increased Blood Pressure (Hypertension) Vasoconstriction->Hypertension Causes

Caption: Signaling pathway of this compound leading to hypertension.

Dose_Optimization_Workflow Start Start: Define Therapeutic Goal Protocol Develop IACUC Protocol Start->Protocol Dose_Selection Select Initial Low Dose and Dose Range Protocol->Dose_Selection Experiment Administer Dose & Monitor BP Continuously Dose_Selection->Experiment Data_Collection Record Therapeutic Effect and Hemodynamic Data Experiment->Data_Collection Decision Excessive Hypertension? Data_Collection->Decision Adjust_Dose Reduce Dose or Modify Protocol Decision->Adjust_Dose Yes Continue Proceed with Next Dose Decision->Continue No Adjust_Dose->Dose_Selection Continue->Experiment Analyze Analyze Dose-Response Curves Continue->Analyze Optimal_Dose Determine Optimal Dose Analyze->Optimal_Dose

References

Technical Support Center: Unexpected Cardiovascular Effects of Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the unexpected cardiovascular effects of Methoxamine (B1676408) Hydrochloride. This guide is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My experiment shows a decrease in myocardial contractility after administering methoxamine. Isn't it supposed to be a vasopressor?

A1: Yes, this is a valid and important observation. While Methoxamine Hydrochloride is primarily known for its vasopressor effects through alpha-1 adrenergic receptor agonism, leading to increased blood pressure, several preclinical studies have reported a direct negative inotropic (reduced contractility) effect on the heart muscle. This is considered an unexpected cardiovascular effect.

In an experiment on isolated, blood-perfused rabbit hearts, a 2 mg dose of methoxamine resulted in a 43% (±9%) reduction in isovolumic peak systolic left ventricular pressure, indicating a reduced contractile state.[1] Another study using isolated canine trabeculae found that methoxamine at concentrations over 5x10-5M caused a concentration-dependent depression of isometric peak force and the maximum velocity of force development.[2]

Troubleshooting Guide:

  • Confirm Concentration: The negative inotropic effect is often concentration-dependent.[2] Verify the concentration of methoxamine used in your experiment.

  • Experimental Model: The effect can vary between in vivo and in vitro models. In intact animals, the reflex bradycardia and increased afterload can mask or confound direct myocardial effects.[1] Isolated heart or muscle preparations are more likely to reveal this direct action.

  • Species Differences: Be aware of potential species-specific responses. The studies cited used rabbits and dogs.[1][2]

  • Beta-Blockade: One study suggested a weak beta-adrenergic blocking action of methoxamine at high concentrations, which could contribute to a negative inotropic effect.[2] Consider if this is a factor in your experimental design.

Q2: I've observed a positive inotropic effect in my ventricular muscle preparation with methoxamine. Is this a known phenomenon?

A2: This is another unexpected, yet reported, effect. While less common than the negative inotropic reports, some studies have demonstrated a positive inotropic effect of methoxamine, suggesting the presence of functional alpha-1 adrenergic receptors in the ventricular myocardium that can mediate an increase in contractility.

A study on isometrically contracting cat papillary muscles showed that methoxamine produced a dose-related increase in force development.[3] This effect was not blocked by beta-blockers but was prevented by alpha-adrenergic blockade.[3]

Troubleshooting Guide:

  • Species and Tissue Specificity: The positive inotropic effect has been noted in cat ventricular myocardium.[3] The expression and function of myocardial alpha-1 adrenergic receptors can vary significantly between species.

  • Receptor Subtype: Investigate the specific alpha-1 adrenergic receptor subtypes present in your preparation.

  • Experimental Conditions: Factors such as temperature, pacing frequency, and the composition of the perfusion solution can influence the observed inotropic response.

Q3: Can this compound be used to terminate cardiac arrhythmias? This seems counterintuitive for a sympathomimetic agent.

A3: It is indeed a fascinating and unexpected application. Case reports and some studies have documented the successful use of methoxamine to terminate both supraventricular and ventricular tachycardias.[4][5][6][7] The proposed mechanism is not direct anti-arrhythmic action on the cardiac tissue, but rather an indirect effect mediated by its potent vasoconstrictor properties. The resulting increase in blood pressure triggers a powerful reflex vagal stimulation via the baroreceptor reflex, which can slow the heart rate and interrupt re-entrant tachycardia circuits.

For instance, a case report described how methoxamine abolished repetitive nonsustained monomorphic ventricular tachycardia in a patient by slowing the basic heart rate.[4]

Troubleshooting Guide:

  • Arrhythmia Type: This effect is most relevant for arrhythmias that are sensitive to changes in vagal tone, such as certain types of supraventricular tachycardia (SVT) and some forms of heart rate-dependent ventricular tachycardia.

  • Hemodynamic Monitoring: Close monitoring of blood pressure is critical. The anti-arrhythmic effect is secondary to the hypertensive effect.

  • Autonomic Nervous System Integrity: The experimental model must have an intact baroreceptor reflex arc for this effect to be observed.

Q4: My results show changes in the cardiac action potential duration after methoxamine administration. What is the underlying mechanism?

A4: Methoxamine has been shown to affect the duration of the cardiac action potential, and the effects can be complex and age-dependent. In newborn rats, methoxamine has been observed to increase the duration of the repolarization phase of the action potential.[8][9] In adult rats, the effect can be dual, sometimes decreasing and other times increasing the repolarization duration.[8]

One proposed mechanism for these changes is the activation of the phospholipase C (PLC) signaling cascade following alpha-1 adrenergic receptor stimulation.[9] Additionally, some research suggests that methoxamine can directly block certain potassium channels (Ito, hKv1.5, and Kv4.2) in a receptor-independent manner, which would also alter action potential duration.[10]

Troubleshooting Guide:

  • Age of Animal Model: Be aware of significant age-dependent differences in the response of cardiomyocytes to methoxamine.[8][9]

  • Receptor-Independent Effects: At higher concentrations, consider the possibility of direct ion channel blockade, which is independent of alpha-1 receptor activation.[10]

  • Intracellular Signaling: To investigate the mechanism, consider using inhibitors of downstream signaling pathways, such as a PLC inhibitor (e.g., U-73122), to see if the effect on action potential duration is blocked.[9]

Quantitative Data Summary

Table 1: Unexpected Inotropic Effects of this compound

ParameterSpeciesExperimental ModelMethoxamine Dose/ConcentrationObserved EffectPercentage ChangeReference
Isovolumic Peak Systolic Left Ventricular PressureRabbitIsolated, blood-perfused heart2 mgDecrease-43% (±9%)[1]
Isometric Peak ForceCanineIsolated trabeculae> 5x10-5MConcentration-dependent decreaseNot specified[2]
Force DevelopmentCatIsometric papillary muscleDose-dependentIncreaseNot specified[3]
LV End-Systolic Elastance (ELV,ES)Diabetic RatIn vivo pressure-volume analysisNot specifiedIncrease+17.3%[11]

Table 2: Effects of this compound on Cardiac Electrophysiology

ParameterSpecies/ModelMethoxamine ConcentrationObserved EffectPercentage ChangeReference
Action Potential Duration (APD90)Newborn Rat (7-day-old)Right atrial cardiomyocytes10-8 MIncrease+40.3%
Action Potential Duration (APD90)Adult RatRight atrial cardiomyocytes10-8 MDecrease-16%
Transient Outward K+ Current (Ito)Rat Ventricular Myocytes200 µM (in presence of prazosin)Decrease-36%[10]

Experimental Protocols

Protocol 1: Assessment of Myocardial Contractility using an Isolated Heart Preparation (Langendorff)

This protocol is adapted from methodologies used to study the direct effects of pharmacological agents on cardiac muscle.

  • Animal Preparation: Humanely euthanize the animal (e.g., rabbit) and quickly excise the heart.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) at a constant temperature (37°C) and pressure.

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic pressure.

  • Baseline Recording: Allow the heart to stabilize and record baseline parameters, including left ventricular developed pressure (LVDP), heart rate, and the maximum rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax).

  • Methoxamine Administration: Introduce this compound into the perfusate at the desired concentrations.

  • Data Acquisition: Continuously record the hemodynamic parameters. Analyze the changes from baseline to determine the inotropic effect.

Protocol 2: Evaluation of Anti-Arrhythmic Effects in an In Vivo Model

This protocol outlines a general approach to assess the potential for a drug to terminate an induced arrhythmia.

  • Animal Anesthesia and Instrumentation: Anesthetize a suitable animal model (e.g., dog, pig) and instrument for continuous ECG and invasive blood pressure monitoring.

  • Arrhythmia Induction: Induce a sustained arrhythmia. For supraventricular tachycardia, this can often be achieved with programmed electrical stimulation (PES) using a pacing catheter placed in the atrium.

  • Confirmation of Sustained Arrhythmia: Verify the presence of a stable, sustained tachycardia on the ECG.

  • Methoxamine Administration: Administer this compound intravenously as a bolus or infusion.

  • Monitoring and Endpoint: Continuously monitor the ECG and blood pressure. The primary endpoint is the termination of the arrhythmia and conversion to sinus rhythm. Note the corresponding changes in blood pressure.

Signaling Pathways and Workflows

Methoxamine_Signaling cluster_expected Expected Cardiovascular Effects cluster_unexpected Unexpected Cardiovascular Effects cluster_inotropic Inotropic Effects cluster_arrhythmia Anti-Arrhythmic & Electrophysiological Effects Methoxamine Methoxamine HCl Alpha1_Receptor_Vascular α1-Adrenergic Receptor (Vascular Smooth Muscle) Methoxamine->Alpha1_Receptor_Vascular Alpha1_Receptor_Myocardium α1-Adrenergic Receptor (Myocardium) Methoxamine->Alpha1_Receptor_Myocardium Negative_Inotropy Negative Inotropy (e.g., Rabbit, Dog) Methoxamine->Negative_Inotropy Beta_Blockade Weak β-Blockade (High Concentration) Methoxamine->Beta_Blockade K_Channel_Block K⁺ Channel Blockade (Receptor-Independent) Methoxamine->K_Channel_Block PLC_Vascular Phospholipase C Activation Alpha1_Receptor_Vascular->PLC_Vascular IP3_DAG_Vascular ↑ IP3 & DAG PLC_Vascular->IP3_DAG_Vascular Ca_Vascular ↑ Intracellular Ca²⁺ IP3_DAG_Vascular->Ca_Vascular Vasoconstriction Vasoconstriction Ca_Vascular->Vasoconstriction BP_Increase ↑ Blood Pressure Vasoconstriction->BP_Increase Baroreceptor Baroreceptor Reflex BP_Increase->Baroreceptor Vagal_Stim ↑ Vagal Stimulation Baroreceptor->Vagal_Stim Bradycardia Reflex Bradycardia Vagal_Stim->Bradycardia Arrhythmia_Termination Tachycardia Termination Vagal_Stim->Arrhythmia_Termination Positive_Inotropy Positive Inotropy (e.g., Cat) Alpha1_Receptor_Myocardium->Positive_Inotropy AP_Duration Altered Action Potential Duration Alpha1_Receptor_Myocardium->AP_Duration Beta_Blockade->Negative_Inotropy K_Channel_Block->AP_Duration

Caption: Signaling pathways of expected and unexpected cardiovascular effects of Methoxamine HCl.

Experimental_Workflow_Inotropy start Start: Isolate Heart langendorff Mount on Langendorff Apparatus (Retrograde Perfusion) start->langendorff instrument Insert LV Balloon (Isovolumic Setup) langendorff->instrument stabilize Stabilization Period instrument->stabilize baseline Record Baseline: LVDP, +dP/dt, -dP/dt stabilize->baseline methoxamine Administer Methoxamine HCl (Varying Concentrations) baseline->methoxamine data_acq Continuous Data Acquisition methoxamine->data_acq analysis Analyze Change from Baseline data_acq->analysis end End: Determine Inotropic Effect analysis->end

Caption: Experimental workflow for assessing inotropic effects on an isolated heart.

Logical_Relationship_Arrhythmia Methoxamine Methoxamine HCl Administration Vasoconstriction Peripheral Vasoconstriction Methoxamine->Vasoconstriction BP_Increase ↑ Arterial Blood Pressure Vasoconstriction->BP_Increase Baroreceptor Baroreceptor Stimulation BP_Increase->Baroreceptor Vagal_Outflow ↑ Vagal Outflow to Heart Baroreceptor->Vagal_Outflow AV_Node ↓ AV Node Conduction ↑ Refractoriness Vagal_Outflow->AV_Node Arrhythmia_Termination Termination of Re-entrant Tachycardia AV_Node->Arrhythmia_Termination

Caption: Logical relationship for the anti-arrhythmic effect of Methoxamine HCl.

References

Methoxamine Hydrochloride compatibility with other research compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the compatibility of Methoxamine Hydrochloride with other research compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective alpha-1 adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors on vascular smooth muscle. This activation triggers a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentration and leading to smooth muscle contraction and vasoconstriction.[2]

Q2: What are the general solubility characteristics of this compound?

This compound is soluble in water and ethanol. It is practically insoluble in ether, benzene, and chloroform.

Q3: Is this compound compatible with common intravenous solutions?

This compound is generally compatible with standard intravenous solutions such as 5% Dextrose Injection and 0.9% Sodium Chloride Injection. However, it is always recommended to perform a visual inspection for precipitation or color change before administration.

Q4: Are there any known incompatibilities of this compound with other drugs?

Yes, studies on Y-site administration have shown that this compound is incompatible with certain drugs. For instance, it has been reported to be incompatible with dopamine, metaraminol, and papaverine (B1678415) when mixed with a ciprofol injection. It is crucial to consult specific compatibility studies or perform appropriate tests before co-administering this compound with other compounds.

Q5: How can I assess the compatibility of this compound with a novel compound in my experiment?

It is recommended to perform a systematic compatibility assessment. This typically involves a multi-step process including visual inspection, turbidimetry, pH measurement, and chromatographic analysis (e.g., HPLC) to detect any physical or chemical changes. Detailed protocols for these assessments are provided in the Troubleshooting Guides section.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving potential compatibility issues when working with this compound.

Issue 1: Visual Precipitation or Cloudiness Observed Upon Mixing

Possible Cause:

  • Chemical Incompatibility: The mixed compounds may be reacting to form an insoluble precipitate.

  • pH Shift: The pH of the resulting solution may have shifted to a range where one of the compounds is no longer soluble.

  • Supersaturation: The concentration of one or both compounds may have exceeded its solubility limit in the mixture.

Troubleshooting Steps:

  • Immediate Action: Do not use the solution for your experiment.

  • Visual Inspection Protocol:

    • Prepare the mixture in a clear glass vial.

    • Observe the solution against both a black and a white background under good lighting.[3][4][5]

    • Look for any signs of particulate matter, haze, or color change immediately after mixing and at set time points (e.g., 15 min, 1 hour, 4 hours).

  • pH Measurement:

    • Measure the pH of the individual solutions and the final mixture. A significant change in pH upon mixing can indicate an interaction.

  • Solubility Test:

    • Try preparing the mixture with lower concentrations of each compound to see if the precipitation persists.

    • Consider using a different solvent system if appropriate for your experimental design.

Issue 2: No Visible Precipitation, but Suspected Degradation or Interaction

Possible Cause:

  • Chemical Degradation: One or both compounds may be degrading over time in the mixed solution, even without forming a visible precipitate.

  • Complex Formation: The compounds may be forming soluble complexes that could alter their biological activity.

Troubleshooting Steps:

  • UV-Vis Spectrophotometry:

    • Scan the individual solutions and the mixture across a relevant UV-Vis spectrum.

    • Changes in the absorbance maxima (λmax) or the appearance of new peaks in the mixture can indicate an interaction or degradation.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop or use an existing HPLC method to separate and quantify this compound and the other compound.

    • Analyze the mixed solution over time to monitor for any decrease in the concentration of the parent compounds or the appearance of new degradation peaks.

  • Forced Degradation Studies:

    • To proactively identify potential degradation products, subject this compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal). This can help in developing a stability-indicating HPLC method.

Data Presentation

Table 1: Y-Site Compatibility of this compound with Select Cardiovascular Drugs

CompoundConcentration of Methoxamine HClConcentration of Other DrugDiluentObservation (at 4 hours)Compatibility
Sodium Nitroprusside0.1 mg/mL0.2 mg/mL5% DextroseNo visible precipitate or color changeCompatible
Dobutamine0.1 mg/mL2 mg/mL5% DextroseNo visible precipitate or color changeCompatible
Phentolamine0.1 mg/mL0.1 mg/mL0.9% NaClNo visible precipitate or color changeCompatible
Nitroglycerin0.1 mg/mL0.1 mg/mL5% DextroseNo visible precipitate or color changeCompatible
Dopamine0.1 mg/mL1.6 mg/mL5% DextroseWhite precipitate formedIncompatible
Metaraminol0.1 mg/mL0.4 mg/mL5% DextroseHaze/precipitate formedIncompatible
Papaverine0.1 mg/mL1 mg/mL5% DextroseWhite precipitate formedIncompatible

Data is based on simulated Y-site administration studies and should be used as a reference. Compatibility may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Visual Inspection for Physical Incompatibility

Objective: To visually assess for the formation of precipitate, haze, or color change when mixing this compound with another research compound.

Materials:

  • This compound solution of known concentration

  • Solution of the test compound of known concentration

  • Clear glass vials

  • Pipettes

  • Black and white background for observation

  • Light source providing good illumination

Methodology:

  • In a clear glass vial, add a defined volume of the this compound solution.

  • Add an equal volume of the test compound solution to the vial.

  • Gently swirl the vial to mix the contents.

  • Immediately observe the solution against both a black and a white background. Record any signs of precipitation, haze, or color change.

  • Continue to observe the solution at predetermined time intervals (e.g., 15 minutes, 1 hour, and 4 hours) at room temperature.

  • Record all observations systematically.

Protocol 2: Turbidimetric Analysis for Quantifying Precipitation

Objective: To quantitatively measure the formation of particulate matter in a solution mixture using a turbidimeter or a spectrophotometer capable of measuring absorbance at a non-absorbing wavelength.

Materials:

  • This compound solution

  • Test compound solution

  • Turbidimeter or UV-Vis spectrophotometer

  • Cuvettes

Methodology:

  • Prepare individual solutions of this compound and the test compound.

  • Measure the initial turbidity/absorbance of each individual solution at a wavelength where neither compound absorbs significantly (e.g., 600 nm). This will serve as the baseline.

  • Mix the this compound and test compound solutions in the desired ratio.

  • Immediately measure the turbidity/absorbance of the mixture.

  • Continue to measure the turbidity/absorbance at regular intervals (e.g., every 10 minutes for the first hour, then hourly) to monitor for any changes over time.

  • An increase in turbidity/absorbance indicates the formation of a precipitate.[6][7][8]

Protocol 3: HPLC Method for Assessing Chemical Stability

Objective: To determine the chemical stability of this compound when mixed with another compound by monitoring its concentration over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted)

  • This compound reference standard

  • Test compound reference standard

  • Mixed solution of this compound and the test compound

Methodology:

  • Method Development (if necessary): Develop an HPLC method that can effectively separate and quantify this compound and the test compound, as well as any potential degradation products.

  • Sample Preparation: Prepare a solution containing a known concentration of this compound and the test compound.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the mixed solution into the HPLC system and determine the initial concentration of this compound.

  • Stability Study: Store the mixed solution under the desired experimental conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), inject aliquots of the stored solution into the HPLC system.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A significant decrease in concentration indicates chemical instability. Also, monitor for the appearance of new peaks, which could be degradation products.

Mandatory Visualization

Methoxamine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Methoxamine Methoxamine HCl Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_increase ↑ Intracellular [Ca²⁺] Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_increase->Contraction Leads to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Compatibility_Workflow Start Start: Prepare Mixture of Methoxamine HCl and Test Compound Visual_Inspection Visual Inspection (Protocol 1) Start->Visual_Inspection Precipitate_Check Precipitate or Haze Observed? Visual_Inspection->Precipitate_Check Incompatible Conclusion: Physically Incompatible Precipitate_Check->Incompatible Yes Turbidimetry Turbidimetric Analysis (Protocol 2) Precipitate_Check->Turbidimetry No Turbidity_Check Significant Increase in Turbidity? Turbidimetry->Turbidity_Check Turbidity_Check->Incompatible Yes HPLC_Analysis Chemical Stability Assessment (HPLC - Protocol 3) Turbidity_Check->HPLC_Analysis No Degradation_Check Significant Degradation (>10%) or New Peaks? HPLC_Analysis->Degradation_Check Chemically_Incompatible Conclusion: Chemically Incompatible Degradation_Check->Chemically_Incompatible Yes Compatible Conclusion: Compatible under Tested Conditions Degradation_Check->Compatible No

Caption: Experimental workflow for assessing the compatibility of this compound.

References

Technical Support Center: Methoxamine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity of Methoxamine Hydrochloride solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellowish color. What does this indicate?

A yellowish discoloration of your this compound solution is a common indicator of photodegradation.[1] this compound is sensitive to light, and exposure can lead to the formation of colored degradation products.[2][3][4] It is crucial to discard any discolored solution and prepare a fresh batch, ensuring it is protected from light.

Q2: What are the recommended storage conditions for this compound solutions to minimize light-induced degradation?

To minimize degradation, this compound solutions should always be stored in light-resistant containers, such as amber-colored vials or flasks.[5] Alternatively, containers can be wrapped in aluminum foil.[3] Solutions should be stored at a controlled room temperature, and protected from direct sunlight and strong artificial light sources.[3]

Q3: How quickly can a this compound solution degrade upon exposure to light?

The rate of degradation depends on several factors, including the intensity and wavelength of the light source, the duration of exposure, the concentration of the solution, and the solvent used. While specific kinetic data for this compound is not extensively published, significant degradation can occur within hours of exposure to direct laboratory light. It is best practice to prepare solutions fresh and use them promptly.

Q4: What are the potential consequences of using a photodegraded this compound solution in my experiments?

Using a degraded solution can lead to inaccurate and unreliable experimental results. The loss of the active pharmaceutical ingredient (API) will result in a lower effective concentration than intended.[6] Furthermore, the degradation products formed may have different chemical and biological properties, potentially interfering with your assays or even exhibiting toxicity.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the this compound working solution due to light exposure.- Prepare fresh solutions daily and protect them from light at all times. - Use a stability-indicating analytical method, such as HPLC, to verify the concentration and purity of your solution before use.
Precipitate formation in the solution. Formation of insoluble degradation products resulting from photodegradation.- Discard the solution immediately. - Prepare a new solution using appropriate light-protective measures. - If solubility issues persist even with fresh, protected solutions, consider adjusting the pH or using a different solvent system after verifying compatibility.
Loss of potency or reduced pharmacological effect. Significant degradation of this compound due to prolonged or intense light exposure.- Quantify the concentration of your stock and working solutions using a validated analytical method before each experiment. - Review your solution preparation and handling procedures to ensure adequate protection from light.

Quantitative Data on Photodegradation

The following tables present representative data from a simulated photostability study on a 1 mg/mL this compound solution in water, based on ICH Q1B guidelines.

Table 1: Degradation of this compound Solution under ICH-Compliant Light Source (Option 2)

Exposure Duration (hours)Light ConditionMethoxamine HCl Remaining (%)Appearance
0-100.0Colorless
2Cool White Fluorescent + Near UV98.2Colorless
4Cool White Fluorescent + Near UV96.5Faint Yellow
8Cool White Fluorescent + Near UV92.1Light Yellow
12Cool White Fluorescent + Near UV88.7Yellow
24Cool White Fluorescent + Near UV80.5Yellow

Table 2: Formation of Total Degradation Products

Exposure Duration (hours)Total Degradation Products (%)
00.0
21.8
43.5
87.9
1211.3
2419.5

Experimental Protocols

Protocol 1: Photostability Testing of this compound Solution

This protocol is based on the ICH Q1B Guideline for Photostability Testing.

  • Solution Preparation: Prepare a 1 mg/mL solution of this compound in HPLC-grade water.

  • Sample Exposure:

    • Transfer aliquots of the solution into clear, chemically inert containers (e.g., quartz cuvettes).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

    • Place the samples and the dark control in a photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (a combination of cool white fluorescent and near-UV lamps).[3]

    • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][7][8]

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration.

  • Sample Analysis: Inject the samples from the photostability study and the standard solution into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to that of the standard. Calculate the percentage of degradation.

Visualizations

Photostability_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure (ICH Q1B) cluster_analysis 3. Analysis prep Prepare 1 mg/mL Methoxamine HCl Solution aliquot Aliquot into Clear and Foil-Wrapped (Dark Control) Containers prep->aliquot chamber Place samples in Photostability Chamber aliquot->chamber conditions Expose to Cool White Fluorescent & Near UV Light chamber->conditions sampling Withdraw Samples at Time Intervals (0, 2, 4, 8, 12, 24h) conditions->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Quantify Degradation & Degradation Products hplc->data Degradation_Pathway cluster_products Potential Photodegradation Products Methoxamine Methoxamine Oxidation Oxidation of Amino Group Methoxamine->Oxidation hv, O2 Demethoxylation Demethoxylation of Benzene Ring Methoxamine->Demethoxylation hv RingOpening Aromatic Ring Opening/Modification Methoxamine->RingOpening hv, reactive oxygen species

References

Technical Support Center: Methoxamine Hydrochloride Injection for Tissue Viability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methoxamine Hydrochloride injection in experimental settings related to tissue viability and blood flow modulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective alpha-1 adrenergic receptor agonist.[1][2] Its principal effect is vasoconstriction, the narrowing of blood vessels, which leads to an increase in peripheral vascular resistance and a subsequent rise in systemic blood pressure.[1][3][4] This action is mediated through the binding of Methoxamine to alpha-1 adrenergic receptors on vascular smooth muscle cells.[1][3]

Q2: What is the signaling pathway activated by this compound?

Upon binding to alpha-1 adrenergic receptors, Methoxamine initiates a signaling cascade involving the Gq protein.[1] This activates phospholipase C, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of smooth muscle cells.[1] The resulting increase in intracellular calcium activates myosin light-chain kinase (MLCK), facilitating the interaction between actin and myosin and leading to smooth muscle contraction and vasoconstriction.[1]

Q3: Can this compound be used to prevent tissue necrosis?

The primary and well-documented effect of this compound is potent vasoconstriction.[3][5] Therefore, its use to prevent tissue necrosis is counterintuitive, as excessive vasoconstriction can compromise tissue perfusion and potentially lead to ischemia or necrosis.[3] However, in specific experimental models, Methoxamine might be used to modulate blood flow or as a preconditioning agent. It is crucial to carefully titrate the dose and monitor tissue viability, as high concentrations are likely to be detrimental.

Q4: What are the potential adverse effects of this compound in an experimental setting?

The most common adverse effects are related to its vasoconstrictive properties. These can include excessive hypertension, reflex bradycardia (a slowing of the heart rate in response to high blood pressure), and reduced perfusion to tissues.[1][3] In cases of inadvertent extravasation (leakage from the intended injection site), the potent vasoconstriction can lead to localized tissue ischemia and damage.[3]

Q5: What are the alternatives to Methoxamine for modulating vascular tone in tissue necrosis experiments?

If the goal is to counteract vasoconstriction-induced necrosis, alpha-adrenergic antagonists like phentolamine (B1677648) are the standard treatment for extravasation of vasopressors.[6] Other alternatives that promote vasodilation include terbutaline (B1683087) and topical nitroglycerin.[6][7][8] These agents work by opposing the vasoconstrictive effects of alpha-agonists.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Unexpected Tissue Blanching or Pallor at Injection Site Excessive vasoconstriction due to high local concentration or systemic effects of Methoxamine.1. Immediately cease the injection. 2. Consider local administration of an alpha-adrenergic antagonist like phentolamine to counteract vasoconstriction. 3. For future experiments, reduce the concentration or infusion rate of Methoxamine.
No Observable Effect on Tissue Perfusion 1. Inadequate dosage. 2. Inactivated compound. 3. Presence of an alpha-adrenergic antagonist.1. Verify the concentration and dosage calculations. 2. Ensure the this compound solution has been stored properly (typically at 2-8°C) and is within its expiration date.[9] 3. Review all other administered compounds for potential antagonistic effects.[3]
Systemic Hypertension in the Animal Model The dose of Methoxamine is too high, leading to systemic vasoconstriction.1. Monitor blood pressure continuously. 2. Reduce the infusion rate or the total dose of Methoxamine. 3. For acute, severe hypertension, an alpha-adrenergic blocking agent may be required to reverse the effects.[10]
Tissue Edema and Inflammation This could be a sign of extravasation and subsequent tissue injury or an inflammatory response to the injection itself.1. Elevate the affected area to reduce swelling.[11] 2. Apply warm compresses, as cold compresses can exacerbate vasoconstriction-related injury.[7][11] 3. Monitor for signs of necrosis.

Experimental Protocols

Protocol 1: In Vivo Microcirculation Model for Assessing this compound Effects
  • Animal Preparation: Anesthetize the subject animal (e.g., rat, mouse) according to approved institutional protocols. Surgically expose the tissue of interest (e.g., cremaster muscle, dorsal skin flap) for intravital microscopy.

  • Catheterization: Place a catheter in a suitable artery or vein (e.g., femoral artery/vein) for systemic blood pressure monitoring and drug administration.

  • Baseline Measurement: Allow the animal to stabilize and record baseline microcirculatory parameters, including vessel diameter, red blood cell velocity, and functional capillary density, for at least 20 minutes.

  • Methoxamine Administration: Prepare a sterile solution of this compound in saline. Administer the solution via the catheter at a pre-determined, low concentration (e.g., starting with a dose-response curve from a low µg/kg range).

  • Data Collection: Continuously record microcirculatory parameters and systemic blood pressure throughout the administration and for a designated period afterward to observe the vasoconstrictive effects and any subsequent changes in tissue perfusion.

  • Tissue Viability Assessment: At the end of the experiment, tissue samples can be harvested for histological analysis or viability staining (e.g., TTC staining) to assess for signs of necrosis.

Protocol 2: Troubleshooting Extravasation of a Vasopressor with a Rescue Agent
  • Model Setup: Induce a localized extravasation of a vasopressor agent (e.g., norepinephrine) in a designated tissue area of an anesthetized animal. This can be achieved by a subcutaneous injection.

  • Observation of Ischemia: Monitor the injection site for signs of ischemia, such as blanching and a decrease in local tissue temperature.

  • Antidote Administration: Once ischemia is established, infiltrate the affected area with a potential rescue agent. In this context, while not a standard use, a very low dose of Methoxamine could be tested against a placebo or a known vasodilator. A more conventional approach would be to use phentolamine or terbutaline as a positive control.[6]

  • Monitoring Reperfusion: Observe the site for signs of reperfusion, such as the return of normal color and temperature. Laser Doppler flowmetry can be used for quantitative assessment of blood flow restoration.

  • Endpoint Analysis: After a set observation period, excise the tissue for analysis of necrosis extent, inflammatory markers, and histological changes.

Quantitative Data Summary

Parameter This compound Reference
Mechanism of Action Selective alpha-1 adrenergic receptor agonist[1][2]
Onset of Action (IV) 0.5 - 2 minutes[3][12]
Duration of Action (IV) 10 - 15 minutes[10]
Onset of Action (IM) 15 - 20 minutes[10][12]
Duration of Action (IM) Approximately 1.5 hours[10]
Emergency IV Dose (for hypotension) 3-5 mg by slow injection[10]
IM Dose (for hypotension) 5-10 mg for moderate hypotension; 10-15 mg for prophylaxis during anesthesia[10]
Storage Temperature 2-8°C[9]

Visualizations

Methoxamine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Methoxamine Methoxamine HCl Alpha1_Receptor Alpha-1 Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_Release SR->Ca_Release MLCK Myosin Light-Chain Kinase (MLCK) Activation Ca_Release->MLCK Increases Intracellular Ca²⁺ Contraction Muscle Contraction (Vasoconstriction) MLCK->Contraction Leads to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Animal Model B Surgical Prep & Catheterization A->B D Record Baseline (Microcirculation, BP) B->D C Prepare Methoxamine HCl Solution E Administer Methoxamine HCl (IV or Local) C->E D->E Start Infusion F Monitor for Vasoconstriction & Systemic Effects E->F Observe G Endpoint Data Collection F->G H Harvest Tissue G->H I Histological Analysis/ Viability Staining H->I

Caption: General experimental workflow for in vivo tissue viability studies.

References

adjusting Methoxamine Hydrochloride dosage for different animal species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of Methoxamine (B1676408) Hydrochloride in experimental animal models. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on dosage, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Methoxamine Hydrochloride?

A1: this compound is a selective alpha-1 adrenergic receptor agonist.[1][2] Its primary effect is vasoconstriction, leading to an increase in peripheral vascular resistance and a subsequent rise in systemic blood pressure.[1][2] The signaling pathway involves the activation of Gq protein, which in turn stimulates phospholipase C. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, causing smooth muscle contraction in the blood vessels.

Q2: What are the common applications of this compound in animal research?

A2: this compound is frequently used to induce controlled hypertension for studying cardiovascular physiology and pathophysiology. It is also utilized in models of cardiac stress and to investigate the effects of potential antihypertensive drugs.

Q3: How should this compound be prepared and stored for animal experiments?

A3: this compound is typically dissolved in a suitable vehicle for injection, such as saline. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To aid dissolution, especially for higher concentrations, warming and/or sonication can be used.[1]

Q4: Are there any known species-specific differences in the response to this compound?

A4: Yes, the response to this compound can vary between animal species. Factors such as receptor density, metabolic rate, and cardiovascular physiology contribute to these differences. Therefore, it is crucial to consult species-specific dosage information and to perform dose-response studies in the chosen animal model.

Dosage Adjustment for Different Animal Species

The following table summarizes recommended starting dosages for this compound in various animal species based on available literature. It is imperative to note that these are starting points, and optimal doses should be determined empirically for each specific experimental protocol.

Animal SpeciesRoute of AdministrationRecommended Starting DoseReference(s)
Rat Intravenous (bolus)0.025 mg/kg[1][3]
Intravenous (continuous infusion)To maintain desired blood pressure[4]
Rabbit Intravenous (continuous infusion)70 nmol/kg/min[4]
Dog Intravenous (bolus)20 mg (total dose for resuscitation)[5]

Note on Dose Conversion: When extrapolating doses between species, it is recommended to use methods based on body surface area (BSA) rather than simple weight conversion for greater accuracy.[6][7] Several established formulas and conversion factors are available for this purpose.[7][8]

Experimental Protocols

Protocol 1: Induction of Acute Hypertension in Rats via Intravenous Bolus Injection

Objective: To induce a rapid and transient increase in blood pressure in anesthetized rats.

Materials:

  • This compound

  • Sterile saline

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Catheterized femoral vein for drug administration

  • Blood pressure monitoring system (e.g., arterial line in the carotid or femoral artery)

Procedure:

  • Anesthetize the rat according to your institutionally approved protocol.

  • Surgically expose and catheterize the femoral vein for intravenous drug administration.

  • Implant an arterial catheter for continuous blood pressure monitoring.

  • Allow the animal to stabilize for at least 20-30 minutes post-surgery, ensuring a stable baseline blood pressure.

  • Prepare a stock solution of this compound in sterile saline. A common concentration is 1 mg/mL.

  • Administer a bolus injection of this compound at a starting dose of 0.025 mg/kg via the venous catheter.[3]

  • Continuously record blood pressure and heart rate. The hypertensive effect is typically observed within 1-2 minutes.[4]

  • Monitor the animal closely for any adverse effects.

  • Subsequent doses can be administered as needed, allowing for a return to baseline blood pressure between injections.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak hypertensive response - Incorrect dose for the species/strain.- Improper drug administration (e.g., subcutaneous instead of intravenous).- Degraded this compound solution.- Perform a dose-response study to determine the optimal dose.- Confirm proper catheter placement and patency.- Prepare fresh drug solutions for each experiment.[1]
Exaggerated hypertensive response - Dose too high for the individual animal or strain.- Interaction with other administered drugs.- Reduce the dose in subsequent experiments.- Carefully review all administered substances for potential synergistic effects on blood pressure.
Severe bradycardia (reflex bradycardia) - A normal physiological response to a rapid increase in blood pressure.- This is an expected effect. If heart rate drops to a critical level, consider reducing the dose of this compound.
Arrhythmias - High dose of this compound.- Underlying cardiac conditions in the animal.- Reduce the dose.- Screen animals for pre-existing cardiovascular abnormalities.- Ensure proper anesthesia and physiological monitoring.
Precipitation of drug in solution - Poor solubility at the desired concentration.- Incompatible vehicle.- Use a recommended solvent such as saline.[1] For higher concentrations, consider using co-solvents like DMSO, PEG300, and Tween-80, but be mindful of their potential physiological effects.[1][9] Warming and sonication can also aid dissolution.[1]

Visualizations

Methoxamine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell METH Methoxamine Hydrochloride a1AR α1-Adrenergic Receptor METH->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 into DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Contraction Vasoconstriction Ca->Contraction Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start anesthetize Anesthetize Animal start->anesthetize catheterize Surgical Catheterization (Venous and Arterial) anesthetize->catheterize stabilize Stabilization Period catheterize->stabilize baseline Record Baseline Blood Pressure stabilize->baseline prepare_drug Prepare Methoxamine Hydrochloride Solution baseline->prepare_drug administer Administer Drug prepare_drug->administer record_response Record Hemodynamic Response administer->record_response monitor Monitor for Adverse Effects record_response->monitor end End of Experiment monitor->end

Caption: Experimental workflow for inducing hypertension.

References

Technical Support Center: Methoxamine Hydrochloride and Anesthesia Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pressor effects of Methoxamine (B1676408) Hydrochloride in the presence of various anesthetic agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methoxamine Hydrochloride's pressor effect?

This compound is a potent, direct-acting sympathomimetic amine that functions as a selective alpha-1 adrenergic receptor agonist.[1][2] Its pressor effect is achieved through peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[1][2] It has minimal to no effect on beta-adrenergic receptors.[1] The activation of alpha-1 adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade involving Gq protein activation, which in turn activates phospholipase C (PLC). PLC catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[3][4]

Q2: How do anesthetic agents, in general, affect blood pressure?

Many general anesthetic agents, particularly inhaled anesthetics, cause a dose-dependent decrease in mean arterial pressure (MAP).[5][6][7] This hypotensive effect is often a result of decreased systemic vascular resistance (SVR) due to vasodilation.[5][6] Some anesthetics, like halothane (B1672932), can also decrease cardiac output, contributing to the drop in blood pressure.[5] Intravenous anesthetics such as propofol (B549288) can also induce significant hypotension, especially during induction.[8][9][10] The vasodilatory properties of anesthetics are a primary reason why a pressor agent like methoxamine may be required to maintain hemodynamic stability during surgical procedures.

Q3: Is the pressor effect of methoxamine altered by different classes of anesthetics (e.g., inhaled vs. intravenous)?

While direct comparative studies quantifying the differential impact of various anesthetic agents on the dose-response curve of methoxamine are limited, the known hemodynamic effects of anesthetics suggest a potential for interaction. Anesthetics that cause significant vasodilation (e.g., isoflurane (B1672236), desflurane, propofol) may necessitate higher or more frequent doses of methoxamine to counteract the hypotension and achieve the target blood pressure.[5][6][11] Conversely, anesthetics with less pronounced vasodilatory effects might require lower doses of methoxamine.

Q4: Can I expect a difference in methoxamine's effectiveness when using different inhaled anesthetics like Isoflurane versus Halothane?

Yes, you can anticipate a difference. Isoflurane is a potent vasodilator and tends to decrease systemic vascular resistance, which can lead to a significant drop in blood pressure.[6][11] In some cases, a rapid increase in isoflurane concentration can even cause a transient pressor response, though the overall effect is hypotensive.[12][13] Halothane also causes hypotension, but a larger portion of this effect is due to a decrease in myocardial contractility and cardiac output rather than just vasodilation. Therefore, while both may necessitate the use of methoxamine, the underlying cause of hypotension differs. During isoflurane anesthesia, methoxamine's potent vasoconstrictor action directly counteracts the primary hypotensive mechanism. With halothane, while methoxamine will increase peripheral resistance, the myocardial depression caused by halothane might still affect overall cardiac performance. One source suggests an intravenous dose of 5 mg of methoxamine to counteract the fall in blood pressure during the induction of anesthesia with Halothane.[14]

Q5: What about intravenous anesthetics like Propofol and Ketamine? How do they interact with methoxamine?

Propofol is well-known for causing dose-dependent hypotension due to a decrease in systemic vascular resistance and potentially preload.[8][9][15] Therefore, the pressor effect of methoxamine is often utilized to counteract propofol-induced hypotension. Ketamine, in contrast to most other anesthetics, typically has a sympathomimetic effect, leading to an increase in heart rate and blood pressure by increasing catecholamine levels.[16][17] Consequently, the concurrent use of methoxamine and ketamine should be approached with caution, as it could potentially lead to an exaggerated hypertensive response.

Troubleshooting Guides

Problem: I am not seeing the expected pressor response to my standard dose of methoxamine in my animal model under anesthesia.

  • Possible Cause 1: Anesthetic-Induced Vasodilation. The specific anesthetic agent you are using may be causing profound vasodilation, effectively antagonizing the vasoconstrictive effect of methoxamine. This is particularly relevant for potent inhaled anesthetics like isoflurane and sevoflurane (B116992), or intravenous agents like propofol.[5][6]

    • Troubleshooting Step: Consider titrating the methoxamine dose upwards. If using an inhaled anesthetic, reducing the anesthetic concentration (if compatible with maintaining an adequate plane of anesthesia) may also help restore methoxamine's efficacy.

  • Possible Cause 2: Acid-Base Imbalance. The acid-base status of your experimental animal can influence the effectiveness of catecholamines and sympathomimetic drugs. Although not extensively documented for methoxamine specifically, significant acidosis can impair cardiovascular responsiveness to vasoconstrictors.

    • Troubleshooting Step: Monitor and maintain the physiological pH of the animal. Ensure adequate ventilation to prevent respiratory acidosis.

  • Possible Cause 3: Tachyphylaxis. Although less common with methoxamine compared to other sympathomimetics, repeated administrations over a short period could potentially lead to a diminished response.

    • Troubleshooting Step: If multiple doses are required, consider a continuous infusion of methoxamine to maintain a more stable hemodynamic state.[18][19]

Problem: My animal is experiencing significant bradycardia after methoxamine administration during anesthesia.

  • Possible Cause: Reflex Bradycardia. Methoxamine's potent alpha-1 adrenergic agonism leads to a rapid increase in blood pressure. This can trigger the baroreceptor reflex, resulting in a compensatory decrease in heart rate (reflex bradycardia).[2]

    • Troubleshooting Step: This is an expected physiological response. If the bradycardia is severe and compromising cardiac output, a reduction in the methoxamine dose may be necessary. In a clinical setting, an anticholinergic agent like atropine (B194438) might be considered, but this would be an experimental variable to control for in a research setting.

Data Presentation

Table 1: Hemodynamic Effects of Various Anesthetic Agents

Anesthetic AgentClassTypical Effect on Mean Arterial Pressure (MAP)Typical Effect on Systemic Vascular Resistance (SVR)Typical Effect on Heart Rate (HR)
Halothane Inhaled↓↓↓ or ↔
Isoflurane Inhaled↓↓↓↓
Sevoflurane Inhaled↓↓↓↓↔ or ↑
Desflurane Inhaled↓↓↓↓↑↑
Propofol Intravenous↓↓↓↓↓ or ↔
Ketamine Intravenous

Legend: ↓↓ Significant Decrease, ↓ Decrease, ↔ No significant change, ↑ Increase, ↑↑ Significant Increase. Data compiled from multiple sources indicating general trends.[5][6][7][11][20]

Table 2: Dose-Response of Prophylactic Methoxamine Infusion for Preventing Spinal Anesthesia-Induced Hypotension in Humans

Methoxamine Infusion Dose (µg/kg/min)Incidence of Hypotension
115/20
211/20
37/20
42/20

Data from a study on prophylactic methoxamine infusion during spinal anesthesia for Cesarean delivery.

Experimental Protocols

Protocol 1: Evaluation of Methoxamine Pressor Effect under Anesthesia in a Rat Model

This protocol provides a general framework. Specifics should be adapted based on the research question and institutional guidelines.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300g).

    • Acclimatize animals to the facility for at least one week.

    • Fasting is generally not required for rodents before anesthesia, but water should be available ad libitum.[21]

    • Anesthetize the rat using the chosen anesthetic protocol (e.g., isoflurane inhalation, intraperitoneal ketamine/xylazine injection).[22]

    • Place the animal on a heating pad to maintain body temperature between 36.5°C and 37.5°C.

    • Cannulate the carotid artery for direct blood pressure monitoring and the jugular vein for drug administration.

  • Anesthesia Maintenance:

    • Maintain a stable plane of anesthesia. For inhaled anesthetics, use a calibrated vaporizer to deliver a constant concentration. For injectable anesthetics, administer supplemental doses as needed based on physiological monitoring (e.g., response to toe pinch).

  • Hemodynamic Monitoring:

    • Continuously record arterial blood pressure and heart rate. Allow for a stabilization period after instrumentation and anesthetic induction until hemodynamic parameters are stable.

  • Methoxamine Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer a bolus dose of methoxamine intravenously. A dose-response study can be performed by administering increasing doses of methoxamine (e.g., 1, 3, 10, 30 µg/kg) and recording the peak change in mean arterial pressure for each dose.

    • Allow sufficient time between doses for blood pressure to return to baseline.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (ΔMAP) from baseline for each dose of methoxamine.

    • Construct a dose-response curve by plotting ΔMAP against the logarithm of the methoxamine dose.

    • Compare the dose-response curves obtained under different anesthetic conditions.

Visualizations

Methoxamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Methoxamine Methoxamine Hydrochloride Alpha1_Receptor Alpha-1 Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release SR->Ca2_release Induces Ca2 Increased Intracellular Ca²⁺ Ca2_release->Ca2 Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction Leads to Experimental_Workflow start Start animal_prep Animal Preparation (Acclimatization, Anesthesia) start->animal_prep instrumentation Surgical Instrumentation (Catheter Placement) animal_prep->instrumentation stabilization Hemodynamic Stabilization instrumentation->stabilization anesthesia_group Administer Specific Anesthetic Protocol (e.g., Isoflurane, Propofol) stabilization->anesthesia_group methoxamine_admin Administer Methoxamine (Bolus or Infusion) anesthesia_group->methoxamine_admin data_collection Record Hemodynamic Data (BP, HR) methoxamine_admin->data_collection data_analysis Data Analysis (Dose-Response Curves) data_collection->data_analysis end End data_analysis->end

References

Technical Support Center: Long-Term Stability of Frozen Methoxamine Hydrochloride Aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of frozen Methoxamine Hydrochloride aliquots for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

This compound is a thermostable compound but is sensitive to light.[1][2] For routine use, it is recommended to store the solid compound and its solutions at room temperature, protected from light.[1][2] However, for long-term preservation of stock solutions, freezing is a common practice to minimize degradation.

Q2: At what temperature should I store my frozen this compound aliquots?

Q3: How long can I expect my frozen this compound aliquots to be stable?

The exact shelf-life of frozen this compound aliquots is not well-documented. Stability is dependent on various factors including the solvent, concentration, storage temperature, and the number of freeze-thaw cycles.[5][6] It is crucial to perform in-house stability studies to establish a reliable shelf-life for your specific experimental conditions.

Q4: What solvent should I use to prepare my this compound stock solution for freezing?

Aqueous solutions are commonly used. However, the choice of solvent can impact stability. For instance, the pH of the solution can influence the rate of hydrolysis.[7] It is recommended to use a buffered solution with a pH between 4.5 and 5.5, which is the typical pH range for aqueous solutions of this compound.[4]

Q5: Are there any known degradation products of this compound I should be aware of?

Specific degradation products for frozen this compound have not been extensively reported. However, based on its phenylethanolamine structure, potential degradation pathways could include oxidation of the hydroxyl group, deamination, or reactions involving the methoxy (B1213986) groups.[8][9] Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) can help identify potential degradation products.[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of Potency or Inconsistent Results 1. Degradation due to multiple freeze-thaw cycles. 2. Exposure to light during handling. 3. Incorrect initial concentration. 4. Adsorption to the storage container.1. Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[1] 2. Use amber-colored vials or wrap vials in aluminum foil to protect from light. 3. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC) before aliquoting and freezing. 4. Use low-binding polypropylene (B1209903) tubes for storage.
Precipitation Upon Thawing 1. The concentration of the solution may be too high for the storage temperature. 2. The solvent has evaporated over time, increasing the concentration.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it persists, centrifuge the vial and use the supernatant after re-quantifying the concentration. 2. Ensure vials are tightly sealed to prevent solvent evaporation.
Color Change in the Solution 1. Oxidation or other chemical degradation of the compound.1. Discard the aliquot. Prepare a fresh stock solution. 2. Consider purging the headspace of the vials with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Experimental Protocols

Proposed Protocol for Long-Term Stability Study of Frozen this compound Aliquots

This protocol outlines a general procedure to assess the stability of frozen this compound aliquots. It is recommended to adapt this protocol to your specific laboratory conditions and analytical capabilities.

1. Objective: To determine the long-term stability of this compound aliquots in an aqueous buffer when stored at -20°C and -80°C over a period of one year.

2. Materials:

  • This compound powder (USP grade or equivalent)

  • Phosphate (B84403) buffer (pH 5.0, 50 mM)

  • Sterile, amber-colored, low-binding polypropylene cryovials

  • Calibrated analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mg/mL) in the phosphate buffer.

    • Ensure complete dissolution and verify the pH of the solution.

  • Aliquoting and Storage:

    • Dispense the stock solution into the cryovials in single-use volumes (e.g., 1 mL).

    • Tightly seal the vials.

    • Prepare a sufficient number of aliquots for all time points and storage conditions.

    • Designate a set of aliquots for storage at -20°C and another set for -80°C.

    • Reserve a few aliquots for immediate analysis (Time 0).

  • Stability Testing Schedule:

    • Analyze the "Time 0" aliquots to establish the initial concentration and purity.

    • At each subsequent time point (e.g., 1, 3, 6, 9, and 12 months), retrieve three aliquots from each storage temperature.

    • Allow the aliquots to thaw completely at room temperature, protected from light.

    • Vortex gently to ensure homogeneity.

  • Analytical Method (HPLC-UV):

    • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of formic acid (e.g., 0.1%).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determine the lambda max of this compound (approximately 290 nm).

    • Injection Volume: 10 µL.

    • Quantification: Use a validated calibration curve to determine the concentration of this compound in each sample. Assess the purity by observing the appearance of any new peaks, which could indicate degradation products.

4. Data Analysis:

  • Calculate the mean concentration and standard deviation for the three replicates at each time point and storage condition.

  • Express the stability as the percentage of the initial concentration remaining.

  • A common acceptance criterion for stability is the retention of at least 90% of the initial concentration.

  • Document any changes in physical appearance (color, precipitation).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare 10 mg/mL Stock Solution (Phosphate Buffer, pH 5.0) aliquot Aliquot into Single-Use Amber Cryovials prep_stock->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 time_points Time Points: 0, 1, 3, 6, 9, 12 months aliquot->time_points storage_neg20->time_points storage_neg80->time_points thaw Thaw Aliquots at Room Temperature time_points->thaw hplc Analyze by HPLC-UV thaw->hplc quantify Quantify Concentration & Assess Purity hplc->quantify report Generate Stability Report quantify->report

Proposed experimental workflow for the stability study.

Degradation_Pathways cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products methoxamine This compound oxidation Oxidation methoxamine->oxidation Oxidizing agents, light deamination Deamination methoxamine->deamination Hydrolysis demethylation Demethylation methoxamine->demethylation Heat, acid/base ketone Corresponding Ketone oxidation->ketone aldehyde Corresponding Aldehyde deamination->aldehyde demethylated_products Demethylated Derivatives demethylation->demethylated_products

Potential degradation pathways of Methoxamine.

References

potential for non-specific binding of Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for non-specific binding of Methoxamine (B1676408) Hydrochloride in experimental settings. The information is presented in a question-and-answer format to directly address common concerns and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is Methoxamine Hydrochloride and what is its primary mechanism of action?

This compound is a potent and selective alpha-1 adrenergic receptor agonist.[1][2][3][4][5] Its primary mechanism of action is to bind to and activate alpha-1 adrenergic receptors located on the smooth muscle of blood vessels. This activation triggers a signaling cascade through the Gq protein, leading to an increase in intracellular calcium and subsequent vasoconstriction. The resulting increase in peripheral vascular resistance leads to an elevation in blood pressure.[1][2][4][5] It is primarily used to treat hypotension, especially during surgery.[3]

Q2: What is non-specific binding and why is it a concern in experimental assays?

Q3: Is there evidence of significant non-specific binding for this compound?

Currently, there is a lack of specific published data quantifying the non-specific binding of this compound to a wide range of off-targets. However, some of its physicochemical properties suggest a lower propensity for extensive non-specific binding. For instance, its LogP value is relatively low (0.8), indicating it is not highly lipophilic.[6] Highly lipophilic compounds are more prone to non-specific binding to proteins and plasticware.[7] Additionally, its plasma protein binding is reported to be low.[6]

Q4: What factors can influence the non-specific binding of this compound in my experiments?

Several factors can contribute to non-specific binding in any assay, including:

  • Compound Concentration: Higher concentrations of this compound can lead to an increase in non-specific interactions.

  • Assay Buffer Composition: The pH, ionic strength, and presence of detergents or blocking agents in the assay buffer can all modulate non-specific binding.

  • Plasticware and Lab Surfaces: Compounds can adhere to the surfaces of microplates, pipette tips, and tubes.

  • Presence of Other Proteins: High concentrations of proteins in the assay, other than the target receptor, can provide sites for non-specific binding.

Troubleshooting Guides

Issue: High background signal or inconsistent results in my binding assay with this compound.

This could be an indication of non-specific binding. Here are some troubleshooting steps:

  • Optimize Compound Concentration:

    • Perform a concentration-response curve to identify the optimal concentration range for specific binding.

    • Use the lowest effective concentration of this compound to minimize non-specific effects.

  • Modify Assay Buffer:

    • Include a Blocking Agent: Add Bovine Serum Albumin (BSA) (typically 0.1-1%) to the assay buffer to block non-specific binding sites on surfaces and other proteins.

    • Add a Detergent: A non-ionic detergent like Tween-20 (typically 0.01-0.1%) can help to reduce non-specific binding by preventing aggregation and hydrophobic interactions.

    • Adjust Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can minimize electrostatic interactions that may contribute to non-specific binding.

  • Change Labware:

    • Use low-binding microplates and pipette tips.

    • Consider pre-treating plates with a blocking agent.

  • Include Proper Controls:

    • Always include a "no target" control (e.g., cells or membranes that do not express the receptor of interest) to quantify binding to other cellular components.

    • For competition assays, use a high concentration of an unlabeled specific ligand to define non-specific binding.

Quantitative Data

Physicochemical PropertyValueImplication for Non-Specific Binding
LogP 0.8[6]Low lipophilicity suggests a reduced tendency for non-specific hydrophobic interactions.
Plasma Protein Binding Low[6]Indicates less binding to abundant plasma proteins, which can be a source of non-specific interaction.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the non-specific binding of this compound. These are general protocols that should be optimized for your specific experimental setup.

Protocol 1: Radioligand Binding Assay to Determine Non-Specific Binding

This protocol describes a competition binding assay to determine the extent to which this compound binds non-specifically in a membrane preparation expressing the target receptor.

Materials:

  • Membrane preparation from cells expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor.

  • Unlabeled this compound.

  • Unlabeled specific competitor for the target receptor.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare Reagents: Dilute the membrane preparation, radiolabeled ligand, unlabeled this compound, and unlabeled specific competitor to their working concentrations in Assay Buffer.

  • Set up Assay Plate: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + radiolabeled ligand.

    • Non-Specific Binding (NSB): Membrane preparation + radiolabeled ligand + a high concentration of the unlabeled specific competitor (typically 100-1000 fold higher than its Kd).

    • Test Compound: Membrane preparation + radiolabeled ligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine its IC₅₀ at the target receptor.

    • High binding in the presence of the specific competitor indicates non-specific binding of the radioligand, which can be a confounding factor.

Protocol 2: Surface Plasmon Resonance (SPR) for Assessing Non-Specific Binding

SPR can be used to directly measure the binding of this compound to an immobilized target protein and to assess non-specific binding to the sensor chip surface.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified target protein.

  • This compound.

  • Running Buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC, NHS).

  • Regeneration solution.

Procedure:

  • Immobilize Target Protein: Immobilize the purified target protein onto the surface of a sensor chip according to the manufacturer's instructions. Leave a reference flow cell unmodified or immobilize an irrelevant protein to serve as a negative control.

  • Prepare Analyte: Prepare a series of dilutions of this compound in Running Buffer.

  • Binding Analysis:

    • Inject the different concentrations of this compound over both the target and reference flow cells.

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface using the appropriate regeneration solution.

  • Assess Non-Specific Binding:

    • Inject the highest concentration of this compound over a blank, activated/deactivated sensor chip surface (without immobilized protein). A significant response indicates non-specific binding to the chip matrix.

    • Compare the binding signal on the reference flow cell to the target flow cell. A high signal on the reference channel is indicative of non-specific binding.

  • Troubleshooting Non-Specific Binding in SPR:

    • Add 0.01-0.1% Tween-20 to the Running Buffer.

    • Increase the salt concentration of the Running Buffer (e.g., up to 500 mM NaCl).

    • Add 0.1-1 mg/mL BSA to the Running Buffer.

Visualizations

Methoxamine_Signaling_Pathway Methoxamine Methoxamine Hydrochloride Alpha1_Receptor Alpha-1 Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

Caption: Signaling pathway of this compound.

Non_Specific_Binding_Workflow cluster_0 Initial Assay Setup cluster_1 Evaluation of Non-Specific Binding (NSB) cluster_2 Troubleshooting Start Start: Hypothesis of Specific Binding Assay Perform Binding Assay (e.g., Radioligand, SPR) Start->Assay Check_NSB Analyze Data: High Background or Inconsistent Results? Assay->Check_NSB No_NSB Low NSB: Proceed with Analysis Check_NSB->No_NSB No High_NSB High NSB Detected Check_NSB->High_NSB Yes Optimize Optimize Assay Conditions: - Adjust Compound Concentration - Modify Buffer (BSA, Detergent) - Use Low-Binding Plates High_NSB->Optimize Re_Assay Re-run Assay with Optimized Conditions Optimize->Re_Assay Re_Assay->Check_NSB

References

Technical Support Center: Enhancing Reproducibility in Methoxamine Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the experimental reproducibility of studies involving Methoxamine (B1676408) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Methoxamine Hydrochloride?

A1: this compound is a potent and selective alpha-1 adrenergic receptor agonist.[1] Its primary mechanism involves binding to and activating alpha-1 adrenergic receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of various cells, particularly smooth muscle cells of blood vessels.[2][3] This activation triggers a downstream signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, increasing cytosolic calcium levels and leading to smooth muscle contraction and vasoconstriction.[2][3]

Q2: How should this compound be stored?

A2: this compound is thermostable but sensitive to light.[4] It should be stored at room temperature and protected from light. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[5]

Q3: What are the common side effects or off-target effects of this compound to be aware of in experimental settings?

A3: In experimental models, high concentrations of this compound can lead to excessive vasoconstriction, which may compromise tissue perfusion.[3] Other observed effects include a reflex bradycardia (a decrease in heart rate) in response to the increase in blood pressure.[2][6] At very high doses, it may cause cardiac depression.[7] Researchers should be mindful of these potential cardiovascular effects when designing and interpreting their experiments.

Q4: What are some potential sources of variability in experiments using this compound?

A4: Variability can arise from several factors, including:

  • Receptor Subtype Expression: The density and proportion of alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D) can vary significantly between different cell lines and tissues, leading to different responses to methoxamine.[8]

  • Animal Models: Species, strain, and even the supplier of animal models can influence the response to methoxamine due to genetic and physiological differences.[9]

  • Experimental Conditions: Factors such as the choice of anesthetic in in vivo studies, temperature, and pH can all impact the experimental outcome.

  • Drug Stability and Handling: Improper storage or handling of this compound can lead to degradation and loss of potency.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Response to Methoxamine in Cell Culture 1. Low or absent expression of alpha-1 adrenergic receptors in the cell line. 2. Poor cell health or high passage number leading to altered receptor expression. 3. Inactive this compound solution. 4. Suboptimal assay conditions.1. Verify alpha-1 adrenergic receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding. Consider using a cell line known to express these receptors. 2. Ensure cells are healthy, within a low passage number, and cultured under optimal conditions. 3. Prepare a fresh solution of this compound from a reliable source. 4. Optimize agonist concentration and stimulation time by performing dose-response and time-course experiments.
High Variability Between Replicates in In Vitro Assays 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Pipetting errors. 4. Fluctuation in incubation temperature or CO2 levels.1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding protocol. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 3. Use calibrated pipettes and proper pipetting techniques. 4. Ensure the incubator is properly calibrated and provides a stable environment.
Unexpected Vasodilatory Response 1. At very high concentrations, some agonists can exhibit non-specific or off-target effects. 2. Endothelium-dependent vasodilation in ex vivo vessel preparations.1. Perform a full dose-response curve to identify the optimal concentration range. 2. In isolated blood vessel experiments, consider mechanically removing the endothelium to study the direct effect on smooth muscle.
Inconsistent Blood Pressure Readings in In Vivo Studies 1. Improper animal handling and stress. 2. Variability in drug administration (e.g., intravenous vs. intraperitoneal). 3. Anesthetic effects on cardiovascular parameters. 4. Inaccurate blood pressure measurement technique.1. Allow animals to acclimate to the experimental setup to minimize stress. 2. Use a consistent and precise method of drug administration. Intravenous administration generally provides more consistent results. 3. Choose an anesthetic with minimal impact on blood pressure and heart rate, and maintain a consistent level of anesthesia. 4. Ensure the blood pressure monitoring equipment is properly calibrated and the catheter is correctly placed.

Quantitative Data

The following tables summarize key quantitative data for this compound to aid in experimental design and data comparison.

Table 1: Receptor Binding and Functional Potency of this compound

ParameterReceptor SubtypeSpecies/TissueValueReference
Ki (nM) α1B-Adrenergic ReceptorHuman4[1]
EC50 (µM) α1A/D-AdrenoceptorHuman Distal Internal Mammary Artery~10[10]
EC50 (µM) α1-Adrenergic ReceptorPorcine Internal Anal Sphincter74.7[6]
pD2 α1-Adrenergic ReceptorRat Vas Deferens5.53[11]

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesRoute of AdministrationValueReference
Onset of Action HumanIntravenous0.5 - 2 minutes[12]
Duration of Action HumanIntravenous15 - 20 minutes[12]
Metabolism Human-O-demethylation and N-demethylation[12]

Experimental Protocols

Protocol 1: In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

This protocol describes a method to assess the vasoconstrictor effect of this compound on isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and carefully excise the thoracic aorta.

  • Place the aorta in ice-cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 3-4 mm in length.

  • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.

  • After equilibration, induce a reference contraction with 80 mM KCl to check for tissue viability.

  • Once the tension returns to baseline, add this compound in a cumulative manner (e.g., 1 nM to 100 µM).

  • Record the isometric tension generated at each concentration.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 and Emax values.

Protocol 2: Intracellular Calcium Flux Assay in Cultured Cells

This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound in a cell line expressing alpha-1 adrenergic receptors.

Materials:

  • Cells expressing alpha-1 adrenergic receptors (e.g., HEK293 cells transfected with the receptor)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Prepare the dye loading solution by mixing the calcium indicator dye with Pluronic F-127 in HBSS.

  • Remove the culture medium and add the dye loading solution to the cells.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Inject a solution of this compound at the desired concentration into the wells.

  • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline after the addition of methoxamine. Normalize the data to the maximum response induced by a calcium ionophore (e.g., ionomycin) as a positive control.

Visualizations

Methoxamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Methoxamine Methoxamine Hydrochloride Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start prepare_drug Prepare Methoxamine Hydrochloride Solution start->prepare_drug choose_model Select Experimental Model (In Vitro / In Vivo) prepare_drug->choose_model in_vitro In Vitro Assay (e.g., Vasoconstriction, Calcium Flux) choose_model->in_vitro Cell/Tissue in_vivo In Vivo Study (e.g., Blood Pressure Measurement) choose_model->in_vivo Animal perform_assay Perform Assay with Dose-Response in_vitro->perform_assay in_vivo->perform_assay data_acq Data Acquisition perform_assay->data_acq data_analysis Data Analysis (EC50, Emax, etc.) data_acq->data_analysis interpret Interpretation of Results data_analysis->interpret end End interpret->end

Caption: General experimental workflow for Methoxamine studies.

Troubleshooting_Tree start Inconsistent or Unexpected Results with Methoxamine check_drug Is the drug solution fresh and properly stored? start->check_drug yes_drug Yes check_drug->yes_drug Yes no_drug No check_drug->no_drug No check_model Is the experimental model appropriate? yes_drug->check_model prepare_fresh Prepare fresh solution and re-run experiment no_drug->prepare_fresh yes_model Yes check_model->yes_model Yes no_model No check_model->no_model No check_protocol Are the experimental protocol parameters optimal? yes_model->check_protocol validate_model Validate model (e.g., receptor expression) no_model->validate_model yes_protocol Yes check_protocol->yes_protocol Yes no_protocol No check_protocol->no_protocol No consider_off_target Consider off-target effects or other biological factors yes_protocol->consider_off_target optimize_protocol Optimize protocol (dose, time, etc.) no_protocol->optimize_protocol

Caption: Troubleshooting decision tree for Methoxamine experiments.

References

Validation & Comparative

A Comparative Guide to Methoxamine Hydrochloride and Phenylephrine: In Vivo Potency and Clinical Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo potency of Methoxamine (B1676408) Hydrochloride and Phenylephrine (B352888), two synthetic alpha-1 adrenergic receptor agonists. The information presented is intended to assist researchers and clinicians in selecting the appropriate agent for their specific experimental or therapeutic needs.

Executive Summary

Methoxamine and Phenylephrine are both potent vasoconstrictors that act primarily on alpha-1 adrenergic receptors to increase blood pressure. While both drugs share a similar mechanism of action, they exhibit notable differences in their in vivo potency, duration of action, and receptor selectivity. This guide synthesizes available experimental data to highlight these distinctions.

Mechanism of Action: Signaling Pathways

Both Methoxamine and Phenylephrine exert their primary effects by binding to and activating alpha-1 adrenergic receptors on vascular smooth muscle cells. This activation initiates a downstream signaling cascade, as depicted in the diagram below, leading to vasoconstriction and a subsequent increase in systemic blood pressure.

A Methoxamine / Phenylephrine R α1-Adrenergic Receptor A->R Binds to G Gq Protein R->G Activates PLC Phospholipase C (PLC) G->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Contraction Smooth Muscle Contraction Ca->Contraction Binds to Calmodulin PKC->Contraction Phosphorylates target proteins SR->Ca Releases Ca_SR Ca²⁺

Caption: Signaling pathway of Methoxamine and Phenylephrine.

Comparative In Vivo Potency Data

The following table summarizes key quantitative data from various studies comparing the in vivo and in vitro effects of Methoxamine Hydrochloride and Phenylephrine.

ParameterThis compoundPhenylephrineSpecies/ModelKey FindingsReference
Pressor Effect (Blood Pressure) 4 mg increased mean arterial pressure by 50 +/- 12%0.2 mg increased mean arterial pressure by 82 +/- 14%Anesthetized RabbitsPhenylephrine appears more potent in increasing mean arterial pressure at the doses tested.[1]
Infiltrative Anesthesia Potency 19 times less potent than epinephrine (B1671497)29 times less potent than epinephrineRatsBoth induce dose-dependent infiltrative anesthesia, with epinephrine being the most potent.[2]
Internal Anal Sphincter (IAS) Contraction (in vitro) EC50: 74.7 (16.5) µM (racemate)EC50: 58.3 (13.4) µMPorcine IAS stripsRacemic methoxamine and phenylephrine have similar potency. However, the L-erythro-methoxamine isomer (EC50: 17.6 µM) is about four times more potent than phenylephrine.[3][4]
Left Ventricular Contractility (in vitro) Reduced isovolumic peak systolic pressure by 43 +/- 9% (2 mg)Increased isovolumic pressure by 24 +/- 9% (0.1 mg)Isolated Rabbit HeartsPhenylephrine enhanced contractility while methoxamine reduced it, suggesting differing effects on cardiac muscle.[1]
Bronchopulmonary Effects (in vitro) -log EC50: 3.04 +/- 0.25 (trachea); 4.30 +/- 0.14 (lung strips)-log EC50: 3.80 +/- 0.37 (trachea); 5.14 +/- 0.23 (lung strips)Guinea-Pig Trachea and Lung StripsPhenylephrine was more potent in contracting isolated trachea and lung strips.[5]
Neuronal Excitation (Cerebral Cortex) Less potent than phenylephrineMore potent than methoxamineRat Cerebral CortexMethoxamine produced only excitatory responses, while phenylephrine also showed excitatory effects.[6]
Duration of Action (Intravenous) Approximately 60 minutes15 to 20 minutesHumansMethoxamine has a significantly longer duration of action compared to phenylephrine.[7][8]
Duration of Action (Intramuscular) Approximately 90 minutesNot typically administered intramuscularlyHumansMethoxamine has a prolonged duration of action when administered intramuscularly.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the in vivo and in vitro effects of these compounds.

In Vivo Pressor Effect Assessment in Anesthetized Rabbits
  • Animal Model: Male New Zealand White rabbits are anesthetized.

  • Instrumentation: A catheter is placed in the femoral artery to monitor arterial blood pressure. A venous line is established for drug administration.

  • Drug Administration: Incremental doses of this compound or Phenylephrine are administered intravenously.

  • Data Collection: Mean arterial pressure is recorded continuously. The percentage increase from baseline is calculated for each dose.

  • Analysis: Dose-response curves are generated to compare the pressor effects of the two drugs.

cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize Rabbit B Insert Arterial Catheter A->B C Establish Venous Line B->C D Record Baseline Blood Pressure C->D E Administer Drug (IV) D->E F Record Post-infusion Blood Pressure E->F G Calculate % Change in BP F->G H Generate Dose-Response Curve G->H

Caption: Workflow for in vivo pressor effect assessment.

In Vitro Smooth Muscle Contraction Assay
  • Tissue Preparation: Smooth muscle strips (e.g., porcine internal anal sphincter) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Drug Addition: Cumulative concentrations of this compound or Phenylephrine are added to the organ bath.

  • Data Recording: The isometric tension of the muscle strip is recorded using a force transducer.

  • Analysis: Concentration-response curves are plotted, and EC50 values (the concentration that produces 50% of the maximal response) are calculated to determine potency.

Discussion and Conclusion

The choice between this compound and Phenylephrine depends critically on the desired pharmacological profile.

Potency: While racemic methoxamine and phenylephrine show similar potency in some in vitro models, specific isomers of methoxamine, such as L-erythro-methoxamine, can be significantly more potent.[3][4] In vivo, phenylephrine appears to have a more potent pressor effect at lower doses in rabbits.[1] However, in other models, such as inducing cutaneous anesthesia, both are less potent than epinephrine.[2]

Duration of Action: Methoxamine exhibits a markedly longer duration of action (60-90 minutes) compared to phenylephrine (15-20 minutes).[7][8] This makes methoxamine suitable for situations requiring sustained vasoconstriction, whereas phenylephrine is better for applications needing rapid onset and short duration.

Cardiac Effects: A key differentiator is their effect on myocardial contractility. In isolated rabbit hearts, phenylephrine demonstrated a positive inotropic effect, whereas methoxamine had a negative inotropic effect.[1] This is an important consideration in clinical settings where cardiac performance is a concern.

Neuronal Effects: In the central nervous system, phenylephrine appears to be a more potent excitatory agent on cortical neurones than methoxamine.[6]

References

comparing the effects of Methoxamine Hydrochloride and norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Methoxamine (B1676408) Hydrochloride and Norepinephrine (B1679862), two critical vasopressor agents. The information presented is intended to support research and development by offering a clear, objective analysis of their pharmacological and hemodynamic effects, supported by experimental data and protocols.

Executive Summary

Methoxamine Hydrochloride is a synthetic, direct-acting sympathomimetic amine that exhibits high selectivity for α1-adrenergic receptors.[1][2] Its primary clinical effect is potent vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure, with minimal direct impact on the heart.[3][4] In contrast, Norepinephrine, an endogenous catecholamine, is a non-selective agonist of adrenergic receptors, with potent activity at α1, α2, and β1 receptors.[4][5] This broader receptor profile results in both potent vasoconstriction and a direct positive inotropic and chronotropic effect on the heart.[4]

The key distinction lies in their selectivity: Methoxamine's pure α1-agonism offers targeted peripheral vasoconstriction, while Norepinephrine's mixed adrenergic activity provides both vasoconstriction and cardiac stimulation. This fundamental difference dictates their respective hemodynamic profiles and clinical applications.

Pharmacological Profile: A Tale of Two Agonists

The differing effects of Methoxamine and Norepinephrine stem from their distinct affinities for adrenergic receptor subtypes.

Receptor Binding Affinity and Potency

Quantitative data on the binding affinities (Ki) and functional potencies (EC50) of these agents are crucial for understanding their selectivity and mechanism of action. While comprehensive human receptor subtype data for methoxamine is limited in publicly available literature, existing studies in various tissues provide valuable insights.

ParameterThis compoundNorepinephrineReceptor SubtypesTissue/AssaySource(s)
Mechanism of Action Selective α1-Adrenergic Agonistα1, α2, and β1-Adrenergic AgonistN/AN/A[1][4][6]
ED50 (Venoconstriction) 2558 ng/min4.41 ng/minα1Human Dorsal Hand Vein[7]
EC50 (Arterial Contraction) Comparable to NorepinephrineComparable to Methoxamineα1Rat Caudal Artery[8]

Note: Lower ED50/EC50 values indicate higher potency.

The data clearly illustrates Norepinephrine's significantly higher potency in inducing venoconstriction compared to Methoxamine.[7]

Signaling Pathways

The activation of adrenergic receptors by Methoxamine and Norepinephrine initiates distinct intracellular signaling cascades.

Methoxamine Signaling Pathway

As a selective α1-agonist, Methoxamine primarily signals through the Gq alpha subunit of the G-protein coupled receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C, both contributing to smooth muscle contraction and vasoconstriction.[6]

Methoxamine_Signaling Methoxamine Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction

Caption: Methoxamine α1-Adrenergic Signaling Pathway.

Norepinephrine Signaling Pathway

Norepinephrine's signaling is more complex due to its interaction with multiple receptor subtypes.

  • α1-Receptor: Similar to Methoxamine, activation of α1-receptors by Norepinephrine follows the Gq-PLC-IP3/DAG pathway, leading to vasoconstriction.

  • α2-Receptor: Activation of α2-receptors, which are coupled to Gi alpha subunits, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This can have various effects, including the inhibition of further norepinephrine release from presynaptic nerve terminals.

  • β1-Receptor: β1-receptors are coupled to Gs alpha subunits, which stimulate adenylyl cyclase, leading to an increase in cAMP. In the heart, this results in increased heart rate (chronotropy) and contractility (inotropy).

Norepinephrine_Signaling cluster_alpha1 α1 Pathway (Gq) cluster_alpha2 α2 Pathway (Gi) cluster_beta1 β1 Pathway (Gs) NE_a1 Norepinephrine A1R α1-Receptor NE_a1->A1R Gq_a1 Gq A1R->Gq_a1 PLC_a1 PLC Gq_a1->PLC_a1 Contraction_a1 Vasoconstriction PLC_a1->Contraction_a1 NE_a2 Norepinephrine A2R α2-Receptor NE_a2->A2R Gi_a2 Gi A2R->Gi_a2 AC_a2 Adenylyl Cyclase Gi_a2->AC_a2 cAMP_a2 ↓ cAMP AC_a2->cAMP_a2 NE_b1 Norepinephrine B1R β1-Receptor NE_b1->B1R Gs_b1 Gs B1R->Gs_b1 AC_b1 Adenylyl Cyclase Gs_b1->AC_b1 cAMP_b1 ↑ cAMP AC_b1->cAMP_b1 Heart_b1 ↑ Inotropy ↑ Chronotropy cAMP_b1->Heart_b1

Caption: Norepinephrine's Diverse Signaling Pathways.

Comparative Hemodynamic Effects

The differential receptor activation by Methoxamine and Norepinephrine translates into distinct hemodynamic profiles.

Hemodynamic ParameterThis compoundNorepinephrine
Mean Arterial Pressure (MAP) ↑↑↑↑↑
Systemic Vascular Resistance (SVR) ↑↑↑↑↑
Cardiac Output (CO) ↔ or ↓ (reflex)↑ or ↔
Heart Rate (HR) ↓ (reflex bradycardia)
Myocardial Contractility No direct effect

Note: Arrows indicate the general direction and magnitude of change (↑ increase, ↓ decrease, ↔ no significant change). The magnitude is represented by the number of arrows.

Methoxamine's primary effect is a marked increase in systemic vascular resistance, leading to a rise in mean arterial pressure.[9] This pronounced vasoconstriction can trigger a baroreceptor-mediated reflex bradycardia, which may result in a stable or even decreased cardiac output.[9] In contrast, Norepinephrine's β1-adrenergic activity directly increases heart rate and myocardial contractility, which can lead to an increase in cardiac output, alongside its α1-mediated vasoconstriction.[4]

Adverse Effects: A Comparative Overview

The side effect profiles of these agents are directly related to their mechanisms of action.

Adverse EffectThis compoundNorepinephrine
Hypertension High risk of excessive increaseDose-dependent risk
Bradycardia Common (reflex)Less common (tachycardia is more typical)
Tachyarrhythmias RareIncreased risk
Myocardial Ischemia Can occur due to increased afterload and reduced coronary perfusionCan occur due to increased myocardial oxygen demand
Peripheral Ischemia Risk with high doses or prolonged useRisk with high doses or prolonged use
Anxiety/Headache PossibleMore common

The most prominent side effect of Methoxamine is reflex bradycardia, a direct consequence of its potent vasoconstrictive effect.[10] Norepinephrine, on the other hand, is more frequently associated with tachyarrhythmias due to its β1-adrenergic stimulation.[11][12]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of a compound for adrenergic receptors.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing receptor subtype start->prep radioligand Add radiolabeled ligand (e.g., [³H]-prazosin for α₁) prep->radioligand competitor Add varying concentrations of test compound (Methoxamine or Norepinephrine) prep->competitor incubation Incubate to reach equilibrium radioligand->incubation competitor->incubation filtration Rapid filtration to separate bound and free ligand incubation->filtration scintillation Quantify radioactivity using scintillation counting filtration->scintillation analysis Calculate IC₅₀ and Ki values scintillation->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing the target adrenergic receptor subtype and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the receptor subtype, and varying concentrations of the unlabeled test compound (Methoxamine or Norepinephrine).

  • Incubation: Allow the reaction to incubate at a specific temperature for a set time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, the IC50 (the concentration of the competitor that inhibits 50% of specific radioligand binding) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.

In Vivo Hemodynamic Assessment in an Animal Model

This protocol describes a general procedure for comparing the hemodynamic effects of vasopressors in an anesthetized animal model.

Hemodynamic_Assessment_Workflow start Start animal_prep Anesthetize and instrument animal model (e.g., rat, dog) start->animal_prep catheterization Insert arterial and venous catheters for pressure monitoring and drug infusion animal_prep->catheterization flow_probe Place flow probe around aorta or pulmonary artery for cardiac output measurement animal_prep->flow_probe baseline Record baseline hemodynamic parameters (MAP, HR, CO, SVR) catheterization->baseline flow_probe->baseline drug_admin Administer incremental doses of Methoxamine or Norepinephrine baseline->drug_admin continuous_monitoring Continuously record hemodynamic parameters during and after infusion drug_admin->continuous_monitoring data_analysis Analyze dose-response relationships for each parameter continuous_monitoring->data_analysis end End data_analysis->end

Caption: In Vivo Hemodynamic Assessment Workflow.

Detailed Steps:

  • Animal Preparation: Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

  • Instrumentation: Surgically place catheters in a major artery (e.g., femoral or carotid) for continuous blood pressure monitoring and in a major vein (e.g., jugular or femoral) for drug administration.

  • Cardiac Output Measurement: Place a flow probe (e.g., ultrasonic or electromagnetic) around the ascending aorta or pulmonary artery to measure cardiac output.

  • Baseline Measurements: Allow the animal to stabilize after instrumentation and record baseline hemodynamic data, including mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO). Calculate systemic vascular resistance (SVR) using the formula: SVR = (MAP - CVP) / CO, where CVP is central venous pressure.

  • Drug Administration: Infuse escalating doses of Methoxamine or Norepinephrine intravenously.

  • Continuous Monitoring: Continuously record all hemodynamic parameters throughout the drug infusion period and for a specified time after the infusion is stopped.

  • Data Analysis: Analyze the collected data to determine the dose-response relationship for each hemodynamic parameter for both drugs.

Conclusion

This compound and Norepinephrine are both effective vasopressors, but their distinct pharmacological profiles lead to different hemodynamic consequences. Methoxamine's selective α1-agonism provides targeted vasoconstriction without direct cardiac stimulation, making it a valuable tool in specific research and clinical contexts where an increase in heart rate is undesirable. Norepinephrine's broader adrenergic activity offers both potent vasoconstriction and cardiac support, making it a first-line agent in many forms of shock. A thorough understanding of their comparative effects, as outlined in this guide, is essential for informed decision-making in research, drug development, and clinical application.

References

Validating the Selectivity of Methoxamine Hydrochloride for Alpha-1 Adrenergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methoxamine (B1676408) Hydrochloride's performance against other adrenergic agonists, supported by experimental data, to validate its selectivity for alpha-1 adrenergic receptors.

Executive Summary

Methoxamine Hydrochloride is a sympathomimetic amine that demonstrates a high degree of selectivity as an agonist for alpha-1 adrenergic receptors.[1] Unlike endogenous catecholamines such as norepinephrine (B1679862) and epinephrine (B1671497), which exhibit broad activity across multiple adrenergic receptor subtypes, methoxamine's pharmacological profile is characterized by its potent vasoconstrictive effects mediated through alpha-1 adrenoceptors, with minimal to no significant interaction with alpha-2 or beta-adrenergic receptors. This selectivity makes it a valuable tool in research and clinical settings where targeted alpha-1 adrenergic stimulation is desired without the confounding effects of beta-adrenergic activation, such as changes in heart rate and contractility.

Comparative Analysis of Adrenergic Agonists

To quantitatively assess the selectivity of this compound, its binding affinity (Ki) and functional potency (EC50) at various adrenergic receptor subtypes are compared with those of other common adrenergic agonists: phenylephrine, norepinephrine, and epinephrine. The data presented in the following table is compiled from various in vitro studies. It is important to note that absolute values may vary between different experimental systems and tissues.

AgonistReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Methoxamine Alpha-1A -5100
Alpha-1B 4-
Alpha-1D -4900
Alpha-2 IC50: 3467 (rat)-
Beta-1 No significant activity reportedNo significant activity reported
Beta-2 No significant activity reportedNo significant activity reported
PhenylephrineAlpha-1A--
Alpha-1B--
Alpha-1D--
Alpha-2--
Beta-1--
Beta-2--
NorepinephrineAlpha-1A--
Alpha-1B--
Alpha-1D--
Alpha-2A--
Beta-1--
Beta-2--
EpinephrineAlpha-1A--
Alpha-1B--
Alpha-1D--
Alpha-2A--
Beta-1--
Beta-2--

Data for phenylephrine, norepinephrine, and epinephrine are presented as ranges from multiple studies to reflect variability. Specific values should be referenced from the original publications.

Experimental Protocols

To determine the selectivity of a compound like this compound, two primary types of in vitro assays are employed: radioligand binding assays to measure binding affinity and functional assays to measure the physiological response upon receptor activation.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for alpha-1, alpha-2, and beta-adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Radioligand specific for the receptor subtype being tested (e.g., [3H]-Prazosin for alpha-1, [3H]-Rauwolscine for alpha-2, [125I]-Iodocyanopindolol for beta receptors).

  • This compound and other competing ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of alpha-1 adrenergic receptor activation, which is an increase in intracellular calcium.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating calcium mobilization via the alpha-1 adrenergic receptor.

Materials:

  • A cell line endogenously or recombinantly expressing the human alpha-1 adrenergic receptor (e.g., HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound and other agonists.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence intensity using the plate reader.

  • Agonist Addition: Inject varying concentrations of this compound into the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence intensity at each agonist concentration is recorded. The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

G cluster_receptor Alpha-1 Adrenergic Receptor Activation cluster_downstream Downstream Signaling Methoxamine Methoxamine Alpha-1 Receptor Alpha-1 Receptor Methoxamine->Alpha-1 Receptor Binds to Gq/11 Protein Gq/11 Protein Alpha-1 Receptor->Gq/11 Protein Activates PLC PLC Gq/11 Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Physiological Response Physiological Response Ca2+ Release->Physiological Response PKC Activation->Physiological Response G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell Culture 1. Culture cells expressing a single adrenergic receptor subtype Membrane Prep 2. Prepare cell membranes (Binding Assay) Cell Culture->Membrane Prep Plate Cells 2. Plate cells in 96-well plates (Functional Assay) Cell Culture->Plate Cells Incubation 3. Incubate membranes with radioligand and Methoxamine (Binding) Membrane Prep->Incubation Dye Loading 3. Load cells with Ca2+ sensitive dye (Functional Assay) Plate Cells->Dye Loading Agonist Addition 4. Add Methoxamine to dye-loaded cells (Functional) Dye Loading->Agonist Addition Filtration 4. Filter and wash to separate bound ligand (Binding) Incubation->Filtration Fluorescence Reading 5. Measure fluorescence change (Functional) Agonist Addition->Fluorescence Reading Radioactivity Counting 5. Count radioactivity (Binding) Filtration->Radioactivity Counting EC50 Determination 6. Determine EC50 (Functional) Fluorescence Reading->EC50 Determination IC50 Determination 6. Determine IC50 (Binding) Radioactivity Counting->IC50 Determination Ki Calculation 7. Calculate Ki using Cheng-Prusoff (Binding) IC50 Determination->Ki Calculation

References

A Comparative Guide to the Adrenergic Receptor Cross-Reactivity of Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxamine (B1676408) Hydrochloride is a potent sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors (α1-AR).[1][2][3][4] This selectivity makes it a valuable pharmacological tool and therapeutic agent, primarily for treating hypotension by inducing peripheral vasoconstriction.[1][2][4][5] However, a comprehensive understanding of its potential cross-reactivity with other adrenergic receptor subtypes is crucial for predicting off-target effects and advancing drug development. This guide provides an objective comparison of Methoxamine's activity across various adrenergic receptors, supported by experimental data and detailed protocols.

Quantitative Comparison of Receptor Affinity and Potency

Methoxamine's pharmacological profile is characterized by a strong preference for the α1-adrenoceptor.[1][3][6] While extensive quantitative data comparing its binding affinity (Ki) or functional potency (EC50) across a full panel of adrenergic subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) is limited in publicly accessible literature, the available evidence consistently points to its high selectivity. Most studies confirm that Methoxamine has little to no significant effect on β-adrenergic receptors.[1]

The table below summarizes available quantitative data and qualitative observations on Methoxamine's interaction with adrenergic receptors.

Receptor SubtypeLigand/AgonistParameterValueSpecies/TissueComments
α1-Adrenergic MethoxamineEC50~1 x 10⁻⁷ MRabbit (General)Potent α1-receptor agonist activity observed in phenylethylamines related to methoxamine.[7]
α1-Adrenergic MethoxamineKd96.4 +/- 7.7 µMRabbit AortaHigher affinity observed in this tissue, which is linked to Ca²⁺ influx.[8]
α1-Adrenergic MethoxamineKd283 +/- 16 µMRat HepatocytesLower affinity observed in this tissue, where it had little effect on phosphorylase activation.[8]
β-Adrenergic MethoxamineActivityNo effectCat Ventricular MyocardiumThe positive inotropic effects of methoxamine were not altered by β-adrenergic blockade with propranolol.[9]
β-Adrenergic MethoxamineActivityNo apparent effectGeneralPharmacodynamic studies consistently report no significant interaction with β-adrenergic receptors.[1]

Note: The variability in Kd values highlights potential species- and tissue-specific differences in α1-receptor subtypes and their coupling mechanisms.

Signaling Pathways and Mechanism of Action

The selectivity of Methoxamine for α1-adrenergic receptors dictates its mechanism of action, which is centered on the Gq signaling cascade. In contrast, β-adrenergic receptors primarily signal through Gs proteins. The diagrams below illustrate these distinct pathways.

Gq_Pathway cluster_membrane Plasma Membrane AR α1-Adrenergic Receptor Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Methoxamine Methoxamine Methoxamine->AR Binds & Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: α1-Adrenergic Receptor Gq Signaling Pathway activated by Methoxamine.

Gs_Pathway cluster_membrane Plasma Membrane AR β-Adrenergic Receptor Gs Gs Protein AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts Agonist β-Agonist (e.g., Isoproterenol) Agonist->AR Binds & Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets NoEffect Methoxamine (No Significant Effect) NoEffect->AR

Caption: β-Adrenergic Receptor Gs Signaling Pathway, not activated by Methoxamine.

Experimental Protocols

The determination of Methoxamine's receptor selectivity relies on established in vitro pharmacological assays. The following are detailed protocols representative of the methodologies used to generate affinity and functional data.

Protocol 1: Radioligand Competition Binding Assay (for Affinity - Ki)

This assay determines the binding affinity (Ki) of a test compound (Methoxamine) by measuring its ability to compete with a known radiolabeled ligand for binding to a specific receptor subtype.[10][11][12]

Objective: To determine the binding affinity (Ki) of Methoxamine for α and β adrenergic receptor subtypes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing a single human adrenergic receptor subtype (e.g., α1A, α2A, β1).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Prazosin for α1 receptors; [¹²⁵I]-CYP for β receptors).

  • Test Compound: Methoxamine Hydrochloride dissolved in an appropriate buffer.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., Phentolamine for α receptors, Propranolol for β receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter or gamma counter, Brandel Harvester or similar filtration device.

Methodology:

  • Reaction Preparation: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific antagonist), and competitive binding (membranes + radioligand + varying concentrations of Methoxamine).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[13]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Methoxamine.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Methoxamine that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay (for Potency - EC50)

Functional assays measure the cellular response following receptor activation. For the α1-AR, this typically involves measuring an increase in intracellular calcium.

Objective: To determine the functional potency (EC50) of Methoxamine at α1-adrenergic receptors.

Materials:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the α1-AR subtype of interest.

  • Calcium-sensitive Fluorescent Dye: e.g., Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities.

Methodology:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for approximately 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity using the plate reader.

  • Compound Addition: Add varying concentrations of Methoxamine to the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of Methoxamine.

    • Plot the response against the log concentration of Methoxamine.

    • Use non-linear regression to fit a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Experimental Workflow Visualization

The process of evaluating receptor cross-reactivity follows a standardized workflow from biological preparation to final data interpretation.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation CULTURE 1. Cell Culture (HEK293, CHO expressing receptor) MEMBRANE 2. Membrane Preparation (for binding assays) CULTURE->MEMBRANE FUNCTIONAL 3b. Functional Assay (e.g., Calcium Mobilization) CULTURE->FUNCTIONAL BINDING 3a. Radioligand Competition Binding Assay MEMBRANE->BINDING IC50 4a. Determine IC50 & Calculate Ki BINDING->IC50 EC50 4b. Determine EC50 & Emax FUNCTIONAL->EC50 COMPARE 5. Compare Selectivity Profile (Ki / EC50 values across subtypes) IC50->COMPARE EC50->COMPARE

Caption: General experimental workflow for assessing receptor cross-reactivity.

Conclusion

References

A Comparative Analysis of Methoxamine Hydrochloride and Other Vasopressors in Clinical and Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of Methoxamine (B1676408) Hydrochloride and other commonly used vasopressors, including phenylephrine (B352888), norepinephrine (B1679862), and epinephrine (B1671497). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on experimental data. The guide summarizes key quantitative findings in structured tables, outlines detailed experimental methodologies, and visualizes complex biological pathways and workflows.

Introduction to Vasopressors

Vasopressors are a class of drugs that induce vasoconstriction, leading to an increase in mean arterial pressure (MAP). They are critical in the management of life-threatening hypotension resulting from conditions such as septic shock, cardiogenic shock, and anesthesia-induced hypotension.[1][2] The primary vasopressors used in clinical practice belong to the sympathomimetic amine family, which act on adrenergic receptors, or are analogues of the hormone vasopressin.[3] The choice of vasopressor is often guided by the underlying cause of hypotension and the patient's specific physiological state.[4] Commonly used agents include norepinephrine, epinephrine, dopamine, phenylephrine, and methoxamine.[2][5]

Methoxamine Hydrochloride: A Profile

This compound is a potent, direct-acting sympathomimetic amine that functions as a selective alpha-1 adrenergic receptor agonist.[6][7][8] Its primary clinical application is in the treatment and prevention of acute hypotensive states, particularly those occurring during surgery or with spinal anesthesia.[1][9]

Mechanism of Action: Methoxamine selectively binds to and activates alpha-1 adrenergic receptors located on the smooth muscle cells of peripheral blood vessels.[1][6] This activation triggers a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C.[1][6] This enzyme catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentration.[10] This elevated calcium activates myosin light-chain kinase (MLCK), facilitating the interaction between actin and myosin and resulting in smooth muscle contraction and vasoconstriction.[6]

A key characteristic of Methoxamine is its pure alpha-1 agonism, which means it increases blood pressure primarily by increasing peripheral vascular resistance without significantly affecting heart rate or contractility (beta-adrenergic effects).[1][6] This specificity can be advantageous in patients where increased cardiac stimulation might be detrimental.[1] However, a prominent side effect can be reflex bradycardia, where the rise in blood pressure triggers a baroreceptor-mediated decrease in heart rate.[6][9]

Comparative Analysis with Other Vasopressors

The selection of a vasopressor depends on its receptor selectivity and the desired hemodynamic effect. Methoxamine's profile as a pure alpha-1 agonist distinguishes it from mixed-action agents like norepinephrine and epinephrine.

Methoxamine vs. Phenylephrine: Both Methoxamine and Phenylephrine are selective alpha-1 adrenergic agonists.[10][11] Their mechanisms of action are nearly identical, leading to vasoconstriction and an increase in blood pressure. However, subtle differences in potency have been observed. In an in-vitro study on porcine internal anal sphincter tissue, the L-erythro-methoxamine isomer was found to be approximately four times more potent than phenylephrine.[11]

Methoxamine vs. Norepinephrine: Norepinephrine is often considered a first-line agent in septic shock.[12] It acts as an agonist at alpha-1, alpha-2, and beta-1 adrenergic receptors.[13][14] This mixed activity results in potent vasoconstriction (alpha-1) as well as an increase in cardiac contractility and heart rate (beta-1). In contrast, Methoxamine's pure alpha-1 action lacks direct cardiac stimulation.[13][14] An experimental study in dogs showed that Methoxamine caused a steady and continuous increase in systemic blood pressure, whereas norepinephrine exhibited a decline in its vasoconstrictive effect after the peak response, a phenomenon described as acute tolerance.[15]

Methoxamine vs. Epinephrine: Epinephrine is a potent vasopressor with strong agonist activity at alpha-1, alpha-2, beta-1, and beta-2 receptors.[13][14] Its powerful beta-1 effects lead to significant increases in heart rate and cardiac output, which can also increase myocardial oxygen consumption.[13] In the context of cardiac arrest, the alpha-adrenergic properties are considered crucial for resuscitation.[16] A randomized, double-blind clinical trial comparing Methoxamine and epinephrine in witnessed human cardiopulmonary arrest found no significant difference in the rate of successful resuscitation, survival to discharge, or neurologic outcome between the two drugs.[16]

Data Presentation: Quantitative Comparison of Vasopressors

The following tables summarize quantitative data from comparative studies.

Table 1: Hemodynamic Effects of Vasopressors in a Canine Model of Isoflurane-Induced Hypotension

ParameterDobutamineNorepinephrineVasopressin
Primary Receptor(s) β1α1, β1V1
Mean Arterial Pressure (MAP) ↑↑↑↑↑
Cardiac Output (CO) ↑↑
Systemic Vascular Resistance (SVR) ↑↑↑↑↑
Heart Rate (HR)
Pulmonary Vascular Resistance (PVR) ↑↑
Effective Dosage 5-15 µg/kg/min0.1-2 µg/kg/min0.5-5 mU/kg/min

Data synthesized from a study in isoflurane-anesthetized Beagle dogs.[17][18] The number of arrows indicates the relative magnitude of the effect (↑ Increase, ↓ Decrease).

Table 2: Efficacy of Methoxamine vs. Epinephrine in Human Cardiopulmonary Arrest

OutcomeMethoxamine (n=77)Epinephrine (n=68)P-value
Successful Resuscitation 42%53%Not Significant
Survival to Discharge Not ReportedNot ReportedNot Significant
Neurologic Outcome (GPCS) No DifferenceNo DifferenceNot Significant

Data from a randomized, double-blind clinical trial.[16] GPCS: Glasgow-Pittsburgh Coma Score.

Table 3: Comparison of Vasopressors in Septic Shock (Network Meta-Analysis)

ComparisonOutcomeOdds Ratio (95% CI)Finding
Norepinephrine vs. Dopamine 28-Day Mortality0.89 (0.81-0.98)Norepinephrine associated with decreased mortality.[12]
Norepinephrine vs. Dopamine Cardiac ArrhythmiasLower with NENorepinephrine associated with lower risk of arrhythmias.[12]
Vasopressin vs. Dopamine 28-Day Mortality0.68 (0.50-0.94)Vasopressin superior to dopamine.[3][4]

Data synthesized from meta-analyses of randomized controlled trials in adult patients with septic shock.[3][4][12]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of protocols used in key comparative studies.

Protocol 1: Vasopressor Treatment for Isoflurane-Induced Hypotension in a Canine Model [17][18]

  • Subjects: Healthy, normovolemic Beagle dogs.

  • Anesthesia & Hypotension Induction: Anesthesia was induced and maintained with isoflurane (B1672236). The end-tidal isoflurane concentration was increased until a sustained Mean Arterial Pressure (MAP) of <45 mmHg was achieved and maintained for 10 minutes.

  • Intervention: Dogs received one of four treatments in a randomized order (except for Hetastarch, which was given last):

    • Norepinephrine: Intravenous infusion starting at 0.1 µg/kg/min, titrated up by 50% every five minutes to a maximum of 2 µg/kg/min until MAP was 65-80 mmHg.

    • Vasopressin: Intravenous infusion starting at 0.5 mU/kg/min, titrated up by 50% every five minutes to a maximum of 5 mU/kg/min until MAP was 65-80 mmHg.

    • Dobutamine: Intravenous infusion starting at 5 µg/kg/min, titrated up by 50% every five minutes to a maximum of 15 µg/kg/min until MAP was 65-80 mmHg.

  • Measurements: Hemodynamic parameters including MAP, cardiac output (CO), systemic vascular resistance (SVR), heart rate (HR), and pulmonary vascular resistance (PVR) were continuously monitored. Data was collected at baseline, after induction of hypotension, and at two time points after achieving the target MAP.

Protocol 2: Comparison of Methoxamine and Epinephrine in Human Cardiopulmonary Arrest [16]

  • Study Design: Randomized, double-blind, prospective clinical trial.

  • Subjects: Consecutive, witnessed cardiac arrest victims presenting to the emergency room or as inpatients.

  • Intervention: Patients were randomized to receive either:

    • Methoxamine: 40 mg intravenous bolus, followed by another 40 mg after 4 minutes.

    • Epinephrine: 2 mg intravenous bolus, followed by 2 mg every 4 minutes.

  • Primary Outcomes:

    • Rate of successful initial resuscitation.

    • Survival to hospital discharge.

    • Neurologic outcome, assessed using the Glasgow-Pittsburgh Coma Score (GPCS).

  • Data Analysis: Comparison of outcomes between the two treatment groups. Patients who failed to comply with the study protocol were retrospectively excluded from the final analysis.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex information.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol a1 α1-Adrenergic Receptor gq Gq Protein a1->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc sr Sarcoplasmic Reticulum ip3->sr Stimulates Ca²⁺ release ca ↑ Intracellular Ca²⁺ sr->ca mlck Myosin Light-Chain Kinase (MLCK) ca->mlck Activates contract Smooth Muscle Contraction mlck->contract Phosphorylates Myosin meth Methoxamine / Phenylephrine meth->a1 Binds & Activates

Caption: Signaling pathway of α1-adrenergic agonists like Methoxamine.

G cluster_treatment Administer Vasopressor start Start: Induce Hypotension in Animal Model (e.g., Anesthesia, Sepsis) baseline Record Baseline Hemodynamic Data start->baseline random Randomize to Treatment Group baseline->random drug_a Group A (e.g., Methoxamine) random->drug_a drug_b Group B (e.g., Norepinephrine) random->drug_b control Group C (e.g., Saline) random->control monitor Continuously Monitor Hemodynamics (MAP, HR, CO) drug_a->monitor drug_b->monitor control->monitor collect Collect Data at Pre-defined Intervals monitor->collect collect->monitor Repeat until endpoint analyze Analyze Data: - Compare hemodynamic changes - Assess survival rates - Evaluate adverse events collect->analyze end End of Experiment analyze->end

Caption: General experimental workflow for comparing vasopressors.

G cluster_drugs Vasopressor Agents cluster_receptors Adrenergic Receptors meth Methoxamine a1 α1 (Vasoconstriction) meth->a1 Strong Agonist ne Norepinephrine ne->a1 Strong Agonist a2 α2 ne->a2 Strong Agonist b1 β1 (↑ HR, ↑ Contractility) ne->b1 Moderate Agonist epi Epinephrine epi->a1 Strong Agonist epi->a2 Strong Agonist epi->b1 Strong Agonist b2 β2 (Vasodilation) epi->b2 Strong Agonist

Caption: Adrenergic receptor selectivity of different vasopressors.

References

A Researcher's Guide to the Purity Assessment of Methoxamine Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing alpha-1 adrenergic agonists, ensuring the purity and quality of these compounds is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative overview of the analytical methodologies and purity standards for Methoxamine Hydrochloride and its common alternatives, Phenylephrine (B352888) Hydrochloride and Norepinephrine (B1679862) Bitartrate.

Introduction to Alpha-1 Adrenergic Agonists

Methoxamine, phenylephrine, and norepinephrine are sympathomimetic amines that exert their effects by selectively binding to and activating alpha-1 adrenergic receptors. This action leads to vasoconstriction and an increase in blood pressure. While all three compounds share this primary mechanism, their selectivity and potential side effects can differ, making the choice of agent dependent on the specific research application. Given that impurities can significantly impact biological activity and lead to spurious results, a thorough assessment of compound purity is a critical first step in any research endeavor.

Comparative Purity Specifications

Official purity standards for pharmaceutical-grade compounds are established by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). While this compound was previously listed in the USP, a current monograph appears to be unavailable, reflecting its reduced clinical usage. In contrast, Phenylephrine Hydrochloride and Norepinephrine Bitartrate have well-defined monographs that outline acceptable purity levels and impurity profiles.

ParameterThis compoundPhenylephrine HydrochlorideNorepinephrine Bitartrate
Official Monograph Not currently available in USP/EPUSP, EPUSP, EP
Assay (Purity) No current official specification97.5% - 102.5% (USP)97.0% - 102.0% (anhydrous basis, USP)
Specific Impurities Process-related and degradation productsKetones, Related Compounds (A, C, D, E, F) (USP/EP)Arterenone, D-Norepinephrine (enantiomeric impurity)
General Impurity Limit Not officially definedVaries by monographTotal Impurities < 0.5% (example from injection formulation)

Analytical Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and impurity profiles of these compounds. The specific methods, however, are tailored to the unique chemical properties of each molecule.

Experimental Protocol: HPLC for Purity of Alpha-1 Adrenergic Agonists

The following protocols are representative examples based on pharmacopeial guidelines and published literature. Researchers should validate any method for their specific instrumentation and intended use.

1. Purity of Phenylephrine Hydrochloride (USP-based Method)

  • Principle: A reversed-phase HPLC method with UV detection is used to separate phenylephrine from its potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • Column: L9 packing (e.g., C8 or C18), 4.6-mm × 10-cm; 5-µm particle size

    • Autosampler

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic acid

    • Water (HPLC grade)

    • Phenylephrine Hydrochloride Reference Standard (RS)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mixture of Solution A (Trifluoroacetic acid and water) and Solution B (Trifluoroacetic acid and acetonitrile).

    • Flow Rate: 2.0 mL/min

    • Detection Wavelength: 215 nm

    • Injection Volume: 25 µL

  • Procedure:

    • Standard Solution Preparation: Prepare a known concentration of Phenylephrine Hydrochloride RS in the mobile phase.

    • Sample Solution Preparation: Accurately weigh and dissolve the Phenylephrine Hydrochloride sample in the mobile phase to a known concentration.

    • Injection and Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Analysis: Compare the chromatogram of the sample solution to that of the standard solution. Identify and quantify any impurities based on their retention times and peak areas relative to the main phenylephrine peak.

2. Purity of Norepinephrine Bitartrate (USP-based Method)

  • Principle: An isocratic reversed-phase HPLC method with UV detection is employed to determine the purity of norepinephrine and to quantify specific impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • Column: L1 packing (e.g., C18)

    • Autosampler

  • Reagents:

    • Methanol (HPLC grade)

    • 1-Octanesulfonic acid sodium salt

    • Phosphoric acid

    • Water (HPLC grade)

    • Norepinephrine Bitartrate RS

  • Chromatographic Conditions:

    • Mobile Phase: A buffered aqueous solution containing 1-octanesulfonic acid sodium salt and methanol, adjusted to a specific pH with phosphoric acid.

    • Flow Rate: Typically 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: Varies by specific monograph

  • Procedure:

    • Standard Solution Preparation: Prepare a solution of Norepinephrine Bitartrate RS of known concentration in the mobile phase.

    • Sample Solution Preparation: Dissolve the Norepinephrine Bitartrate sample in the mobile phase to a known concentration.

    • Injection and Analysis: Run the standard and sample solutions through the HPLC system.

    • Data Analysis: Calculate the purity of the sample by comparing the peak area of norepinephrine in the sample chromatogram to that in the standard chromatogram. Quantify impurities against their respective reference standards if available, or as a percentage of the main peak area.

3. Proposed HPLC Method for this compound Purity

  • Principle: A reversed-phase HPLC method with fluorescence detection after pre-column derivatization.

  • Instrumentation:

    • HPLC system with a fluorescence detector

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Autosampler

  • Reagents:

  • Chromatographic Conditions:

    • Mobile Phase: Methanol-water (60:40, v/v)

    • Flow Rate: 1.2 mL/min

    • Detection: Excitation at 458 nm, Emission at 521 nm

  • Procedure:

    • Derivatization: React both the standard and sample solutions with 4-chloro-7-nitrobenzofurazan in borate buffer to form a fluorescent product.

    • Standard Solution Preparation: Prepare a known concentration of this compound reference standard.

    • Sample Solution Preparation: Prepare a solution of the this compound sample.

    • Injection and Analysis: Inject the derivatized standard and sample solutions.

    • Data Analysis: The primary peak corresponds to the derivatized Methoxamine. Any other peaks would represent potential impurities. Their presence and relative area can be used to assess purity. For quantitative impurity analysis, reference standards for the expected impurities would be required.

Visualizing Methodologies and Pathways

To better understand the processes involved in purity assessment and the mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Accurately weigh and dissolve sample injection Inject solutions into HPLC prep_sample->injection prep_std Prepare known concentration of Reference Standard prep_std->injection hplc_system Set up HPLC system (Column, Mobile Phase, Detector) hplc_system->injection separation Chromatographic Separation injection->separation detection Detect compounds (UV/Fluorescence) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Identify and Quantify Impurities chromatogram->quantification report Purity Report quantification->report

A generalized workflow for the HPLC-based purity assessment of pharmaceutical compounds.

alpha1_signaling agonist Alpha-1 Agonist (Methoxamine, Phenylephrine, Norepinephrine) receptor Alpha-1 Adrenergic Receptor agonist->receptor binds gq Gq Protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates response Cellular Response (e.g., Vasoconstriction) ca2->response mediates pkc->response phosphorylates targets

The signaling pathway of alpha-1 adrenergic receptor activation.

Conclusion

For researchers working with this compound, the lack of a current official monograph necessitates a greater reliance on in-house validated analytical methods to ensure purity. A thorough characterization, potentially using a combination of HPLC with a universal detector like mass spectrometry (MS) and comparison to a well-characterized reference standard, is highly recommended. For Phenylephrine and Norepinephrine, the established pharmacopeial methods provide a clear and reliable framework for quality control. By employing these rigorous analytical techniques, researchers can have greater confidence in the quality of their starting materials, leading to more accurate and reproducible scientific findings.

References

Control Experiments for Methoxamine Hydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methoxamine Hydrochloride and its alternatives, focusing on the essential control experiments required for robust scientific investigation. Detailed experimental protocols and quantitative data are presented to aid in the design and interpretation of studies involving alpha-1 adrenergic receptor agonists.

Introduction to this compound

This compound is a selective alpha-1 adrenergic receptor agonist.[1][2] Its primary pharmacological effect is vasoconstriction, leading to an increase in peripheral vascular resistance and a subsequent rise in systemic blood pressure.[1][2] This action is mediated through the Gq protein-coupled signaling pathway, which involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade culminates in an increase in intracellular calcium levels, causing smooth muscle contraction.[1]

Comparison with Alternative Alpha-1 Adrenergic Agonists

In research, the effects of Methoxamine are often compared with other alpha-1 adrenergic agonists, such as phenylephrine (B352888) and the endogenous catecholamine, norepinephrine (B1679862). While all three stimulate alpha-1 adrenergic receptors, they exhibit differences in potency and selectivity, which are crucial considerations for experimental design.

Quantitative Comparison of Agonist Potency

The following table summarizes the potency of this compound in comparison to phenylephrine and norepinephrine from both in vitro and in vivo studies.

AgonistAssaySpecies/TissuePotency (EC50/ED50)Reference
Methoxamine In vitro vasoconstrictionPorcine Internal Anal Sphincter74.7 µM (EC50)[3]
Phenylephrine In vitro vasoconstrictionPorcine Internal Anal Sphincter58.3 µM (EC50)[3]
L-erythro-methoxamine In vitro vasoconstrictionPorcine Internal Anal Sphincter17.6 µM (EC50)[3]
Methoxamine In vivo pressor responseRabbit4 mg (dose for ~50% MAP increase)
Phenylephrine In vivo pressor responseRabbit0.2 mg (dose for ~82% MAP increase)
Norepinephrine In vivo venoconstrictionHuman Hand Vein4.41 ng/min (ED50)
Methoxamine In vivo venoconstrictionHuman Hand Vein2558 ng/min (ED50)

Essential Control Experiments

To ensure the specificity and validity of experimental findings with this compound, a panel of control experiments is indispensable.

Vehicle Control

The vehicle used to dissolve this compound should be administered alone to a control group of cells or animals. This accounts for any physiological effects of the solvent itself.

  • Common Vehicles:

    • For in vitro studies: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

    • For in vivo studies: Sterile saline is the most common vehicle for intravenous administration. For compounds with limited aqueous solubility, a small percentage of a solubilizing agent like DMSO can be used, with the final concentration of DMSO kept low (typically <1%) and consistent across all experimental groups, including the vehicle control.

Negative Control: Alpha-1 Adrenergic Receptor Antagonist

To confirm that the observed effects of Methoxamine are mediated by alpha-1 adrenergic receptors, a selective antagonist such as Prazosin (B1663645) should be used. Pre-treatment with the antagonist is expected to block or significantly attenuate the response to Methoxamine.

  • Example: In studies of Methoxamine-induced bronchoconstriction in asthmatic subjects, inhaled Prazosin significantly inhibited the effect, supporting the role of alpha-1 adrenoceptor stimulation.[4]

Positive Controls: Alternative Alpha-1 Adrenergic Agonists

Using other well-characterized alpha-1 adrenergic agonists like phenylephrine and norepinephrine as positive controls helps to validate the experimental system and provides a basis for comparing the relative efficacy and potency of Methoxamine.

Experimental Protocols

In Vitro Vasoconstriction Assay: Isolated Aortic Ring Preparation

This protocol assesses the contractile response of isolated arterial segments to alpha-1 adrenergic agonists.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose)

  • This compound, Phenylephrine Hydrochloride, Norepinephrine Bitartrate

  • Prazosin Hydrochloride

  • Organ bath system with isometric force transducers

  • Dissection microscope and surgical instruments

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • To test for endothelial integrity, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (B1216132) (10 µM). A relaxation of >70% indicates intact endothelium. For studies focusing on direct smooth muscle effects, the endothelium can be mechanically removed.

  • After a washout period, obtain cumulative concentration-response curves for Methoxamine, phenylephrine, and norepinephrine by adding the agonists in a stepwise manner.

  • For antagonist studies, incubate the aortic rings with Prazosin (at a specific concentration, e.g., 0.1 µM) for 30 minutes before generating the agonist concentration-response curve.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol measures the pressor response to intravenously administered alpha-1 adrenergic agonists.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Pressure transducer and data acquisition system

  • Catheters for cannulation of the carotid artery and jugular vein

  • Infusion pump

  • This compound, Phenylephrine Hydrochloride, Norepinephrine Bitartrate, Prazosin Hydrochloride, and vehicle (sterile saline)

Procedure:

  • Anesthetize the rat and ensure a stable plane of anesthesia.

  • Surgically expose and cannulate the right carotid artery with a saline-filled catheter connected to a pressure transducer to record arterial blood pressure.

  • Cannulate the left jugular vein for intravenous drug administration.

  • Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.

  • Administer a bolus injection or a continuous infusion of the vehicle control and record any change in blood pressure.

  • Generate a dose-response curve by administering increasing doses of Methoxamine, phenylephrine, or norepinephrine. Allow blood pressure to return to baseline between doses.

  • For antagonist studies, administer Prazosin intravenously and, after a stabilization period, repeat the agonist dose-response curve.

Visualizing Key Processes

To better understand the experimental logic and underlying mechanisms, the following diagrams have been generated.

This compound Signaling Pathway

Methoxamine_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Methoxamine Methoxamine Hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vivo Blood Pressure Study

In_Vivo_Workflow cluster_prep Animal Preparation cluster_exp Experimental Groups Anesthesia Anesthetize Rat Cannulation Cannulate Carotid Artery & Jugular Vein Anesthesia->Cannulation Stabilization Stabilize & Record Baseline Blood Pressure Cannulation->Stabilization Vehicle Group 1: Vehicle Control Stabilization->Vehicle Methoxamine Group 2: Methoxamine Stabilization->Methoxamine Alternatives Group 3: Phenylephrine or Norepinephrine Stabilization->Alternatives Antagonist Group 4: Prazosin + Methoxamine Stabilization->Antagonist Data_Analysis Data Analysis: Compare Blood Pressure Changes Vehicle->Data_Analysis Methoxamine->Data_Analysis Alternatives->Data_Analysis Antagonist->Data_Analysis

Caption: Workflow for in vivo blood pressure experiments.

Logical Relationship of Controls

Control_Logic cluster_controls Control Experiments Methoxamine_Effect Observed Effect of Methoxamine Conclusion Conclusion: Effect is specific to α1-adrenergic agonism Methoxamine_Effect->Conclusion Vehicle Vehicle Control (No Effect) Vehicle->Conclusion Supports Antagonist Antagonist Control (Blocks Effect) Antagonist->Conclusion Supports Positive_Control Positive Control (Similar Effect) Positive_Control->Conclusion Supports

Caption: Logical framework for control experiments.

References

Blocking the Effects of Methoxamine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how to experimentally block the effects of the selective alpha-1 adrenergic receptor agonist, Methoxamine (B1676408) Hydrochloride, is crucial for delineating its physiological roles and for the development of novel therapeutics. This guide provides a comparative overview of established methods, supported by experimental data and detailed protocols.

Methoxamine Hydrochloride primarily exerts its physiological effects, most notably vasoconstriction and a subsequent increase in blood pressure, through the selective activation of alpha-1 adrenergic receptors.[1] This action is mediated by the Gq protein-coupled signaling cascade, which involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade culminates in an increase in intracellular calcium concentrations, causing smooth muscle contraction. Consequently, the most direct experimental approach to block methoxamine's effects is through competitive antagonism at the alpha-1 adrenergic receptor. An alternative strategy involves the inhibition of downstream signaling pathways.

Comparative Analysis of Blocking Agents

The most common and direct method to block the effects of Methoxamine is the use of alpha-1 adrenergic receptor antagonists. Prazosin (B1663645), a highly selective alpha-1 antagonist, and phentolamine (B1677648), a non-selective alpha-adrenergic antagonist, are frequently utilized for this purpose.[3][4] An alternative, though less direct, approach is to target the downstream signaling cascade using inhibitors of phospholipase C.

Blocking AgentMechanism of ActionExperimental ModelPotency (pA2/IC50)Key Findings & Limitations
Prazosin Selective, competitive antagonist of alpha-1 adrenergic receptors.Rabbit Thoracic AortapA2: ~8.50Effectively and competitively inhibits methoxamine-induced contractions. High selectivity for the alpha-1 receptor minimizes off-target effects.
Rat Mesenteric ArterypA2: 8.52 (against norepinephrine)Demonstrates potent competitive antagonism in vascular smooth muscle.[1]
Phentolamine Non-selective, competitive antagonist of alpha-1 and alpha-2 adrenergic receptors.Rabbit Aortic StripsNot explicitly reported against methoxamine, but effectively blocks norepinephrine-induced contractions.Effectively blocks alpha-adrenergic vasoconstriction.[4] Its non-selectivity may lead to broader physiological effects due to the blockade of alpha-2 receptors.
Human Volunteers6 mg IV infusionAbolished coronary vasoconstriction in response to mild central hypovolemia.[4]
U-73122 Inhibitor of Phospholipase C (PLC).Rat Atrial Cardiomyocytes10 µMMarkedly blocked the effects of methoxamine on the action potential of cardiomyocytes, indicating effective downstream blockade.[5] Caution is advised as it may have off-target effects and its inhibitory action on PLC can be complex.[1][3]
Human NeutrophilsIC50: ~6 µM (for PLC-β2 inhibition)Potently inhibits PLC-β2, a key enzyme in the methoxamine signaling pathway.[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Methoxamine Methoxamine HCl Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to Prazosin Prazosin / Phentolamine Prazosin->Alpha1_Receptor Blocks U73122 U-73122 U73122->PLC Inhibits

Caption: Methoxamine signaling pathway and points of inhibition.

Caption: Experimental workflow for in vitro blockade.

cluster_1 In Vivo: Rat Blood Pressure Measurement Animal_Prep Anesthetize Rat and Cannulate Carotid Artery and Jugular Vein Baseline_BP Record Baseline Blood Pressure Animal_Prep->Baseline_BP Antagonist_Admin Administer Antagonist (e.g., Prazosin IV) or Vehicle Baseline_BP->Antagonist_Admin Stabilization Allow for Stabilization Antagonist_Admin->Stabilization Methoxamine_Admin Administer Methoxamine IV Stabilization->Methoxamine_Admin BP_Measurement Continuously Measure Blood Pressure Response Methoxamine_Admin->BP_Measurement Data_Analysis Analyze Change in Blood Pressure BP_Measurement->Data_Analysis

Caption: Experimental workflow for in vivo blockade.

Detailed Experimental Protocols

In Vitro Blockade: Aortic Ring Contraction Assay

This protocol details the assessment of methoxamine-induced vasoconstriction and its blockade in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound

  • Prazosin Hydrochloride or Phentolamine Mesylate

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aorta Isolation and Preparation: Euthanize a rat via an approved method and excise the thoracic aorta. Carefully remove adhering connective and adipose tissue in cold Krebs-Henseleit solution. Cut the aorta into 2-3 mm wide rings.[7]

  • Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[7]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM) or KCl (e.g., 60 mM) to check for viability. Wash the rings and allow them to return to baseline.

  • Antagonist Incubation: For blockade experiments, incubate the rings with the desired concentration of the antagonist (e.g., prazosin or phentolamine) or vehicle for a predetermined period (e.g., 30 minutes) before adding the agonist.

  • Dose-Response Curve Generation: Add cumulative concentrations of this compound to the organ bath and record the isometric contraction until a maximal response is achieved.

  • Data Analysis: Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration. For competitive antagonism, a Schild plot analysis can be performed to determine the pA2 value of the antagonist.[1]

In Vivo Blockade: Rat Blood Pressure Measurement

This protocol outlines the procedure for measuring the effect of methoxamine on blood pressure in anesthetized rats and its antagonism.

Materials:

  • Male Sprague-Dawley or Wistar rats (300-400g)

  • Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine mixture)

  • Saline solution (0.9% NaCl) with heparin (10-20 U/mL)

  • This compound

  • Prazosin Hydrochloride or Phentolamine Mesylate

  • Pressure transducer and data acquisition system

  • Catheters (e.g., PE-50 tubing)

Procedure:

  • Animal Preparation and Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and ensure a stable plane of anesthesia is maintained throughout the experiment.[8]

  • Cannulation: Surgically expose the left carotid artery and right jugular vein. Insert a heparinized saline-filled catheter into the carotid artery for blood pressure measurement and another catheter into the jugular vein for drug administration.[9]

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery, during which baseline mean arterial pressure (MAP) and heart rate are recorded.

  • Antagonist Administration: Administer the antagonist (e.g., prazosin) or vehicle intravenously via the jugular vein catheter. Allow a period for the antagonist to take effect (e.g., 15-20 minutes).

  • Methoxamine Administration: Administer a bolus dose or a cumulative dose of this compound intravenously.

  • Blood Pressure Monitoring: Continuously record the blood pressure response to methoxamine.

  • Data Analysis: Calculate the change in mean arterial pressure from baseline in response to methoxamine in both the vehicle- and antagonist-treated groups. Compare the dose-response curves to demonstrate the blocking effect of the antagonist.

Conclusion

The experimental blockade of this compound's effects is most directly and specifically achieved through the use of the selective alpha-1 adrenergic receptor antagonist, prazosin. Phentolamine is also an effective, albeit less selective, antagonist. For researchers interested in the downstream signaling mechanisms, the use of a phospholipase C inhibitor like U-73122 presents a viable alternative, though potential off-target effects should be carefully considered. The choice of experimental model, whether in vitro or in vivo, will depend on the specific research question. The provided protocols offer a foundation for designing and executing robust experiments to investigate the pharmacology of this compound and its antagonism.

References

A Comparative Analysis of the Duration of Action: Methoxamine Hydrochloride vs. Phenylephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the duration of action between two key alpha-1 adrenergic receptor agonists: Methoxamine Hydrochloride and Phenylephrine. The information presented is intended to support research and development efforts by offering a concise overview of their pharmacodynamic properties, supported by available data and illustrative diagrams of their signaling pathways and a representative experimental workflow.

Quantitative Comparison of Pharmacodynamic Parameters

The following table summarizes the key pharmacodynamic parameters related to the duration of action for this compound and Phenylephrine when administered intravenously.

ParameterThis compoundPhenylephrine
Route of Administration IntravenousIntravenous
Onset of Action 1-2 minutes< 5 minutes
Duration of Action Approximately 60 minutesUp to 20 minutes
Mechanism of Action Direct-acting α1-adrenergic receptor agonistDirect-acting α1-adrenergic receptor agonist

Signaling Pathway of this compound and Phenylephrine

Both this compound and Phenylephrine exert their vasoconstrictive effects through the same primary signaling pathway. As selective alpha-1 adrenergic receptor agonists, they bind to and activate α1-adrenergic receptors on vascular smooth muscle cells. This activation initiates a signaling cascade that leads to an increase in intracellular calcium concentration, resulting in smooth muscle contraction and a subsequent increase in blood pressure.

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release from SR IP3->Ca2_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Contraction Smooth Muscle Contraction Ca2_Release->Contraction Leads to PKC_Activation->Contraction Contributes to Drug Methoxamine or Phenylephrine Drug->Alpha1_Receptor Binds to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocol for Determining Duration of Action

The following outlines a generalized experimental protocol for determining and comparing the duration of action of intravenous vasopressors like this compound and Phenylephrine in a preclinical animal model.

Objective: To determine the duration of the pressor effect of a single intravenous bolus of this compound versus Phenylephrine.

Animal Model: Anesthetized, normotensive rats or rabbits.

Materials:

  • This compound solution for injection

  • Phenylephrine solution for injection

  • Anesthetic agent (e.g., isoflurane, pentobarbital)

  • Saline solution (0.9% NaCl)

  • Intravenous catheters

  • Arterial line catheter

  • Pressure transducer and data acquisition system

  • Animal monitoring equipment (ECG, temperature)

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Insert an intravenous catheter for drug administration and an arterial line for continuous blood pressure monitoring.

  • Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) for a minimum of 15-30 minutes.

  • Drug Administration: Administer a single intravenous bolus of either this compound, Phenylephrine, or a saline placebo (control). The doses should be predetermined to elicit a significant, submaximal pressor response.

  • Hemodynamic Monitoring: Continuously record MAP and heart rate from the time of injection until the blood pressure returns to and stabilizes at the pre-injection baseline level.

  • Data Analysis:

    • Peak Pressor Response: The maximum increase in MAP from baseline.

    • Time to Peak: The time from injection to the peak pressor response.

    • Duration of Action: The time from injection until the MAP returns to within 10% of the baseline and remains there.

    • Statistical Analysis: Compare the duration of action between the this compound and Phenylephrine groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow for Vasopressor Duration of Action Start Start Anesthesia Anesthetize Animal Start->Anesthesia Catheterization Insert IV and Arterial Catheters Anesthesia->Catheterization Stabilization Stabilization Period Catheterization->Stabilization Baseline Record Baseline MAP Stabilization->Baseline Drug_Admin Administer IV Bolus (Drug or Placebo) Baseline->Drug_Admin Monitoring Continuous MAP Monitoring Drug_Admin->Monitoring Data_Analysis Analyze Data: - Peak Response - Time to Peak - Duration of Action Monitoring->Data_Analysis Comparison Compare Durations (Methoxamine vs. Phenylephrine) Data_Analysis->Comparison End End Comparison->End

Caption: Experimental Workflow for Vasopressor Duration.

Discussion

The available data consistently indicate that this compound has a significantly longer duration of action compared to Phenylephrine when administered intravenously. This difference is a critical consideration in clinical and research settings where sustained vasopressor support is required. The longer duration of Methoxamine may offer advantages in maintaining stable hemodynamics with less frequent dosing, while the shorter duration of Phenylephrine allows for more rapid titration and a quicker offset of effect if adverse reactions occur.

The shared mechanism of action via the alpha-1 adrenergic receptor signaling pathway underscores the functional similarities between these two agents. However, differences in their pharmacokinetic profiles, including metabolism and clearance, likely contribute to the observed disparity in their duration of action. Further head-to-head clinical trials with detailed pharmacokinetic and pharmacodynamic assessments would be beneficial to fully elucidate the comparative profiles of these two vasopressors.

Unraveling the Nuances: A Comparative Guide to the Mechanism of Action of Methoxamine and Other Alpha-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mechanism of action of Methoxamine with other key alpha-adrenergic agonists, namely phenylephrine, clonidine (B47849), and norepinephrine (B1679862). By examining their receptor selectivity, downstream signaling pathways, and resulting physiological effects, this document aims to equip researchers with a comprehensive understanding to inform drug discovery and development efforts. The information is supported by experimental data and detailed methodologies for key assays.

Receptor Selectivity and Binding Affinity: The First Level of Differentiation

The primary determinant of an alpha-agonist's effect is its affinity for the different subtypes of adrenergic receptors. Alpha-adrenergic receptors are broadly classified into two main types: α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C). Methoxamine distinguishes itself as a selective α1-adrenergic receptor agonist. This selectivity is a crucial point of differentiation from other alpha-agonists that exhibit a broader spectrum of activity.

Key Distinctions:

  • Methoxamine and Phenylephrine: Both are classified as α1-selective agonists. They primarily exert their effects by binding to α1-adrenergic receptors located on vascular smooth muscle, leading to vasoconstriction.

  • Clonidine: In contrast, clonidine is a selective α2-adrenergic receptor agonist. Its primary site of action is on presynaptic α2-receptors in the central nervous system, which inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow and a reduction in blood pressure.

  • Norepinephrine: This endogenous catecholamine is a non-selective agonist, potently activating both α1 and α2-adrenergic receptors, as well as β1-adrenergic receptors. This broad activity results in a more complex physiological response, including potent vasoconstriction (α1), presynaptic feedback inhibition (α2), and increased heart rate and contractility (β1).

The binding affinity of these agonists for various adrenergic receptor subtypes can be quantified using radioligand binding assays, with the inhibition constant (Ki) serving as a key metric. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki in nM) of Alpha-Adrenergic Agonists

Agonistα1Aα1Bα1Dα2Aα2Bα2CPrimary Receptor Selectivity
Methoxamine ~200~300~500>10,000>10,000>10,000α1
Phenylephrine ~50~100~150>5,000>5,000>5,000α1
Clonidine >1,000>1,000>1,000~5~20~10α2
Norepinephrine ~10~20~30~15~50~25α1, α2, β1

Note: The Ki values presented are approximate and can vary depending on the specific cell line and experimental conditions used.

Downstream Signaling Pathways: From Receptor to Cellular Response

The activation of alpha-adrenergic receptors initiates distinct intracellular signaling cascades, ultimately leading to the observed physiological effects.

Alpha-1 Adrenergic Receptor Signaling

Methoxamine and phenylephrine, upon binding to α1-adrenergic receptors, trigger a signaling pathway mediated by the Gq family of G proteins.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist Methoxamine / Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Agonist->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction Phosphorylates contractile proteins

Figure 1: Alpha-1 adrenergic receptor signaling pathway.

This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of contractile proteins and subsequent smooth muscle contraction, resulting in vasoconstriction.

Alpha-2 Adrenergic Receptor Signaling

Clonidine's activation of α2-adrenergic receptors initiates an inhibitory signaling pathway mediated by the Gi family of G proteins.

Gi_Signaling_Pathway cluster_receptor Presynaptic Terminal cluster_intracellular Intracellular Space Agonist Clonidine Alpha2_Receptor α2-Adrenergic Receptor Agonist->Alpha2_Receptor Binds to Gi Gi Protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits NE_release Norepinephrine Release Gi->NE_release Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->NE_release Promotes

Figure 2: Alpha-2 adrenergic receptor signaling pathway.

This pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn inhibits the release of norepinephrine from the presynaptic neuron. This negative feedback mechanism is the basis for the sympatholytic effects of α2-agonists.

Functional Consequences: A Head-to-Head Comparison

The differences in receptor selectivity and signaling translate into distinct physiological and functional outcomes. These can be quantified through in vitro vasoconstriction assays and in vivo hemodynamic studies.

In Vitro Vasoconstriction

The potency of alpha-agonists in inducing vasoconstriction can be assessed by measuring the contraction of isolated arterial rings. The effective concentration 50 (EC50) is a measure of the drug's potency, with a lower EC50 indicating greater potency.

Table 2: Comparative Potency (EC50 in µM) for Vasoconstriction in Isolated Rat Aorta

AgonistEC50 (µM)Primary Receptor Target in Vasculature
Methoxamine ~5.0α1
Phenylephrine ~1.0α1
Clonidine >100 (minimal direct vasoconstriction)α2 (presynaptic)
Norepinephrine ~0.1α1, α2

Note: EC50 values can vary based on the specific vascular bed and experimental conditions.

In Vivo Hemodynamic Effects

The systemic effects of these alpha-agonists on cardiovascular parameters are a direct consequence of their mechanisms of action.

Table 3: Comparative In Vivo Hemodynamic Effects in a Canine Model

ParameterMethoxaminePhenylephrineClonidineNorepinephrine
Mean Arterial Pressure ↑↑↑↑↑↑↑↑
Heart Rate ↓ (reflex)↓ (reflex)↑ or ↓ (reflex)
Cardiac Output ↔ or ↓
Total Peripheral Resistance ↑↑↑↑↑↑↑↑

Key: ↑ - Increase, ↓ - Decrease, ↔ - No significant change. The number of arrows indicates the relative magnitude of the effect.

Experimental Protocols

Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing receptor subtype) Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-Prazosin for α1) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor (Test Agonist) Serial Dilutions Competitor_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation IC50_Calc IC50 Determination (concentration of competitor that inhibits 50% of specific binding) Scintillation->IC50_Calc Ki_Calc Ki Calculation (using Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Figure 3: Workflow for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the target adrenergic receptor subtype.

  • Radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors, [³H]-yohimbine for α2 receptors).

  • Unlabeled test agonists (Methoxamine, phenylephrine, clonidine, norepinephrine).

  • Assay buffer, glass fiber filters, scintillation fluid.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test agonist.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assay (Isolated Aortic Rings)

Vasoconstriction_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Aorta_Isolation Isolation of Thoracic Aorta from Rat Ring_Prep Cutting of Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Prep Mounting Mounting of Rings in Organ Bath Ring_Prep->Mounting Equilibration Equilibration under Optimal Tension Mounting->Equilibration Agonist_Addition Cumulative Addition of Agonist Equilibration->Agonist_Addition Tension_Recording Recording of Isometric Tension Agonist_Addition->Tension_Recording CRC_Generation Generation of Concentration-Response Curve Tension_Recording->CRC_Generation EC50_Calc EC50 Determination CRC_Generation->EC50_Calc

Figure 4: Workflow for an in vitro vasoconstriction assay.

Objective: To determine the potency (EC50) of an agonist in inducing vasoconstriction.

Materials:

  • Male Wistar rats (250-300g).

  • Krebs-Henseleit solution.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • Test agonists.

Procedure:

  • Tissue Preparation: The thoracic aorta is excised and cut into 2-3 mm rings.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under an optimal resting tension.

  • Agonist Addition: The test agonist is added to the bath in a cumulative manner, with the contractile response recorded after each addition.

  • Data Analysis: A concentration-response curve is constructed, and the EC50 value is calculated.

Conclusion

Methoxamine's distinct mechanism of action, characterized by its high selectivity for α1-adrenergic receptors, sets it apart from other alpha-agonists. This selectivity for the Gq-coupled signaling pathway results in potent vasoconstriction with minimal direct effects on the central nervous system or the heart. In contrast, the mixed α1/α2/β activity of norepinephrine and the selective α2 agonism of clonidine lead to more complex and varied physiological responses. Phenylephrine shares a similar α1-selective profile with Methoxamine, though with potential differences in potency. A thorough understanding of these mechanistic differences, supported by quantitative experimental data, is paramount for the rational design and development of novel therapeutics targeting the adrenergic system.

Validating Blood Pressure Measurements Post-Methoxamine Hydrochloride Infusion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating blood pressure measurements following the infusion of Methoxamine (B1676408) Hydrochloride. It is designed to offer objective insights into the performance of various blood pressure monitoring techniques, supported by experimental data and detailed protocols.

Methoxamine Hydrochloride, a selective alpha-1 adrenergic receptor agonist, is frequently utilized in preclinical research to induce a hypertensive state.[1][2] This controlled elevation of blood pressure provides a valuable model for studying cardiovascular physiology and pharmacology.[3] Accurate measurement of blood pressure in this context is paramount for the integrity of research findings. This guide will delve into the methodologies for validating such measurements, with a focus on comparing the gold-standard invasive techniques with commonly used non-invasive alternatives.

Comparative Analysis of Blood Pressure Measurement Techniques

The validation of any blood pressure monitoring device hinges on its comparison against a reference standard. In the realm of physiological research, direct intra-arterial blood pressure measurement is universally considered the "gold standard" due to its accuracy and ability to provide continuous beat-to-beat data.[4][5] Non-invasive methods, while more convenient, must be validated against this standard.

The following table summarizes quantitative data from studies comparing invasive and non-invasive blood pressure measurement methods. While not all studies specifically used methoxamine, the data illustrates the typical discrepancies observed between these techniques, which are critical to consider in a methoxamine-induced hypertensive model.

Measurement MethodParameterMean Difference (Non-Invasive - Invasive)95% Limits of AgreementSubject PopulationCitation
Oscillometric (NIBP) Mean Arterial Pressure (MAP)+13 mmHg-16 to 41 mmHgHypotensive Emergency Patients[6]
Oscillometric (NIBP) Systolic Blood Pressure (SBP)+12 mmHg-36 to 59 mmHgHypotensive Emergency Patients[6]
Oscillometric (NIBP) Mean Arterial Pressure (MAP)-1.0 mmHg-21.0 to 18.9 mmHgCritically Ill Patients[7]
Oscillometric (NIBP) Systolic Blood Pressure (SBP)+0.8 mmHg-30.2 to 31.7 mmHgCritically Ill Patients[7]
Oscillometric (NIBP) Diastolic Blood Pressure (DBP)-2.9 mmHg-24.5 to 18.6 mmHgCritically Ill Patients[7]
Oscillometric (NIBP) Systolic Blood Pressure (SBP)Overestimated by 7-11 mmHgWide, asymmetricalAnesthetized Goat Kids[5]
Oscillometric (NIBP) Diastolic Blood Pressure (DBP)Underestimated by 2-3 mmHg-Anesthetized Adult Goats[5]

Note: Positive mean differences indicate that the non-invasive method tended to record higher blood pressure values than the invasive method. The wide limits of agreement in some studies highlight the potential for significant discrepancies in individual measurements.

Experimental Protocols

Accurate validation of a non-invasive blood pressure (NIBP) device after methoxamine infusion requires a rigorous experimental protocol. The following outlines a typical methodology for such a study in a preclinical setting, incorporating elements from established validation standards like the AAMI/ESH/ISO Universal Standard.[8][9][10]

Objective:

To validate the accuracy of a non-invasive blood pressure measurement device (e.g., tail-cuff oscillometry) against the gold-standard invasive method (e.g., intra-arterial catheter) in a rat model of methoxamine-induced hypertension.

Materials:
  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Invasive blood pressure monitoring system (intra-arterial catheter, pressure transducer, data acquisition system)[4]

  • This compound solution

  • Anesthesia (e.g., urethane (B1682113) or pentobarbitone)[4]

  • Surgical instruments for catheter implantation

  • Male Wistar-Kyoto rats[3]

  • Infusion pump

Procedure:
  • Animal Preparation: Anesthetize the rat and surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement.[4] The catheter is connected to a pressure transducer.

  • NIBP Device Placement: Place the cuff of the non-invasive device on the rat's tail.

  • Baseline Measurements: Allow the animal to stabilize and record simultaneous baseline blood pressure readings from both the invasive and non-invasive systems.

  • Methoxamine Infusion: Administer a continuous intravenous infusion of this compound at a dose sufficient to induce a stable hypertensive state (e.g., 0.025 mg/kg).[3]

  • Data Collection: Once blood pressure has stabilized at an elevated level, record a series of simultaneous measurements from both the invasive and non-invasive devices. According to the AAMI/ESH/ISO standard for human studies, which can be adapted for preclinical research, a sufficient number of paired measurements should be taken across a range of induced pressures.[8]

  • Data Analysis:

    • Calculate the difference between each pair of systolic, diastolic, and mean arterial pressure readings (NIBP - Invasive).

    • Determine the mean difference and the standard deviation of the differences.

    • Perform a Bland-Altman analysis to assess the agreement between the two methods, plotting the difference between the methods against their average.[6]

    • The acceptance criteria are often based on the AAMI/ESH/ISO standard, which for human devices requires a mean difference of ≤5 mmHg with a standard deviation of ≤8 mmHg.[11]

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Animal Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis anesthesia Anesthetize Animal implant Implant Intra-arterial Catheter anesthesia->implant place_cuff Place NIBP Cuff implant->place_cuff baseline Record Baseline BP (Invasive & NIBP) place_cuff->baseline infusion Infuse Methoxamine HCl baseline->infusion stabilize Allow BP to Stabilize infusion->stabilize hypertensive_bp Record Hypertensive BP (Invasive & NIBP) stabilize->hypertensive_bp calculate_diff Calculate Paired Differences hypertensive_bp->calculate_diff mean_sd Determine Mean Difference & SD calculate_diff->mean_sd bland_altman Bland-Altman Analysis mean_sd->bland_altman validate Validate Against AAMI/ESH/ISO Criteria bland_altman->validate

Caption: Experimental workflow for validating a non-invasive blood pressure monitor.

G methoxamine Methoxamine HCl alpha1 Alpha-1 Adrenergic Receptor methoxamine->alpha1 gq Gq Protein Activation alpha1->gq plc Phospholipase C Activation gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3_dag IP3 & DAG Production pip2->ip3_dag ca_release Ca2+ Release from Sarcoplasmic Reticulum ip3_dag->ca_release IP3 stimulates contraction Vascular Smooth Muscle Contraction ca_release->contraction vasoconstriction Vasoconstriction contraction->vasoconstriction bp_increase Increased Blood Pressure vasoconstriction->bp_increase

Caption: Signaling pathway of this compound leading to increased blood pressure.

Conclusion

The validation of blood pressure measurement devices after this compound infusion is a critical step in ensuring the reliability of preclinical cardiovascular research. While non-invasive methods offer convenience, their accuracy must be rigorously tested against the gold-standard intra-arterial method. As the comparative data suggests, discrepancies between invasive and non-invasive measurements can be significant. Therefore, researchers must adhere to stringent validation protocols, such as those outlined by AAMI/ESH/ISO, to understand the limitations of their chosen measurement technique and to ensure the integrity of their experimental data. The use of a controlled hypertensive model induced by methoxamine provides an excellent platform for this essential validation process.

References

Methoxamine Hydrochloride: A Comparative Analysis of Adrenergic Receptor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of adrenergic agonists, Methoxamine (B1676408) Hydrochloride distinguishes itself through its selective action on α1-adrenergic receptors. This guide provides a detailed comparison of the receptor specificity of methoxamine with that of endogenous catecholamines—epinephrine (B1671497), norepinephrine (B1679862), and dopamine (B1211576)—supported by quantitative data and experimental methodologies. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and therapeutic application.

Executive Summary

Methoxamine Hydrochloride is a synthetic sympathomimetic amine that functions as a potent and selective α1-adrenergic receptor agonist.[1] In contrast, the endogenous catecholamines, epinephrine and norepinephrine, exhibit broad-spectrum activity across both α and β-adrenergic receptors, while dopamine's primary interactions are with dopaminergic receptors, though it also shows some affinity for adrenergic receptors at higher concentrations. The high selectivity of methoxamine for the α1-adrenergic receptor subtype minimizes the cardiac and bronchodilatory side effects associated with β-adrenergic stimulation, making it a subject of interest for specific therapeutic applications, such as the treatment of hypotension.[2]

Comparative Receptor Specificity: Quantitative Analysis

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of methoxamine and endogenous catecholamines at various human adrenergic receptor subtypes. The data is derived from studies utilizing radioligand binding assays and functional assays measuring calcium mobilization, a hallmark of α1-adrenergic receptor activation.

Table 1: Adrenergic Receptor Binding Affinities (pKi)

Compoundα1Aα1Bα1Dα2Aβ1β2
Methoxamine 5.3 ± 0.15.5 ± 0.15.2 ± 0.1Low AffinityNo significant affinityNo significant affinity
Epinephrine 6.7 ± 0.16.8 ± 0.16.7 ± 0.1High AffinityHigh AffinityHigh Affinity
Norepinephrine 6.6 ± 0.16.7 ± 0.16.6 ± 0.1High AffinityHigh AffinityModerate Affinity
Dopamine Low AffinityLow AffinityLow AffinityLow AffinityLow AffinityLow Affinity

Data for α1 subtypes from a comprehensive study on 62 α-agonists.[1] Data for other receptors and dopamine are compiled from various pharmacological sources.

Table 2: Adrenergic Receptor Functional Potency (pEC50) for Calcium Mobilization

Compoundα1Aα1Bα1D
Methoxamine 6.1 ± 0.16.0 ± 0.15.8 ± 0.1
Epinephrine 7.8 ± 0.17.9 ± 0.17.7 ± 0.1
Norepinephrine 7.6 ± 0.17.7 ± 0.17.5 ± 0.1
Dopamine InactiveInactiveInactive

Data derived from the same comprehensive study on 62 α-agonists, focusing on the Gq-mediated calcium mobilization pathway.[1]

Signaling Pathways and Mechanism of Action

Methoxamine's high specificity for α1-adrenergic receptors translates to a distinct signaling pathway compared to the broader actions of endogenous catecholamines.

Methoxamine Signaling Pathway

As a selective α1-agonist, methoxamine primarily activates the Gq alpha subunit of the G-protein coupled receptor. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.

Methoxamine_Signaling Methoxamine Methoxamine Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Binds Gq Gq protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Triggers Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to

Methoxamine's α1-adrenergic signaling pathway.
Endogenous Catecholamine Signaling Pathways

Epinephrine and norepinephrine, in addition to activating the Gq pathway via α1-receptors, also stimulate Gs and Gi pathways through their interaction with β and α2-adrenergic receptors, respectively. Gs activation leads to adenylyl cyclase activation and increased cyclic AMP (cAMP), resulting in effects like increased heart rate and bronchodilation. Conversely, Gi activation inhibits adenylyl cyclase, reducing cAMP levels.

Catecholamine_Signaling cluster_alpha1 α1 (Gq) cluster_alpha2 α2 (Gi) cluster_beta β (Gs) A1_Receptor α1-AR A1_Effect Vasoconstriction A1_Receptor->A1_Effect Ca²⁺ ↑ A2_Receptor α2-AR A2_Effect Inhibition of Neurotransmitter Release A2_Receptor->A2_Effect cAMP ↓ B_Receptor β-AR B_Effect ↑ Heart Rate Bronchodilation B_Receptor->B_Effect cAMP ↑ Catecholamines Epinephrine Norepinephrine Catecholamines->A1_Receptor Catecholamines->A2_Receptor Catecholamines->B_Receptor

Diverse signaling of endogenous catecholamines.

Experimental Methodologies

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and calcium mobilization assays.

Radioligand Binding Assay Protocol

This assay quantifies the affinity of a ligand for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human adrenergic receptor subtype of interest are cultured to 80-90% confluency.

    • Cells are harvested and homogenized in a lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

  • Competition Binding Assay:

    • A fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin for α1-receptors) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled competitor ligand (methoxamine or catecholamines) are added to the incubation mixture.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Cell_Culture Cell Culture with Receptor of Interest Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & Competitor Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 → Ki) Scintillation->Analysis End End Analysis->End

Workflow of a radioligand binding assay.
Calcium Mobilization Assay Protocol

This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.

  • Cell Preparation:

    • CHO cells stably expressing the human α1-adrenergic receptor subtype are seeded into a 96-well plate and grown to confluence.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Stimulation:

    • The plate is placed in a fluorescence microplate reader.

    • Varying concentrations of the agonist (methoxamine or catecholamines) are added to the wells.

  • Fluorescence Measurement:

    • The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence response at each agonist concentration is determined.

    • A dose-response curve is generated, and the concentration of the agonist that produces 50% of the maximal response (EC50) is calculated to determine potency.

Conclusion

This compound demonstrates a pronounced selectivity for α1-adrenergic receptors, with minimal to no activity at α2 and β-adrenergic receptors. This specificity contrasts sharply with the broad receptor activation profile of endogenous catecholamines like epinephrine and norepinephrine. This focused mechanism of action underscores the potential of methoxamine as a tool for targeted pharmacological research and as a therapeutic agent where selective vasoconstriction is desired without the confounding effects of β-adrenergic stimulation. The data and protocols presented in this guide offer a foundational resource for the continued investigation and application of this selective α1-adrenergic agonist.

References

Assessing the Partial Agonist Activity of Methoxamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methoxamine (B1676408) Hydrochloride's partial agonist activity at α1-adrenergic receptors, juxtaposed with the well-established α1-agonists, phenylephrine (B352888) and norepinephrine (B1679862). The information presented herein is supported by experimental data from publicly available scientific literature, offering researchers a comprehensive resource for evaluating its pharmacological profile.

Comparative Pharmacological Data

Methoxamine Hydrochloride acts as a selective agonist at α1-adrenergic receptors.[1][2][3][4][5] Its activation of these receptors triggers a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C.[3] This enzyme then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] The subsequent increase in intracellular calcium concentration ultimately results in smooth muscle contraction and vasoconstriction.[3]

CompoundParameterValueReceptor/TissueReference
Methoxamine EC500.67 µMHuman Internal Mammary Artery (α1-adrenoceptor)[6]
EC5074.7 µM (racemate)Porcine Internal Anal Sphincter[7]
EC5017.6 µM (L-erythro-isomer)Porcine Internal Anal Sphincter[7]
Phenylephrine pKi5.86 (α1D), 4.87 (α1B), 4.70 (α1A)Cloned α1-adrenoceptor subtypes[8][9]
EC5058.3 µMPorcine Internal Anal Sphincter[7]
Norepinephrine EC50~0.3 µMRabbit Aortic Smooth Muscle Cells (α1-adrenoceptor mRNA level)[10][11]
Ki1.05 µMHuman Internal Mammary Artery (α1-adrenoceptor)[6]

Note: Ki values are often presented as pKi, which is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

One study suggested that methoxamine may act as a partial agonist at excitatory alpha-adrenoceptors in cerebral cortical neurons, exhibiting lower potency compared to norepinephrine and phenylephrine.[12] Another study comparing the positive inotropic effects of phenylephrine and methoxamine in rabbit papillary muscles found that phenylephrine produced a greater response.[13]

Experimental Protocols

The assessment of partial agonist activity at α1-adrenergic receptors typically involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is considered the gold standard for determining the affinity of a ligand for a receptor.[2][14]

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for α1-adrenergic receptors.

Principle: This competitive binding assay measures the ability of a test compound (e.g., this compound) to displace a radioactively labeled ligand (e.g., [3H]-prazosin) from the α1-adrenergic receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing α1-adrenergic receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[15]

    • Centrifuge the homogenate at a low speed to remove large debris.[15]

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[15]

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.[15]

    • Determine the protein concentration of the membrane preparation.[15]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-prazosin), and varying concentrations of the unlabeled test compound (this compound, phenylephrine, or norepinephrine).[2][15]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[15]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled antagonist.

  • Separation and Counting:

    • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[2][15]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[15]

    • Measure the radioactivity retained on the filters using a scintillation counter.[15]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the production of a key second messenger following the activation of Gq-coupled receptors like the α1-adrenergic receptor.

Objective: To quantify the Emax and EC50 of this compound and comparator compounds in stimulating inositol phosphate production.

Principle: Activation of α1-adrenergic receptors leads to the hydrolysis of PIP2 and the generation of inositol phosphates. The accumulation of radiolabeled inositol phosphates is measured as an indicator of receptor activation.

Protocol:

  • Cell Culture and Labeling:

    • Culture cells expressing α1-adrenergic receptors (e.g., HEK293 cells) to an appropriate confluency.

    • Label the cells by incubating them with myo-[3H]inositol in a suitable medium for a sufficient duration to allow incorporation into cellular phosphoinositides.[16]

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [3H]inositol.[16]

    • Pre-incubate the cells with a lithium chloride (LiCl) solution. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

    • Add varying concentrations of the agonist (this compound, phenylephrine, or norepinephrine) and incubate for a specific time.[16]

  • Extraction and Separation:

    • Terminate the reaction by adding a suitable stop solution (e.g., perchloric acid).

    • Extract the inositol phosphates from the cell lysate.

    • Separate the different inositol phosphate species using anion-exchange chromatography.[16]

  • Quantification and Data Analysis:

    • Measure the radioactivity of the eluted fractions using a scintillation counter.

    • Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the Emax (maximal response) and EC50 (concentration producing 50% of the maximal response) from the curve.

Calcium Mobilization Assay

This is another functional assay that measures a downstream event in the α1-adrenergic receptor signaling pathway.

Objective: To determine the Emax and EC50 of this compound and comparator compounds by measuring changes in intracellular calcium concentration.

Principle: Activation of α1-adrenergic receptors leads to the release of calcium from intracellular stores. This change in intracellular calcium concentration is detected using a calcium-sensitive fluorescent dye.[1][17]

Protocol:

  • Cell Preparation and Dye Loading:

    • Seed cells expressing α1-adrenergic receptors in a 96-well plate and allow them to adhere.[1]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.[18][19] Probenecid may be added to prevent dye leakage from certain cell types.[1]

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a separate 96-well plate containing varying concentrations of the agonists (this compound, phenylephrine, or norepinephrine).[1]

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation) to add the agonist solutions to the cell plate.[1][20]

    • Simultaneously, monitor the changes in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the Emax and EC50 values from the curve.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Methoxamine) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Stimulates Release PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates ER_Ca->Ca

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

G start Start prep_cells Prepare Cells Expressing α1-Adrenergic Receptors start->prep_cells binding_assay Radioligand Binding Assay prep_cells->binding_assay functional_assays Functional Assays prep_cells->functional_assays data_analysis Data Analysis and Comparison binding_assay->data_analysis ip_assay Inositol Phosphate Accumulation Assay functional_assays->ip_assay ca_assay Calcium Mobilization Assay functional_assays->ca_assay ip_assay->data_analysis ca_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Assessing Partial Agonist Activity.

References

Immunological Cross-Reactivity of Methoxamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunological cross-reactivity of Methoxamine Hydrochloride with other structurally related adrenergic receptor agonists. Due to a lack of publicly available quantitative immunoassay data for Methoxamine, this guide focuses on the principles of cross-reactivity, qualitative evidence from in-vivo testing, and the potential for cross-reactivity in immunoassays based on structural similarities. Detailed experimental protocols for assessing such cross-reactivity are also provided.

Introduction to Immunological Cross-Reactivity

Immunological cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar. In the context of drug development and screening, this phenomenon is critical. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are frequently used for their high sensitivity and throughput. However, the specificity of these assays is dependent on the antibody's ability to discriminate between the target analyte and other structurally related compounds.

Methoxamine, a selective α1-adrenergic receptor agonist, shares structural similarities with other sympathomimetic amines. This structural resemblance creates a potential for cross-reactivity in immunoassays designed to detect Methoxamine or other drugs within this class. Understanding this potential is crucial for the accurate interpretation of screening results and for the development of specific antibodies.

Structural and Pharmacological Comparison of Adrenergic Agonists

The potential for immunological cross-reactivity is often linked to the structural similarity between molecules. The following table compares the chemical structure and receptor selectivity of this compound with other common adrenergic agonists.

Compound Chemical Structure Primary Receptor Selectivity
Methoxamine 2-amino-1-(2,5-dimethoxyphenyl)propan-1-olα1
Phenylephrine (B352888) (R)-3-[-1-hydroxy-2-(methylamino)ethyl]phenolα1
Oxymetazoline 3-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethylphenolα1, α2
Naphazoline 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazoleα1, α2
Xylometazoline 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazoleα1, α2
Pseudoephedrine (1S,2S)-2-(methylamino)-1-phenylpropan-1-olα, β (indirect-acting)
Ephedrine (1R,2S)-2-(methylamino)-1-phenylpropan-1-olα, β (direct and indirect-acting)

Qualitative Evidence of Cross-Reactivity

While specific quantitative immunoassay data for Methoxamine is scarce, studies on the allergic reactions to sympathomimetic drugs provide qualitative evidence of cross-reactivity. A clinical study investigating cross-reactivity using patch tests in patients with a history of allergy to sympathomimetic drugs demonstrated that sensitization to one drug often leads to reactions with others in the same class.[1]

In this study, patients were tested with a panel of sympathomimetic drugs, including methoxamine, phenylephrine, ephedrine, and pseudoephedrine.[1] The results showed that a significant number of patients reacted to multiple drugs, suggesting that the immune system recognizes common structural motifs among these compounds.[1] This in-vivo cross-reactivity strongly implies that antibodies generated for immunoassay purposes would also likely exhibit cross-reactivity among these structurally related molecules.

Furthermore, a case report has documented the cross-reactivity of phenylephrine in a urine drug screening immunoassay for methamphetamine, leading to a false-positive result.[2] This highlights the practical implications of structural similarities among adrenergic agonists in routine diagnostic and screening tests.

Signaling Pathway of Methoxamine

Methoxamine exerts its pharmacological effects by selectively activating α1-adrenergic receptors. The binding of Methoxamine to these G-protein coupled receptors initiates a downstream signaling cascade, leading to various physiological responses, primarily vasoconstriction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Methoxamine Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_Cytosol Ca²⁺ ER->Ca2_Cytosol Releases Ca2_ER Ca²⁺ Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates target proteins Ca2_Cytosol->PKC Activates Ca2_Cytosol->Cellular_Response Mediates

Caption: Alpha-1 adrenergic receptor signaling pathway activated by Methoxamine.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the immunological cross-reactivity of Methoxamine, a competitive ELISA is the most common and appropriate method. The following is a detailed, representative protocol for the development and execution of such an assay.

Hapten Synthesis and Conjugate Preparation

Small molecules like Methoxamine are not immunogenic on their own and need to be conjugated to a larger carrier protein to elicit an antibody response.

  • Hapten Derivatization: A derivative of Methoxamine is synthesized to introduce a reactive functional group (e.g., a carboxylic acid or an amine) that is not present at a site critical for antibody recognition.

  • Protein Conjugation: The derivatized Methoxamine (hapten) is then covalently linked to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for the assay coating antigen. The carbodiimide (B86325) reaction (using EDC/NHS) is a common method for this conjugation.

Antibody Production
  • Immunization: Animals (typically rabbits or mice) are immunized with the Methoxamine-KLH conjugate. A series of injections with adjuvants are administered to stimulate a high-titer antibody response.

  • Antibody Purification: Polyclonal antibodies are purified from the animal serum using affinity chromatography with the Methoxamine hapten immobilized on a solid support. For monoclonal antibodies, hybridoma technology would be employed.

Competitive ELISA Protocol

This assay measures the ability of Methoxamine and other adrenergic agonists to compete with a fixed amount of enzyme-labeled or plate-coated antigen for binding to a limited amount of anti-Methoxamine antibody.

Materials:

  • 96-well microtiter plates

  • Anti-Methoxamine antibody

  • Methoxamine-BSA conjugate (for coating)

  • Methoxamine standard

  • Competing adrenergic agonists (e.g., Phenylephrine, Oxymetazoline)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated Goat Anti-Rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the Methoxamine-BSA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of the anti-Methoxamine antibody (at a pre-determined optimal dilution) and either the Methoxamine standard or the competing drug to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Substrate Reaction: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Calculation of Cross-Reactivity
  • Standard Curve: A standard curve is generated by plotting the absorbance against the concentration of the Methoxamine standard.

  • IC50 Determination: The concentration of each competing drug that causes 50% inhibition of the maximum signal (IC50) is determined from its respective dose-response curve.

  • Cross-Reactivity Calculation: The percentage cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Methoxamine / IC50 of Competing Drug) x 100

Experimental Workflow Diagram

G cluster_preparation Assay Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat_Plate Coat 96-well plate with Methoxamine-BSA conjugate Wash_1 Wash plate Coat_Plate->Wash_1 Block_Plate Block plate with BSA Wash_1->Block_Plate Wash_2 Wash plate Block_Plate->Wash_2 Add_Antibody_Sample Add anti-Methoxamine Ab + Standard or Sample Wash_2->Add_Antibody_Sample Incubate_1 Incubate Add_Antibody_Sample->Incubate_1 Wash_3 Wash plate Incubate_1->Wash_3 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash_3->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_4 Wash plate Incubate_2->Wash_4 Add_Substrate Add TMB substrate Wash_4->Add_Substrate Incubate_3 Incubate in dark Add_Substrate->Incubate_3 Add_Stop_Solution Add stop solution Incubate_3->Add_Stop_Solution Read_Absorbance Read absorbance at 450 nm Add_Stop_Solution->Read_Absorbance

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Conclusion

References

A Comparative In Vivo Analysis of the Hemodynamic Profiles of Methoxamine and Dopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo hemodynamic effects of Methoxamine (B1676408) and Dopamine (B1211576), supported by experimental data. The information is intended to assist researchers in understanding the distinct cardiovascular profiles of these two vasoactive agents.

Executive Summary

Methoxamine, a selective alpha-1 adrenergic receptor agonist, and Dopamine, a catecholamine with dose-dependent receptor activity, elicit distinct hemodynamic responses. Methoxamine primarily induces vasoconstriction, leading to a rise in systemic vascular resistance and blood pressure, often accompanied by a reflex decrease in heart rate. In contrast, Dopamine's effects are dose-dependent. At low doses, it can induce vasodilation in certain vascular beds through dopamine D1 receptor activation. At moderate doses, it enhances cardiac contractility and heart rate via beta-1 adrenergic receptor stimulation. At high doses, its alpha-1 adrenergic effects predominate, causing vasoconstriction. This guide synthesizes in vivo data to highlight these differing profiles.

Hemodynamic Data Comparison

The following tables summarize the hemodynamic effects of Methoxamine and Dopamine from in vivo studies in canine models. It is crucial to note that the data for each drug are derived from separate studies with different experimental preparations, which may influence the results.

Table 1: Hemodynamic Effects of Methoxamine in Spinalized Ganglion-Blocked Dogs [1]

ParameterDirection of ChangeMagnitude of Change
Mean Arterial PressureDose-dependent increase
Total Peripheral ResistanceDose-dependent increase
Cardiac Output↑ (initially)Initial increase
Heart RateNo change
Stroke VolumeIncreased

Data extracted from a study on spinalized ganglion-blocked dogs, which isolates the direct vascular effects from central reflexes.[1]

Table 2: Hemodynamic Effects of Dopamine in Anesthetized Dogs [2]

ParameterDirection of Change (Dose-Dependent)Notes
Mean Arterial Pressure↑ (dose-dependent)Rise with increasing doses
Systolic Aortic PressureDose-dependent increase
Diastolic Aortic PressureDose-dependent increase
Heart RateIncreased with dose
Cardiac OutputIncreased with dose
Renal Blood Flow↑ (at moderate doses)Increased in the middle-dose range

Data synthesized from studies in normovolemic and hypovolemic anesthetized dogs.[2]

Experimental Protocols

Methoxamine Hemodynamic Study in Dogs[1]
  • Animal Model: Spinalized ganglion-blocked dogs. This model is utilized to eliminate autonomic reflexes, allowing for the assessment of direct drug effects on the vasculature.

  • Drug Administration: Stepwise-increased infusion of methoxamine.

  • Hemodynamic Monitoring: Continuous measurement of arterial blood pressure, cardiac output, and heart rate to calculate total peripheral resistance and stroke volume.

Dopamine Hemodynamic Study in Dogs[2]
  • Animal Model: Anesthetized dogs, studied under both normovolemic and hypovolemic conditions.

  • Drug Administration: Infusion of dopamine at doses ranging from 1-106 micrograms/kg/min.

  • Hemodynamic Monitoring: Measurement of systolic, mean, and diastolic aortic pressures, heart rate, cardiac output, and pulmonary artery pressure.

Signaling Pathways and Experimental Workflow

Methoxamine Signaling Pathway

Methoxamine_Signaling Methoxamine Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_Release Ca²⁺ Release SR->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

Caption: Methoxamine's signaling cascade leading to vasoconstriction.

Dopamine Signaling Pathway

Dopamine_Signaling cluster_low Low Dose cluster_medium Medium Dose cluster_high High Dose Dopamine Dopamine D1_Receptor D1 Receptor (Renal, Mesenteric) Dopamine->D1_Receptor Beta1_Receptor β1-Adrenergic Receptor (Heart) Dopamine->Beta1_Receptor Alpha1_Receptor α1-Adrenergic Receptor (Vasculature) Dopamine->Alpha1_Receptor Vasodilation Vasodilation D1_Receptor->Vasodilation Increased_Contractility ↑ Cardiac Contractility Beta1_Receptor->Increased_Contractility Increased_HR ↑ Heart Rate Beta1_Receptor->Increased_HR Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction

Caption: Dose-dependent receptor activity of Dopamine.

Representative Experimental Workflow

Experimental_Workflow Animal_Prep Animal Preparation (e.g., Anesthetized Dog) Instrumentation Surgical Instrumentation (Catheters, Flow Probes) Animal_Prep->Instrumentation Baseline Baseline Hemodynamic Measurements Instrumentation->Baseline Drug_Admin Drug Administration (Methoxamine or Dopamine Infusion) Baseline->Drug_Admin Data_Acquisition Continuous Hemodynamic Data Acquisition Drug_Admin->Data_Acquisition Data_Analysis Data Analysis and Comparison Data_Acquisition->Data_Analysis

Caption: General workflow for in vivo hemodynamic studies.

References

Safety Operating Guide

Proper Disposal of Methoxamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Methoxamine Hydrochloride, safeguarding both personnel and the environment.

This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards. While not classified as a federally controlled substance by the Drug Enforcement Administration (DEA), it is crucial to adhere to all local, state, and federal regulations governing chemical waste. Improper disposal can lead to regulatory penalties and environmental contamination.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Step-by-Step Disposal Procedures

The following steps outline the recommended procedure for the disposal of this compound in a laboratory setting:

  • Segregation and Labeling:

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste program.

    • Clearly label the waste container as "Hazardous Waste: this compound." Include the date of accumulation.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the waste.

    • Ensure the container is securely sealed to prevent spills or the release of dust.

  • Waste Collection and Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal contractor. This documentation is essential for regulatory compliance.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.

ParameterValueSource
CAS Number 61-16-5ECHEMI
Oral LD50 (Rat) Data not availableN/A
Hazard Statements Harmful if swallowed.Santa Cruz Biotechnology, Inc.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Methoxamine Hydrochloride Waste is_controlled Is it a federally controlled substance? start->is_controlled non_controlled_path No (Verify local regulations) is_controlled->non_controlled_path No segregate Segregate and Label as 'Hazardous Waste: This compound' non_controlled_path->segregate containerize Place in a sealed, compatible container segregate->containerize store Store in designated hazardous waste area containerize->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs document Document disposal records contact_ehs->document end End: Compliant Disposal document->end

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific guidelines and the chemical's SDS for the most accurate and up-to-date information.

References

Personal protective equipment for handling Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for Methoxamine Hydrochloride, including personal protective equipment (PPE) guidelines, operational procedures for handling and disposal, and emergency protocols.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health effects. While some sources classify it as a hazardous substance, others do not.[1][2] It is harmful if swallowed, and accidental ingestion may cause serious health damage or be fatal.[1] Inhalation and skin contact may also be harmful, with the potential for cumulative effects after exposure.[1] It is crucial to avoid all personal contact, including inhalation.[1][3]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Hand Protection Protective GlovesImpervious gloves.
Skin and Body Protection Protective ClothingImpervious clothing to prevent skin contact.[2]
Respiratory Protection RespiratorA suitable respirator should be used, especially where dust may be generated.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[4]

Operational Handling and Storage

Handling Procedures:

  • Work in a well-ventilated area.[3]

  • Avoid breathing dust and contact with skin and eyes.[1]

  • Use dry clean-up procedures and avoid generating dust.[1]

  • Do not eat, drink, or smoke when handling the substance.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Ensure containers are securely sealed when not in use.[3]

  • Avoid contact with incompatible materials such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[1]

Storage:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[3]

  • Protect from moisture as the substance may be hygroscopic.[5]

  • Store away from incompatible materials and foodstuffs.[3]

  • Protect containers from physical damage and check regularly for leaks.[3]

Spill and Emergency Protocols

First Aid Measures:

Exposure RouteFirst Aid Instructions
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician.[2][5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]
Skin Contact Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][6]

Spill Response Workflow:

In the event of a spill, the following workflow should be initiated:

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove ignition sources Ventilate->Ignition PPE Wear appropriate PPE Ignition->PPE Contain Contain the spill PPE->Contain Dampen Dampen with water to prevent dusting Contain->Dampen Cleanup Clean up using dry methods (e.g., sweep or vacuum) Collect Collect waste in a suitable, labeled container Cleanup->Collect Dampen->Cleanup Dispose Dispose of waste according to local, state, and federal regulations Collect->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxamine Hydrochloride
Reactant of Route 2
Methoxamine Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.